Sulfosulfuron
Description
Properties
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O7S2/c1-4-30(24,25)13-14(22-8-6-5-7-10(22)17-13)31(26,27)21-16(23)20-15-18-11(28-2)9-12(19-15)29-3/h5-9H,4H2,1-3H3,(H2,18,19,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSXHDIPCIWOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034940 | |
| Record name | Sulfosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In acetone 0.71, methanol 0.33, ethyl acetate 1.01, dichloromethane 4.35, xylene 0.16, heptane <0.01 (all in g/L, 20 °C), In water, 17.6 (pH 5), 1627 (pH 7), 482 (pH 9) (all in mg/L, 20 °C), In water, 18 mg/L at 20 °C, pH 5 | |
| Record name | Sulfosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5185 at 20 °C | |
| Record name | Sulfosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 3.1X10-5 mPa (20 °C); 8.8X10-5 mPa (25 °C), 6.61X10-10 mm Hg at 25 °C | |
| Record name | Sulfosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, White solid | |
CAS No. |
141776-32-1 | |
| Record name | Sulfosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141776-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfosulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141776321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridine-3-sulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-2-(ethylsulfonyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0XC20DL6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
201.1 to 201.7 °C | |
| Record name | Sulfosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Sulfosulfuron in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfosulfuron is a potent and selective herbicide belonging to the sulfonylurea chemical family. Its herbicidal activity stems from the specific inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants. This guide provides a comprehensive technical overview of the molecular mechanism of this compound action, from its primary biochemical target to the resulting physiological effects on the plant. Detailed experimental protocols, quantitative data on its efficacy, and an exploration of resistance mechanisms are presented to serve as a valuable resource for researchers in weed science and herbicide development.
Introduction
This compound is a systemic herbicide, absorbed through both the foliage and roots of plants, and is effective for the pre- and post-emergence control of a wide range of grass and broadleaf weeds in various crops.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is pivotal in the biosynthetic pathway of the essential branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[4] As this pathway is absent in animals, sulfonylurea herbicides like this compound exhibit low mammalian toxicity.[5] The inhibition of ALS leads to a deficiency in these crucial amino acids, which in turn halts cell division and plant growth, ultimately resulting in plant death.[2] Symptoms in susceptible plants, such as stunted growth and discoloration, typically appear within one to three weeks after application.[6][7][8]
Biochemical Mechanism of Action
The primary target of this compound is the acetolactate synthase (ALS) enzyme (EC 2.2.1.6).[3][9] This enzyme catalyzes the initial committed step in the biosynthesis of valine, leucine, and isoleucine.[10]
The Branched-Chain Amino Acid Biosynthesis Pathway
The biosynthesis of valine, leucine, and isoleucine is a multi-step process that begins with the condensation of pyruvate (B1213749) molecules. The pathway is subject to feedback inhibition by its end products.[1][11]
Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway and this compound's Site of Action. This diagram illustrates the biochemical pathway for the synthesis of valine, leucine, and isoleucine, highlighting the central role of the enzyme Acetolactate Synthase (ALS), which is inhibited by this compound. Feedback inhibition loops are also depicted.
Inhibition of Acetolactate Synthase (ALS)
This compound acts as a potent, non-competitive or uncompetitive inhibitor of the ALS enzyme.[12] It binds to a site on the enzyme that is distinct from the active site, causing a conformational change that prevents the substrate from binding and the catalytic reaction from proceeding. This inhibition is highly specific and occurs at very low concentrations of the herbicide. The consequence of ALS inhibition is the rapid depletion of the intracellular pools of valine, leucine, and isoleucine.
Physiological Consequences of ALS Inhibition
The depletion of branched-chain amino acids has profound effects on plant physiology, leading to a cascade of events that culminate in plant death.
-
Cessation of Cell Division and Growth: Valine, leucine, and isoleucine are essential building blocks for protein synthesis. Their absence halts the production of new proteins, which is a prerequisite for cell division and growth. This effect is most pronounced in the meristematic regions of the plant, where cell division is most active.[13]
-
Downstream Metabolic Disruption: The starvation for these amino acids can trigger a range of secondary metabolic and stress responses within the plant. This can include the accumulation of toxic metabolic byproducts and the activation of catabolic processes.[12][14][15][16]
-
Visible Symptoms: The macroscopic symptoms of this compound injury, such as stunting, chlorosis (yellowing), and necrosis (tissue death), are the visible manifestations of these underlying biochemical and physiological disruptions. These symptoms typically develop over a period of several days to weeks.[6]
Quantitative Efficacy Data
The efficacy of this compound can be quantified using two key metrics: the half-maximal inhibitory concentration (IC50) and the 50% growth reduction (GR50).
-
IC50: This value represents the concentration of this compound required to inhibit 50% of the activity of the isolated ALS enzyme in vitro. It is a direct measure of the herbicide's potency at its target site.
-
GR50: This value represents the dose of this compound required to reduce the growth (e.g., biomass) of a whole plant by 50% under controlled conditions. It reflects the overall herbicidal efficacy, encompassing uptake, translocation, metabolism, and target site inhibition.
| Weed Species | Biotype | IC50 (µM) of Sulfonylurea | GR50 (g a.i./ha) of this compound | Reference(s) |
| Apera spica-venti | Resistant | 15.6 (Sulfometuron) | - | [17] |
| Phalaris minor | Resistant | - | >25 | [18][19] |
| Sinapis arvensis | Susceptible | - | 1022.4 (Irrigated) | [20] |
| Sinapis arvensis | Susceptible | - | 1862.9 (Water-stressed) | [20] |
| Hordeum spontaneum | Susceptible | - | >63248.0 (Water-stressed) | [20] |
| Amaranthus retroflexus | Susceptible | - | ~37.5 | [21][22] |
| Bromus tectorum | Susceptible | - | ~37.5 | [21][22] |
| Chenopodium album | Susceptible | - | ~37.5 | [21][22] |
| Echinochloa crus-galli | Susceptible | - | ~50 | [21][22] |
| Various Weeds in Wheat | - | - | 20-25 | [7][8] |
Note: The table includes data for this compound where available and for other sulfonylureas to provide context. Efficacy can be influenced by environmental factors such as water stress.
Mechanisms of Resistance
The widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in many weed populations. Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).[23][24][25][26][27]
Figure 2: Mechanisms of Herbicide Resistance. This diagram illustrates the difference between target-site resistance (TSR), where the herbicide's target enzyme is altered, and non-target-site resistance (NTSR), which involves mechanisms that prevent the herbicide from reaching its target in a toxic concentration.
Target-Site Resistance (TSR)
TSR is the most common mechanism of resistance to ALS inhibitors. It arises from mutations in the gene encoding the ALS enzyme, which alter the herbicide's binding site.[28] This change reduces the affinity of this compound for the enzyme, rendering it less effective at inhibiting BCAA synthesis.
Non-Target-Site Resistance (NTSR)
NTSR involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. This can include:
-
Reduced uptake and translocation: The resistant plant may absorb less of the herbicide or be less efficient at translocating it to the meristematic tissues.
-
Enhanced metabolism: The resistant plant may have an increased capacity to metabolize and detoxify this compound before it can reach the ALS enzyme. This is often mediated by enzymes such as cytochrome P450 monooxygenases.
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This assay measures the inhibitory effect of this compound on the activity of the ALS enzyme extracted from plant tissue.[1][2][3][15][29][30]
Figure 3: Workflow for an In Vitro ALS Enzyme Inhibition Assay. This diagram outlines the key steps involved in measuring the inhibitory activity of a compound on the ALS enzyme, from tissue extraction to data analysis.
Methodology:
-
Enzyme Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude ALS enzyme extract.
-
Reaction: In a microplate, combine the enzyme extract, assay buffer (containing cofactors such as thiamine (B1217682) pyrophosphate, FAD, and MgCl2), pyruvate (the substrate), and various concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C to allow the enzymatic reaction to proceed.
-
Stopping the Reaction and Color Development: Stop the reaction by adding acid. This also catalyzes the conversion of the reaction product, acetolactate, to acetoin (B143602). Add creatine and α-naphthol, which react with acetoin to form a colored product.
-
Measurement and Analysis: Measure the absorbance of the colored product at 525 nm. Calculate the percentage of ALS inhibition for each this compound concentration and determine the IC50 value.
Whole-Plant Dose-Response Bioassay
This assay determines the GR50 value of this compound on whole plants.[4][10][14][21][31][32][33][34]
Methodology:
-
Plant Growth: Grow the target weed species in pots under controlled greenhouse conditions until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: Prepare a series of this compound dilutions and apply them to the plants using a calibrated sprayer. Include an untreated control group.
-
Evaluation: After a set period (e.g., 21 days), harvest the above-ground biomass of each plant, dry it, and weigh it.
-
Data Analysis: Express the dry weight of each treated plant as a percentage of the average dry weight of the untreated control plants. Plot the percentage of growth reduction against the logarithm of the this compound dose and fit a dose-response curve to determine the GR50 value.
Analysis of this compound and its Metabolites by LC-MS/MS
This method allows for the quantification of this compound and its degradation products in plant tissues.[17][19][27][28][33][35]
Methodology:
-
Extraction: Homogenize plant tissue in an appropriate solvent mixture (e.g., acetonitrile/water).
-
Cleanup: Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.
-
LC-MS/MS Analysis: Separate the compounds in the purified extract using liquid chromatography and detect and quantify this compound and its metabolites using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Key Metabolites and Potential MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 471.1 | 182.1 |
| 2-amino-4,6-dimethoxypyrimidine | 156.1 | 140.0, 124.0, 139.0 |
| 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide | 316.0 | - |
Note: The specific MRM transitions may need to be optimized depending on the instrument and experimental conditions.[19][35]
Conclusion
This compound's mechanism of action is a well-defined and highly specific process centered on the inhibition of the ALS enzyme. This targeted approach provides excellent herbicidal efficacy against a broad spectrum of weeds while maintaining crop selectivity and low mammalian toxicity. Understanding the intricacies of its biochemical and physiological effects, as well as the mechanisms of resistance, is crucial for the sustainable use of this compound and the development of future weed management strategies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the activity of this compound and other ALS-inhibiting herbicides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cambridge.org [cambridge.org]
- 5. Homeostasis of branched-chain amino acids is critical for the activity of TOR signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. roadsideweeds.com [roadsideweeds.com]
- 7. researchgate.net [researchgate.net]
- 8. pub.isa-india.in [pub.isa-india.in]
- 9. researchgate.net [researchgate.net]
- 10. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. A Regulatory Hierarchy of the Arabidopsis Branched-Chain Amino Acid Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. analyzeseeds.com [analyzeseeds.com]
- 22. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 23. nomato.wordpress.com [nomato.wordpress.com]
- 24. It’s Complicated: Non-target-site Herbicide Resistance | Weeders of the West | Washington State University [smallgrains.wsu.edu]
- 25. growiwm.org [growiwm.org]
- 26. Perspectives on non-target site mechanisms of herbicide resistance in weedy plant species using evolutionary physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lcms.cz [lcms.cz]
- 28. superchemistryclasses.com [superchemistryclasses.com]
- 29. researchgate.net [researchgate.net]
- 30. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 31. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. Dissipation of this compound in water - bioaccumulation of residues in fish - LC-MS/MS-ESI identification and quantification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. shimadzu.com [shimadzu.com]
chemical and physical properties of sulfosulfuron
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of the herbicide sulfosulfuron. It includes detailed data on its core characteristics, standardized experimental protocols for their determination, and a visualization of its mechanism of action.
Chemical and Physical Properties of this compound
This compound is a selective, systemic sulfonylurea herbicide used for the control of broadleaf weeds and grasses in various crops.[1][2] Its efficacy is rooted in its specific chemical and physical characteristics that govern its environmental fate and biological activity. A summary of these properties is presented below.
Table 1: Chemical Identity of this compound
| Identifier | Value | Reference |
| IUPAC Name | 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea | [3] |
| CAS Name | N-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]-2-(ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide | [4] |
| CAS Number | 141776-32-1 | [3][4][5][6][7][8][9] |
| Molecular Formula | C₁₆H₁₈N₆O₇S₂ | [3][5][6][7][8][10][11][12] |
| Molecular Weight | 470.48 g/mol | [3][4][5][6][7][8][11][12] |
| Synonyms | MON 37500, Maverick, Sundance | [3][4] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Conditions | Reference |
| Appearance | White, odorless crystals | - | [3][4][5] |
| Melting Point | 201.1 - 201.7 °C | - | [3][4][13] |
| Boiling Point | Decomposes before boiling | - | |
| Vapor Pressure | 3.1 x 10⁻⁵ mPa | 20 °C | [3][13] |
| 8.8 x 10⁻⁵ mPa | 25 °C | [3][13] | |
| Water Solubility | 17.6 mg/L | pH 5, 20 °C | [4][13] |
| 1627 mg/L | pH 7, 20 °C | [4][13] | |
| 482 mg/L | pH 9, 20 °C | [4][13] | |
| Solubility in Organic Solvents (g/L at 20°C) | |||
| Acetone | 0.71 | [3][13] | |
| Dichloromethane | 4.35 | [3][13] | |
| Ethyl acetate | 1.01 | [3][13] | |
| Methanol | 0.33 | [3][13] | |
| Xylene | 0.16 | [3][13] | |
| Heptane | <0.01 | [3][13] | |
| Octanol-Water Partition Coefficient (log Kow) | 0.73 | pH 5 | [3] |
| -0.77 | pH 7 | [3][10] | |
| -1.44 | pH 9 | [3] | |
| pKa | 3.51 | - | [3] |
Experimental Protocols
The determination of the physicochemical properties of chemical substances is guided by internationally recognized protocols to ensure consistency and comparability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the standard for these measurements.
Melting Point/Melting Range (OECD Guideline 102)
This guideline describes several methods for determining the melting point of a substance.[14][15][16] For a crystalline solid like this compound, the capillary tube method is commonly employed.
-
Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed.
-
Apparatus: Melting point apparatus with a heating block or liquid bath, capillary tubes, thermometer.
-
Procedure:
-
A small amount of dry, powdered this compound is introduced into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a steady rate.
-
The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.
-
Vapor Pressure (OECD Guideline 104)
Given the low vapor pressure of this compound, the gas saturation method or the Knudsen effusion method are suitable.[1][2][7][12][13]
-
Principle (Gas Saturation Method): A stream of inert gas is passed over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.
-
Apparatus: Gas saturation apparatus, including a thermostatically controlled chamber, a carrier gas supply, and a system for trapping and quantifying the vaporized substance.
-
Procedure:
-
A sample of this compound is placed in the saturation chamber, maintained at a constant temperature.
-
A controlled flow of an inert gas (e.g., nitrogen) is passed over the sample for a known period.
-
The vaporized this compound is trapped from the gas stream using a suitable sorbent or a cold trap.
-
The amount of trapped this compound is quantified using an appropriate analytical method (e.g., HPLC).
-
The vapor pressure is calculated from the amount of substance vaporized, the volume of gas passed, and the temperature.
-
Water Solubility (OECD Guideline 105)
The flask method is appropriate for substances with solubilities in the range of this compound.[8][10][11][17]
-
Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the saturated aqueous solution is then determined.
-
Apparatus: Flasks with stoppers, a constant temperature bath or shaker, filtration or centrifugation equipment, and an analytical instrument for quantification.
-
Procedure:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is agitated in a constant temperature bath until equilibrium is reached.
-
The solution is then filtered or centrifuged to remove undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
This procedure is repeated at different pH values to determine the pH-dependent solubility.
-
Octanol-Water Partition Coefficient (OECD Guideline 107 or 117)
The shake-flask method (OECD 107) is a traditional approach, while the HPLC method (OECD 117) is a faster, indirect method.[3][18]
-
Principle (Shake-Flask Method): The substance is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to determine the partition coefficient.
-
Apparatus: Separatory funnels, mechanical shaker, centrifuge, and analytical instrumentation.
-
Procedure:
-
A solution of this compound is prepared in either n-octanol or water.
-
This solution is placed in a separatory funnel with the other solvent (water or n-octanol, respectively).
-
The funnel is shaken until equilibrium is reached, and then the phases are separated by centrifugation if necessary.
-
The concentration of this compound in both the n-octanol and water phases is determined.
-
The partition coefficient (Kow) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The log Kow is then reported. This is performed at various pH values.
-
Dissociation Constant (pKa) (OECD Guideline 112)
The titration method is a common and straightforward approach for determining the pKa of ionizable substances like this compound.
-
Principle: A solution of the substance is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.
-
Apparatus: pH meter, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the point where half of the this compound has been neutralized.
-
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1] By inhibiting ALS, this compound disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing the death of susceptible weeds.[1][2]
Caption: Branched-Chain Amino Acid Biosynthesis Pathway and this compound Inhibition.
Experimental Workflow: In Vitro ALS Enzyme Inhibition Assay
The following workflow outlines the key steps to determine the inhibitory effect of a compound like this compound on the activity of the ALS enzyme extracted from plant tissue.[3]
Caption: Workflow for Determining the IC₅₀ of this compound on ALS Enzyme Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencebuddies.org [sciencebuddies.org]
- 3. benchchem.com [benchchem.com]
- 4. Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds | Weed Technology | Cambridge Core [cambridge.org]
- 5. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. horizonepublishing.com [horizonepublishing.com]
- 9. A Detailed Guide to Recording and Analyzing Arabidopsis thaliana Leaf Surface Potential Dynamics Elicited by Mechanical Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alsglobal.com [alsglobal.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Manufacturing of Sulfosulfuron
This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for this compound, a selective, post-emergence sulfonylurea herbicide. The document details the core chemical reactions, experimental protocols, and quantitative data associated with its production, intended for an audience with a strong background in chemical sciences.
Overview of this compound Synthesis
The commercial production of this compound is typically achieved through a convergent synthesis pathway. This involves the separate synthesis of two key intermediates, which are then coupled in the final step to form the active ingredient. The primary intermediates are:
The final step involves the reaction of 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide with a derivative of ADMP, such as 4,6-dimethoxypyrimidin-2-yl isocyanate or 2-amino-4,6-dimethoxypyrimidine phenyl formate, to form the sulfonylurea bridge.[1][2][3]
Synthesis of Intermediates
Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP)
Several synthetic routes for ADMP have been developed, with variations in starting materials and reaction conditions. A common industrial method involves a three-step process starting from guanidine (B92328) nitrate (B79036) and diethyl malonate.[4]
Route 1: From Guanidine Nitrate and Diethyl Malonate
-
Cyclization: Guanidine nitrate reacts with diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine.[4]
-
Chlorination: The dihydroxypyrimidine is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield 2-amino-4,6-dichloropyrimidine (B145751).[4][5]
-
Methoxylation: The dichloropyrimidine is subsequently reacted with a sodium methanol (B129727) solution to produce 2-amino-4,6-dimethoxypyrimidine.[4]
An alternative synthesis route starts from malononitrile.[4][6]
Synthesis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
This intermediate is synthesized through the oxidation of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide.[2][7]
Experimental Protocol: Oxidation of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide [7]
-
Reactants: 25.7 g (0.1 mol) of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide, 27.2 g (0.24 mol) of 30 wt% hydrogen peroxide.
-
Catalyst: 0.1 g of sodium tungstate.
-
Solvent: 250 ml of acetic acid.
-
Procedure:
-
The 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide, sodium tungstate, and acetic acid are placed in a reaction flask.
-
The mixture is heated to 70°C.
-
The hydrogen peroxide solution is added slowly.
-
The reaction is maintained at a constant temperature for 5 hours after the addition is complete.
-
The reaction mixture is then cooled to 15°C and filtered.
-
The resulting solid is washed with 120 ml of water and dried at 80°C for 12 hours.
-
Quantitative Data for 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide Synthesis [7]
| Parameter | Value |
| Yield | 88% |
| Purity | 98% |
| Melting Point | 198.5-201.6°C |
| Appearance | White solid |
Final Synthesis of this compound
The final step in the manufacturing process is the coupling of the two primary intermediates. One documented method involves the reaction of 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide with 2-amino-4,6-dimethoxypyrimidine phenyl formate.[2][3]
Experimental Protocol: Synthesis of this compound [2][3]
-
Reactants: 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide and 2-amino-4,6-dimethoxypyrimidine phenyl formate.
-
Catalyst: A suitable catalyst is used.
-
Solvent: A suitable solvent is used.
-
Procedure:
-
The reactants and catalyst are added to the solvent.
-
The mixture is heated to a temperature between 40°C and 70°C.
-
The reaction is allowed to proceed for 6 to 8 hours.
-
Post-reaction, the mixture is poured into ice water.
-
The pH is adjusted to be acidic using hydrochloric acid.
-
The mixture is filtered, and the resulting solid is washed with water and then a small amount of methanol.
-
The solid is dried at 80°C for 12 hours.
-
Quantitative Data for this compound Synthesis [3]
| Parameter | Value |
| Yield | 90% |
| Purity | 95% |
| Melting Point | 202.5-204.1°C |
| Appearance | White solid |
Visualized Synthesis Pathway and Mode of Action
This compound Synthesis Pathway
References
- 1. This compound | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101362755B - this compound preparation method - Google Patents [patents.google.com]
- 3. CN101362755A - this compound preparation method - Google Patents [patents.google.com]
- 4. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]
- 5. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
The Genesis and Advancement of Sulfosulfuron: A Technical Guide
An In-depth Exploration of the Discovery, Developmental History, and Core Scientific Principles of the Herbicide Sulfosulfuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a potent sulfonylurea herbicide, has played a significant role in modern agriculture since its introduction. This technical guide provides a comprehensive overview of the discovery and developmental history of this compound, from its initial synthesis to its commercialization and mode of action. It delves into the key chemical properties, toxicological profile, and environmental fate of the compound. Detailed experimental protocols for its synthesis, analysis, and bioactivity assessment are provided, alongside quantitative data on its efficacy. Furthermore, this guide illustrates the biochemical pathway inhibited by this compound through a detailed signaling pathway diagram, offering a complete resource for researchers and professionals in the field of herbicide science and development.
Discovery and Developmental History
This compound, scientifically known as 1-(4,6-dimethoxypyrimidin-2-yl)-3-[(2-ethylsulfonyl)imidazo[1,2-a]pyridin-3-yl] sulfonylurea, was developed by the agricultural company Monsanto.[1] The development of this herbicide, which belongs to the sulfonylurea class, was a part of a broader research initiative to create highly effective herbicides with low application rates.
The developmental timeline of this compound is as follows:
-
1995: this compound was developed by Monsanto under the code name MON 37500.[1]
-
1999: It was first registered for use in the United States.[1]
-
February 26, 1999: The Pest Management Regulatory Agency (PMRA) of Canada granted registration for the use of this compound in Western Canada for the control of wild oats and certain broadleaf weeds in wheat.[2]
Following its initial registration, this compound was commercialized under various trade names, including Maverick and Outrider.[1] Its development marked a significant advancement in the selective control of problematic weeds in cereal crops.
Chemical Synthesis
The commercial synthesis of this compound is a convergent process.[1] This involves the preparation of two key intermediates, which are then coupled to form the final product.
A detailed experimental protocol for the synthesis of this compound is outlined below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the coupling of 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide (B121741) and 4,6-dimethoxypyrimidin-2-yl isocyanate.
Materials:
-
2-ethylmercaptoimidazo[1,2-a]pyridine-3-sulfonamide
-
Hydrogen peroxide (30% w/w)
-
Sodium tungstate (B81510) (catalyst)
-
Acetic acid
-
Phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene)
-
Inert solvent (e.g., toluene, acetonitrile)
-
Base (e.g., potassium carbonate)
Procedure:
Part 1: Synthesis of 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
-
In a reaction vessel, suspend 2-ethylmercaptoimidazo[1,2-a]pyridine-3-sulfonamide in acetic acid.
-
Add a catalytic amount of sodium tungstate.
-
Heat the mixture to 50-70 °C.
-
Slowly add an excess of 30% hydrogen peroxide to the reaction mixture over a period of 4-6 hours, maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature for an additional 1-2 hours to ensure the completion of the oxidation reaction.
-
Cool the reaction mixture to room temperature and then further to 10-15 °C.
-
Filter the precipitated solid, wash with water, and dry to obtain 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide.
Part 2: Synthesis of 4,6-dimethoxypyrimidin-2-yl isocyanate
-
In a separate reaction vessel, dissolve 2-amino-4,6-dimethoxypyrimidine in an inert solvent such as toluene.
-
Introduce phosgene gas or a phosgene equivalent into the solution at a controlled rate, maintaining the temperature between 0-10 °C.
-
After the reaction is complete (as monitored by techniques such as TLC or GC), remove the excess phosgene and solvent under reduced pressure to yield 4,6-dimethoxypyrimidin-2-yl isocyanate.
Part 3: Coupling Reaction to form this compound
-
Dissolve the 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide obtained in Part 1 in an inert solvent like acetonitrile (B52724).
-
Add a base, such as potassium carbonate, to the solution.
-
Slowly add the 4,6-dimethoxypyrimidin-2-yl isocyanate from Part 2 to the reaction mixture at room temperature.
-
Stir the reaction mixture for 6-8 hours at 40-70 °C.
-
After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the this compound.
-
Filter the solid, wash with water and a small amount of cold solvent, and dry under vacuum to obtain the final product, this compound.
Characterization: The identity and purity of the synthesized this compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
This compound is a member of the Group 2 (WSSA) or Group B (HRAC) herbicides, which act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[5]
The inhibition of ALS leads to a depletion of these essential amino acids, which in turn halts protein synthesis and cell division in susceptible plants.[5] This ultimately results in the cessation of plant growth and death. The selectivity of this compound is attributed to the differential metabolism rates between crop and weed species. Tolerant crops can rapidly metabolize this compound into non-toxic compounds, whereas susceptible weeds are unable to do so effectively.
Signaling Pathway: Branched-Chain Amino Acid Biosynthesis and its Inhibition by this compound
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound.
Experimental Protocol: In Vitro ALS Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of acetolactate synthase (ALS) extracted from a susceptible plant species.
Materials:
-
Young, actively growing tissue of a susceptible plant (e.g., Phalaris minor)
-
This compound standard
-
Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 10 mM sodium pyruvate, 5 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 10% (v/v) glycerol, and 10 mM β-mercaptoethanol)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, containing 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate, and 10 µM FAD)
-
Creatine (B1669601) solution
-
α-naphthol solution
-
Sulfuric acid (H₂SO₄)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude ALS enzyme extract.
-
-
Enzyme Assay:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate or test tubes, mix the enzyme extract with the assay buffer and the different concentrations of this compound. Include a control with no this compound.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid. This also catalyzes the decarboxylation of acetolactate to acetoin.
-
Add creatine and α-naphthol solutions to develop a colored complex with acetoin.
-
Incubate to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 525 nm).
-
Calculate the percentage of ALS inhibition for each this compound concentration compared to the control.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of ALS activity) by plotting the inhibition percentage against the logarithm of the this compound concentration.
-
Quantitative Data
Table 1: Efficacy of this compound on Various Weed Species
| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Avena fatua | Wild Oat | 20-30 | 85-95 | [6] |
| Phalaris minor | Littleseed Canarygrass | 25-35 | 90-98 | [5] |
| Chenopodium album | Common Lambsquarters | 25 | 90-95 | [5] |
| Sinapis arvensis | Wild Mustard | 20-30 | >95 | [6] |
| Galium aparine | Cleavers | 30 | 80-90 | [6] |
| Malva neglecta | Common Mallow | 31 | Ineffective | [4] |
| Convolvulus arvensis | Field Bindweed | 31 | Ineffective | [4] |
| Polygonum convolvulus | Wild Buckwheat | 31 | Ineffective | [4] |
Table 2: Toxicological Profile of this compound
| Test Organism | Exposure Route | Test Duration | Endpoint | Value (mg/kg or mg/L) | Reference |
| Rat | Oral | - | LD₅₀ | > 5,000 | [7][8] |
| Rat | Dermal | - | LD₅₀ | > 2,000 | [9] |
| Rat | Inhalation | 4 hours | LC₅₀ | > 3.0 | [8] |
| Bobwhite Quail | Oral | - | LD₅₀ | > 2,250 | [3] |
| Rainbow Trout | - | 96 hours | LC₅₀ | > 100 | [3] |
| Daphnia magna | - | 48 hours | EC₅₀ | > 100 | [3] |
| Green Algae | - | 72 hours | EC₅₀ | 0.005 | [3] |
Table 3: Environmental Fate of this compound
| Soil Type | pH | Organic Carbon (%) | Half-life (days) | Koc (mL/g) | Reference |
| Sandy Loam | 8.1 | 0.34 | 11 - 46 (temperature dependent) | 7 - 67 | [3][10] |
| Clay Loam | - | 5.5 | ~21 | ~33 | [11][12] |
| Silty Loam | - | - | 5.4 - 6.3 | - | [13] |
| Water | 7 | - | 168 | - | [12] |
| Water | 9 | - | 156 | - | [12] |
Environmental Fate and Residue Analysis
The environmental persistence and mobility of this compound are influenced by soil type, pH, organic matter content, and temperature.[10][13] It is moderately persistent in soil, with a half-life ranging from approximately 11 to 46 days in sandy loam soil, depending on the temperature.[10] The organic carbon partition coefficient (Koc) values suggest that this compound has high to very high mobility in soil.[3][12]
Accurate determination of this compound residues in environmental samples is crucial for monitoring its fate and ensuring food and environmental safety. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for this purpose.
Experimental Protocol: Determination of this compound Residues in Soil by HPLC
Objective: To quantify the concentration of this compound residues in soil samples using HPLC.
Materials:
-
Soil sample
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) carbonate solution (2M)
-
HPLC system with a suitable detector (e.g., UV or Diode Array Detector)
-
C18 reverse-phase HPLC column
Procedure:
-
Extraction:
-
Weigh a representative soil sample (e.g., 50 g) into an extraction flask.
-
Add an extraction solvent mixture of acetonitrile and 2M ammonium carbonate solution (e.g., 9:1 v/v).
-
Shake the mixture vigorously for a specified time (e.g., 2 hours) on a mechanical shaker.
-
Filter the extract and collect the supernatant.
-
-
Clean-up:
-
Concentrate the extract under reduced pressure.
-
Perform a liquid-liquid partition with dichloromethane to remove interfering substances.
-
Evaporate the dichloromethane layer to dryness and reconstitute the residue in a known volume of mobile phase.
-
-
HPLC Analysis:
-
Inject an aliquot of the cleaned-up extract into the HPLC system.
-
Separate the components on a C18 column using an appropriate mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier).
-
Detect this compound at its maximum absorbance wavelength.
-
Quantify the concentration of this compound by comparing the peak area with that of a calibration curve prepared from analytical standards.
-
Conclusion
This compound represents a significant achievement in the field of herbicide development, offering highly effective and selective weed control at low application rates. Its mode of action as an ALS inhibitor is well-understood, providing a clear basis for its herbicidal activity. This technical guide has provided a comprehensive overview of its discovery, synthesis, and mechanism of action, supported by detailed experimental protocols and quantitative data. A thorough understanding of its chemical, toxicological, and environmental properties is essential for its responsible and effective use in modern agriculture. The information presented herein serves as a valuable resource for researchers and professionals dedicated to the ongoing advancement of weed science and herbicide technology.
References
- 1. This compound (Ref: MON 37500) [sitem.herts.ac.uk]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. ripublication.com [ripublication.com]
- 5. researchgate.net [researchgate.net]
- 6. pub.isa-india.in [pub.isa-india.in]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. govinfo.gov [govinfo.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. isws.org.in [isws.org.in]
- 11. rroij.com [rroij.com]
- 12. This compound | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Sulfosulfuron: A Technical Guide to its Molecular Structure and Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfosulfuron is a selective, systemic herbicide belonging to the sulfonylurea class of compounds. It is widely utilized for the pre- and post-emergence control of a broad spectrum of annual and perennial grasses and broadleaf weeds in various agricultural settings, particularly in cereal crops like wheat and barley.[1][2][3] Its mode of action involves the inhibition of the essential plant enzyme acetolactate synthase (ALS), a key player in the biosynthesis of branched-chain amino acids. This guide provides an in-depth technical overview of the molecular structure, physicochemical properties, mechanism of action, herbicidal activity, and relevant experimental protocols for this compound.
Molecular Structure and Physicochemical Properties
This compound is characterized by a sulfonylurea bridge linking a dimethoxypyrimidine ring and an ethylsulfonylimidazo[1,2-a]pyridine heterocyclic system.
IUPAC Name: 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea[4]
CAS Registry Number: 141776-32-1[4]
Molecular Formula: C₁₆H₁₈N₆O₇S₂[4]
Molecular Weight: 470.5 g/mol [4]
Chemical Structure:
Caption: Molecular structure of this compound.
A comprehensive summary of the physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Physical State | White, odorless crystalline solid | [4] |
| Melting Point | 201.1-201.7 °C | [5] |
| Water Solubility | 18 mg/L (pH 5), 1627 mg/L (pH 7), 482 mg/L (pH 9) | [6] |
| Solubility in Organic Solvents (g/L at 20°C) | Acetone: 0.71, Dichloromethane: 4.35, Ethyl Acetate: 1.01, n-Heptane: <0.001, Methanol: 0.33, Xylene: 0.16 | [6] |
| Vapor Pressure | <10⁻⁶ Pa | [7] |
| pKa | 3.51 | [4] |
| LogP (Octanol/Water Partition Coefficient) | 0.73 (pH 5), -0.77 (pH 7), -1.44 (pH 9) | [4] |
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The primary mode of action of this compound is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][8] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[9] This enzyme is found in plants and microorganisms but is absent in animals, which contributes to the low mammalian toxicity of sulfonylurea herbicides.[7][9]
Inhibition of ALS by this compound is non-competitive, meaning it does not bind to the active site of the enzyme but rather to a regulatory site.[10][11] This binding event alters the three-dimensional conformation of the enzyme, reducing its affinity for its natural substrates, pyruvate (B1213749) and α-ketobutyrate.[11] The downstream consequence is a deficiency in the essential branched-chain amino acids, leading to a cascade of physiological effects that ultimately result in plant death.
Caption: Signaling pathway of this compound's herbicidal action.
The deficiency in branched-chain amino acids disrupts protein synthesis, which is essential for cell division and growth. This leads to a rapid cessation of growth in the meristematic regions of the plant.[9] Secondary effects include the accumulation of toxic levels of α-ketobutyrate and a general disruption of cellular metabolism.[12] Visually, this manifests as chlorosis (yellowing) of new leaves, stunting, and eventual necrosis.[9][13]
Herbicidal Activity and Efficacy
This compound is effective against a wide range of economically important weeds. Its efficacy is typically quantified by the effective dose required to cause a 50% reduction in a measured parameter, such as plant biomass or growth (ED₅₀), or the concentration required for 50% inhibition of enzyme activity (IC₅₀). A summary of reported ED₅₀ values for this compound against various plant species is provided in Table 2.
Table 2: Herbicidal Efficacy (ED₅₀) of this compound on Various Plant Species
| Plant Species | Common Name | ED₅₀ Value (g ai/ha) | Endpoint | Reference |
| Hordeum vulgare subsp. spontaneum | Spontaneous Barley | 63.2 | Biomass Reduction | [10] |
| Triticum aestivum | Wheat | Not specified (higher tolerance) | Biomass Reduction | [10] |
| Amaranthus hybridus | Smooth Pigweed | < 40 | Control | [14] |
| Setaria pumila | Yellow Foxtail | > 70 | Control | [14] |
| Phalaris minor | Littleseed Canary Grass | 17.61 | Dry Weight Reduction | [15] |
| Avena fatua | Wild Oat | Controlled at 30-37.5 | Population Reduction | [16] |
| Lolium temulentum | Darnel Ryegrass | Controlled at 30-37.5 | Population Reduction | [16] |
| Broadleaf Weeds | - | Controlled at 22.5-37.5 | Population Reduction | [16] |
Note: ED₅₀ values can vary depending on environmental conditions, soil type, and the growth stage of the plant.
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol outlines a method for determining the inhibitory effect of this compound on ALS activity in vitro.
Materials:
-
Plant tissue (young, actively growing leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, 10 mM pyruvate, 5 mM MgCl₂, 10% v/v glycerol, 10 mM cysteine, 1 µM FAD)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, 10 µM FAD)
-
This compound stock solution (in a suitable solvent like DMSO) and serial dilutions
-
6 N H₂SO₄
-
Creatine (B1669601) solution (0.5% w/v)
-
α-naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared)
-
Microplate reader
Procedure:
-
Enzyme Extraction:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
The supernatant contains the crude ALS enzyme extract. Keep on ice.
-
-
Enzyme Assay:
-
In a microplate, combine the assay buffer, enzyme extract, and various concentrations of this compound. Include a control with no herbicide.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.
-
Incubate at 60°C for 15 minutes.
-
-
Color Development and Measurement:
-
Add 50 µL of creatine solution to each well.
-
Add 50 µL of α-naphthol solution to each well.
-
Incubate at 60°C for 15 minutes to allow for color development.
-
Measure the absorbance at 525 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro ALS inhibition assay.
Whole-Plant Bioassay
This protocol provides a general framework for assessing the herbicidal efficacy of this compound on whole plants.[1][2][5]
Materials:
-
Seeds of the target weed species and a susceptible control species
-
Pots or trays filled with a suitable growing medium
-
Controlled environment chamber or greenhouse
-
This compound formulation and a calibrated sprayer
-
Non-ionic surfactant (if required by the formulation)
Procedure:
-
Plant Growth:
-
Sow seeds of the test and control species in pots.
-
Grow the plants in a controlled environment with standardized temperature, light, and humidity.
-
Water the plants as needed.
-
-
Herbicide Application:
-
When the plants reach a specific growth stage (e.g., 2-4 true leaves), apply a range of this compound concentrations using a calibrated sprayer.[1]
-
Include a non-treated control group.
-
-
Assessment:
-
Return the treated plants to the controlled environment.
-
Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent reduction in biomass for each treatment compared to the non-treated control.
-
Use a dose-response model (e.g., log-logistic) to calculate the ED₅₀ value.
-
Caption: Workflow for a whole-plant bioassay.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. A general approach is outlined below, based on common methods for sulfonylurea synthesis.
Step 1: Synthesis of 2-(ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide This intermediate can be prepared from 2-mercaptoimidazo[1,2-a]pyridine through a series of reactions including ethylation, oxidation of the sulfide (B99878) to a sulfone, and subsequent sulfonamidation.
Step 2: Synthesis of 4,6-dimethoxypyrimidin-2-yl isocyanate This can be synthesized from 2-amino-4,6-dimethoxypyrimidine (B117758) by reaction with phosgene (B1210022) or a phosgene equivalent.
Step 3: Coupling Reaction The final step involves the coupling of 2-(ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide with 4,6-dimethoxypyrimidin-2-yl isocyanate in the presence of a base to form the sulfonylurea bridge.
A detailed experimental protocol for the synthesis of a sulfonylurea derivative is described by Leon et al. (2007), which can be adapted for the synthesis of this compound.[3]
Conclusion
This compound remains a significant tool in modern agriculture for selective weed management. Its high efficacy at low application rates is a direct result of its potent and specific inhibition of the ALS enzyme. This technical guide has provided a comprehensive overview of its molecular characteristics, mechanism of action, and methods for its evaluation. A thorough understanding of these aspects is crucial for its effective and sustainable use, as well as for the development of new herbicidal compounds and strategies to manage herbicide resistance.
References
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Partial deficiency of isoleucine impairs root development and alters transcript levels of the genes involved in branched-chain amino acid and glucosinolate metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 10. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 12. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 14. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pub.isa-india.in [pub.isa-india.in]
Navigating the Subsurface Journey: An In-depth Technical Guide to the Environmental Fate and Behavior of Sulfosulfuron in Soil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the environmental fate and behavior of the sulfonylurea herbicide, sulfosulfuron, in the soil matrix. Understanding the complex interactions of this herbicide with soil components is critical for assessing its environmental risk, ensuring its efficacy, and developing sustainable agricultural practices. This document delves into the key processes governing its persistence, mobility, and degradation, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Physicochemical Properties of this compound
A foundational understanding of this compound's chemical and physical characteristics is essential to comprehend its behavior in the soil environment.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₆O₇S₂ | [1] |
| Molecular Weight | 470.5 g/mol | [1] |
| Water Solubility | Highly soluble | [2] |
| pKa | 3.51 | [3] |
| Vapor Pressure | Semi-volatile | [2] |
Degradation of this compound in Soil
The dissipation of this compound from soil is primarily governed by two key processes: chemical hydrolysis and microbial degradation. Photolysis and volatilization are generally considered minor dissipation pathways.[4][5] The degradation of this compound typically follows first-order kinetics.[6][7]
Chemical Hydrolysis
Chemical hydrolysis is a significant degradation pathway for this compound, particularly influenced by soil pH. The rate of hydrolysis is faster in acidic conditions compared to alkaline or neutral conditions.[4][6] The primary mechanism of hydrolysis involves the cleavage of the sulfonylurea bridge, leading to the formation of 1-(2-ethylsulfonylimidazo[1,2-a]pyridin)-3-sulfonamide and 4,6-dimethoxy-2-aminopyrimidine under acidic conditions.[3][8] Under alkaline conditions, the degradation can yield 1-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl-3-(4,6-dimethoxypyrimidin-2-yl) amine.[6][8]
Microbial Degradation
Microbial breakdown is another crucial route for this compound dissipation, especially in neutral to alkaline soils where chemical hydrolysis is slower.[9] Various soil microorganisms, including bacteria and fungi, have been shown to degrade this compound.[9][10] For instance, species of Bacillus and Trichoderma have been identified as capable of utilizing this compound as a carbon source.[9][10] The degradation pathway often involves the cleavage of the sulfonylurea bridge.[10] Repeated applications of this compound or other sulfonylurea herbicides can lead to enhanced microbial degradation in the soil.[4]
Degradation Half-Life (DT₅₀)
The half-life of this compound in soil is highly variable and depends on a multitude of factors including soil type, pH, temperature, moisture, and microbial activity.
| Soil Type | pH | Temperature (°C) | Half-Life (days) | Reference |
| Field Soil | - | Field Conditions | 14.4 | [11] |
| Simulated Wheat-Crop Ecosystem | - | - | 3.5 - 3.72 | [3] |
| Aqueous Solution | 4.0 | 25 | 7 | [3] |
| Aqueous Solution | 5.0 | 25 | 48 | [3] |
| Aqueous Solution | 7.0 | 25 | 168 | [3] |
| Aqueous Solution | 9.0 | 25 | 156 | [3] |
| Aqueous Solution | 4.0 | - | 9.24 | [4][6] |
| Aqueous Solution | 9.2 | - | 14.14 | [4][6] |
| Alfisol | - | - | 3.97 - 4.54 | [7] |
| Inceptisol | - | - | 4.68 - 5.52 | [7] |
| Wheat Field Soil | - | - | 5.4 - 6.3 | [12] |
Adsorption and Mobility of this compound in Soil
The movement of this compound through the soil profile is largely dictated by its adsorption to soil particles. As a weak acid, its adsorption is significantly influenced by soil pH and organic matter content.
Adsorption Mechanisms
This compound adsorption to soil is negatively correlated with pH.[13] In acidic soils (pH < pKa of 3.51), the molecule is predominantly in its neutral form, which can be adsorbed to soil organic matter and clay minerals through mechanisms like hydrogen bonding and van der Waals forces. As the pH increases, this compound becomes anionic, leading to repulsion from negatively charged soil colloids and thus, decreased adsorption and increased mobility.[3] Consequently, sulfonylurea herbicides are more mobile in alkaline soils and soils with lower organic matter content.[3]
Adsorption Coefficients
The Freundlich isotherm model is commonly used to describe the adsorption of this compound in soil.
| Soil Type | Freundlich Kf (µg1-n(cm³)ng-1) | Freundlich 1/n | Reference |
| Alfisol | 4.43 | - | [7] |
| Inceptisol | 2.00 | - | [7] |
| Various Indian Soils | 0.37 - 1.17 | - | [14] |
Note: The Freundlich exponent '1/n' indicates the non-linearity of the adsorption. A value of 1 suggests linear adsorption.
Leaching and Dissipation in the Field
The combination of high water solubility and pH-dependent adsorption gives this compound a high potential for leaching, particularly in alkaline and low organic matter soils.[2] Field studies have shown that this compound can move from the surface soil to sub-surface layers, especially with irrigation or rainfall.[15]
Field Dissipation Data
Field studies provide a holistic view of this compound's persistence under real-world conditions, integrating the effects of degradation, adsorption, and transport.
| Application Rate (g a.i./ha) | Initial Concentration (µg/g) | Concentration after 15 days (µg/g) | Concentration after 30 days (µg/g) | Concentration after 90 days (µg/g) | Reference |
| 25 | 0.510 | 0.058 | 0.018 | 0.003 | [11] |
| 25 | 0.229 | - | - | 0.003 (at 100 days) | [15] |
| 50 | 0.967 | - | - | 0.002 (at 100 days) | [15] |
| 100 | 1.038 | - | - | 0.005 (at 100 days) | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies on the environmental fate of this compound.
Soil Degradation Study (Laboratory)
A common approach to studying this compound degradation in the laboratory involves incubating treated soil under controlled conditions.
-
Soil Preparation: Collect soil from the desired location, air-dry, and sieve (e.g., through a 2 mm mesh).
-
Sterilization (for abiotic studies): To distinguish between chemical and microbial degradation, a set of soil samples can be sterilized, for example, by autoclaving.
-
Herbicide Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Apply the solution to the soil to achieve the desired concentration. The solvent should be allowed to evaporate.
-
Incubation: Place the treated soil samples in incubation chambers (e.g., flasks or microcosms) and adjust the moisture content to a specific level (e.g., 50-60% of water holding capacity). Incubate the samples at a constant temperature in the dark.
-
Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, and 60 days).
-
Extraction and Analysis: Extract this compound residues from the soil samples using an appropriate solvent mixture (e.g., acetonitrile (B52724) and 2 M ammonium (B1175870) carbonate, 9:1 v/v).[11] Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the concentration of this compound at each time point and determine the degradation kinetics (e.g., first-order rate constant and half-life).
Adsorption/Desorption Batch Equilibrium Study
This method is used to quantify the extent of this compound adsorption to soil.
-
Soil and Solution Preparation: Use air-dried, sieved soil. Prepare a series of this compound solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl₂).
-
Equilibration: Add a known mass of soil to each herbicide solution in a centrifuge tube. Shake the tubes for a specific period (e.g., 24 hours) at a constant temperature to reach equilibrium.
-
Centrifugation and Analysis: Centrifuge the tubes to separate the soil from the solution. Analyze the supernatant for the equilibrium concentration of this compound using HPLC or LC-MS/MS.
-
Calculation of Adsorbed Amount: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.
-
Isotherm Modeling: Fit the adsorption data to isotherm models, such as the Freundlich or Langmuir equations, to determine the adsorption coefficients.
-
Desorption (Optional): After the adsorption step, decant the supernatant and add a fresh background electrolyte solution to the soil pellet. Shake for the same equilibration time, centrifuge, and analyze the supernatant to determine the amount of desorbed this compound.
Soil Column Leaching Study
This laboratory experiment simulates the movement of this compound through the soil profile.
-
Column Packing: Pack a glass or stainless-steel column with air-dried, sieved soil to a uniform bulk density.
-
Saturation: Pre-wet the soil column with a background electrolyte solution (e.g., 0.01 M CaCl₂) until a steady flow is achieved at the bottom.
-
Herbicide Application: Apply a known amount of this compound to the top of the soil column.
-
Leaching: Apply a simulated rainfall (e.g., 0.01 M CaCl₂) to the top of the column at a constant flow rate.
-
Leachate Collection: Collect the leachate that passes through the column in fractions over a specific period.
-
Soil Sectioning and Analysis: At the end of the experiment, extrude the soil core from the column and section it into segments (e.g., every 5 cm).
-
Extraction and Analysis: Extract and analyze both the leachate fractions and the soil segments for this compound and its potential metabolites using HPLC or LC-MS/MS.
Field Dissipation Study
Field studies provide the most realistic assessment of this compound's environmental fate.
-
Site Selection and Plot Design: Choose a field site representative of the intended use area. Establish experimental plots with appropriate dimensions and buffer zones.
-
Herbicide Application: Apply this compound at the desired rate using calibrated spray equipment, mimicking agricultural practice.
-
Soil Sampling: Collect soil samples from the treated plots at various time intervals after application (e.g., 0, 1, 3, 7, 15, 30, 60, 90, 120 days) and at different depths (e.g., 0-10 cm, 10-20 cm).
-
Sample Handling and Storage: Store the collected soil samples in a manner that prevents further degradation (e.g., frozen at -20°C) until analysis.
-
Residue Analysis: Analyze the soil samples for this compound residues using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Data Analysis: Determine the dissipation kinetics of this compound in the field and calculate the field half-life (DT₅₀).
Analytical Methodologies
Accurate quantification of this compound residues in soil is fundamental to fate and behavior studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of this compound residues.
| Parameter | Description | Reference |
| Column | Lichrosphere RP-8 | [11] |
| Mobile Phase | Acetonitrile:Water:Orthophosphoric Acid (80:20:0.1 v/v/v) | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Detector | Photodiode Array (PDA) | [11] |
| Retention Time | 2.088 min | [11] |
| Limit of Determination | 0.25 µg/g | [11] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the detection and confirmation of this compound and its metabolites.[5] This technique is particularly useful for identifying breakdown products in degradation studies.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the environmental fate of this compound.
Caption: Major degradation pathways of this compound in soil.
Caption: Workflow for a soil column leaching experiment.
Conclusion
The environmental fate and behavior of this compound in soil are multifaceted, with chemical hydrolysis and microbial degradation being the primary dissipation mechanisms. Soil properties, particularly pH and organic matter content, play a pivotal role in governing its persistence and mobility. The high leaching potential of this compound, especially in alkaline soils, underscores the importance of careful management practices to mitigate the risk of groundwater contamination. The experimental protocols and data presented in this guide provide a robust framework for researchers and scientists to design and interpret studies on the environmental impact of this compound and other similar herbicides. A thorough understanding of these processes is paramount for the development of environmentally sound agricultural systems.
References
- 1. This compound | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Adsorption and degradation of this compound in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. ijcmas.com [ijcmas.com]
- 10. ijcmas.com [ijcmas.com]
- 11. High performance liquid chromatographic method for residue determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Sulfosulfuron Toxicology in Non-target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfosulfuron is a selective, systemic sulfonylurea herbicide used for the control of broadleaf weeds and grasses in various agricultural and non-crop settings.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2][3][4] While effective in weed management, understanding its toxicological profile in non-target organisms is paramount for a comprehensive environmental risk assessment. This guide provides a detailed overview of the toxicology of this compound, focusing on its effects on a range of non-target species.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the acute and chronic toxicity of this compound to various non-target organisms.
Table 1: Acute Toxicity of this compound to Non-Target Organisms
| Organism Category | Species | Endpoint | Value (mg/L or mg/kg) | Reference |
| Mammals | Rat | Oral LD50 | > 5000 mg/kg | [5] |
| Rat | Dermal LD50 | > 5000 mg/kg | [5] | |
| Rat | Inhalation LC50 | > 3.0 mg/L | [5] | |
| Birds | Bobwhite Quail | Oral LD50 | > 2250 mg/kg | - |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | > 93.6 mg a.i./L | [6] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | > 94.6 mg a.i./L | [6] | |
| Sheepshead Minnow (Cyprinodon variegatus) | 96-hr LC50 | > 101 mg a.i./L | [6] | |
| Aquatic Invertebrates | Daphnia magna | 48-hr EC50 | > 102 mg a.i./L | [6] |
| Mysid Shrimp (Americamysis bahia) | 96-hr LC50 | > 106 mg a.i./L | [6] | |
| Honeybees | Apis mellifera | Acute Contact LD50 | Moderately Toxic | [7] |
| Apis mellifera | Acute Oral LD50 | Moderately Toxic | [7] | |
| Earthworms | Eisenia fetida | 14-day LC50 | > 1000 mg/kg soil | [8] |
| Algae | Selenastrum capricornutum | 72-hr EC50 (Growth) | 0.001 mg a.i./L | [9] |
a.i. = active ingredient
Table 2: Chronic Toxicity of this compound to Non-Target Organisms
| Organism Category | Species | Endpoint | Value (mg/L or mg/kg) | Reference |
| Mammals | Dog | 1-year NOAEL | 20 mg/kg/day | [8] |
| Rat | 2-year Chronic/Carcinogenicity NOAEL | 24.0 mg/kg/day | [5] | |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | 60-day Early Life-Stage NOAEC | 100 mg a.i./L | [6] |
| Aquatic Invertebrates | Daphnia magna | 21-day NOAEC (Reproduction) | 102 mg a.i./L | [6] |
NOAEL = No Observed Adverse Effect Level; NOAEC = No Observed Adverse Effect Concentration
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.
Mammalian Acute Oral Toxicity (as per OECD Guideline 423)
-
Test Species: Rat (typically female).
-
Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this initial step determines the subsequent dose level for the next group of animals. This method aims to classify the substance's toxicity with the use of a minimal number of animals.[10][11][12][13]
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage in a single dose.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[14]
-
A necropsy is performed on all animals at the end of the observation period.
-
Fish Early Life-Stage Toxicity Test (as per OECD Guideline 210)
-
Test Species: Rainbow Trout (Oncorhynchus mykiss) or other suitable species.[15][16]
-
Principle: This test exposes the early life stages of fish, from fertilized eggs through to the juvenile stage, to a range of concentrations of the test substance.[17][18]
-
Procedure:
-
Fertilized eggs are placed in test chambers containing different concentrations of this compound.
-
The test is conducted under flow-through or semi-static conditions.
-
Observations are made on hatching success, larval survival, growth (length and weight), and the occurrence of any developmental abnormalities.[16]
-
The test continues until the control fish are free-swimming and actively feeding.
-
Daphnia magna Reproduction Test (as per OECD Guideline 211)
-
Test Species: Daphnia magna.
-
Principle: This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.[19][20]
-
Procedure:
-
Young female daphnids are exposed to a range of this compound concentrations.
-
The test is conducted under semi-static or flow-through conditions.
-
The primary endpoint is the total number of live offspring produced per parent animal. Parental mortality and mobility are also recorded.[21]
-
The test duration of 21 days allows for the assessment of effects over several broods.
-
Honeybee Acute Contact Toxicity Test (as per OECD Guideline 214)
-
Test Species: Adult worker honeybees (Apis mellifera).
-
Principle: This laboratory test evaluates the acute contact toxicity of a substance to honeybees.[9][22][23][24][25]
-
Procedure:
-
A range of doses of this compound, dissolved in a suitable carrier, is applied directly to the dorsal thorax of anesthetized bees.[9][22]
-
Treated bees are kept in cages with a food source.
-
Mortality and any sublethal effects (e.g., behavioral changes) are recorded at specified intervals, typically up to 48 or 96 hours.[9][22]
-
The LD50 (the dose causing 50% mortality) is calculated.[22]
-
Earthworm Acute Toxicity Test (as per OECD Guideline 207)
-
Principle: This test determines the acute toxicity of a substance to earthworms in an artificial soil substrate.[7][26]
-
Procedure:
Algal Growth Inhibition Test (as per OECD Guideline 201)
-
Test Species: Freshwater green algae (e.g., Pseudokirchneriella subcapitata).[28]
-
Principle: This test evaluates the effect of a substance on the growth of a selected algal species over a 72-hour period.[1][5][29][30]
-
Procedure:
-
Exponentially growing algal cultures are exposed to a range of this compound concentrations in a nutrient-rich medium.[5][28]
-
The cultures are incubated under controlled conditions of light and temperature.
-
Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometry.
-
The EC50 (the concentration causing a 50% reduction in growth) is determined.[30]
-
Signaling Pathways and Experimental Workflows
Primary Mode of Action in Target and Non-Target Plants
This compound's primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.
Caption: this compound inhibits the ALS enzyme, blocking the synthesis of essential branched-chain amino acids.
Experimental Workflow for Assessing this compound Effects on Soil Microbial Communities
The impact of this compound on soil microbial communities can be assessed through a multi-step experimental workflow.
Caption: Workflow for evaluating the impact of this compound on soil microbial communities.
Logical Relationship in Ecotoxicological Risk Assessment
The assessment of risk to non-target organisms from this compound follows a logical progression from exposure assessment to risk characterization.
Caption: Logical framework for the ecotoxicological risk assessment of this compound.
Conclusion
This compound exhibits low acute toxicity to mammals, birds, and most aquatic invertebrates. However, it is highly toxic to non-target aquatic plants, particularly algae, due to its specific mode of action. The chronic toxicity data indicate a low risk to fish and aquatic invertebrates at environmentally relevant concentrations. The primary concern for this compound in the environment is its potential impact on non-target vegetation and aquatic primary producers. A thorough understanding of its toxicological profile, as outlined in this guide, is essential for its responsible use and for the development of effective risk mitigation strategies.
References
- 1. Algal toxicity – growth inhibition | Kit de Herramientas para el Registro de Plaguicidas | Organización de las Naciones Unidas para la Alimentación y la Agricultura [fao.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. eurofins.com.au [eurofins.com.au]
- 6. OECD 207 - Phytosafe [phytosafe.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. researchgate.net [researchgate.net]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. OECD 210: Fish, Early-life Stage Toxicity Test | ibacon GmbH [ibacon.com]
- 16. OECD 210: Fish, Early-life Stage Toxicity Test - Situ Biosciences [situbiosciences.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. content.fera.co.uk [content.fera.co.uk]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. Effects on bees - honeybee - acute contact toxicity | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]
- 26. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 27. researchgate.net [researchgate.net]
- 28. catalog.labcorp.com [catalog.labcorp.com]
- 29. oecd.org [oecd.org]
- 30. shop.fera.co.uk [shop.fera.co.uk]
An In-depth Technical Guide to the Biochemical Pathways Affected by Sulfosulfuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfosulfuron, a member of the sulfonylurea class of herbicides, is a potent inhibitor of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2][3] This guide provides a comprehensive overview of the primary and secondary biochemical pathways affected by this compound. It includes a detailed examination of its mechanism of action, downstream metabolic consequences, and methodologies for experimental investigation. Quantitative data on enzyme inhibition and metabolite alterations are presented, alongside detailed protocols for key experimental assays. Visual diagrams of affected pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions of this compound within plant systems.
Primary Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The primary molecular target of this compound is Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[1][4] This enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[3] The absence of this pathway in animals contributes to the low mammalian toxicity of sulfonylurea herbicides.[5]
This compound acts as a potent, non-competitive or uncompetitive inhibitor of ALS.[1] It binds to a site on the enzyme that is allosteric to the active site, causing a conformational change that prevents the substrate from binding and the catalytic reaction from proceeding. This inhibition is typically slow and tight-binding.
Quantitative Analysis of ALS Inhibition
Table 1: Illustrative IC50 Values for ALS Inhibition by Sulfonylurea Herbicides
| Herbicide Class | Herbicide | Plant Species | IC50 (nM) | Reference |
| Sulfonylurea | Chlorsulfuron (B1668881) | Hordeum vulgare (Barley) | ~3-68 | [1] |
| Sulfonylurea | Metsulfuron-methyl | Kochia scoparia | ~22-fold increase in resistant vs. susceptible biotypes | [6] |
| Sulfonylurea | Foramsulfuron | Sorghum halepense | >45 times higher in resistant vs. susceptible biotypes | [6] |
Note: This table provides representative data for sulfonylurea herbicides to illustrate the typical range of ALS inhibition. Specific IC50 values for this compound may vary depending on the plant species and experimental conditions.
Downstream Effects of ALS Inhibition
The inhibition of ALS by this compound triggers a cascade of downstream biochemical and physiological events, ultimately leading to plant death.
Depletion of Branched-Chain Amino Acids (BCAAs)
The most immediate consequence of ALS inhibition is the cessation of valine, leucine, and isoleucine synthesis. This depletion of essential amino acids has profound effects on protein synthesis and overall plant metabolism.
Table 2: Representative Changes in Branched-Chain Amino Acid Levels in Plants Treated with ALS-Inhibiting Herbicides
| Amino Acid | Plant Species | Treatment | Time Point | Change in Concentration (%) | Reference |
| Valine | Pisum sativum (Pea) | Imazethapyr | 48 hours | - 50% | [7] |
| Leucine | Pisum sativum (Pea) | Imazethapyr | 48 hours | - 45% | [7] |
| Isoleucine | Pisum sativum (Pea) | Imazethapyr | 48 hours | - 60% | [7] |
Note: This table presents illustrative data from a study on an imidazolinone herbicide (another class of ALS inhibitor) to demonstrate the expected impact on BCAA levels. The magnitude of change can vary with the specific herbicide, dose, and plant species.
Secondary Metabolic and Physiological Consequences
Beyond the primary effect on amino acid synthesis, this compound treatment leads to a range of secondary effects:
-
Induction of Oxidative Stress: The disruption of normal metabolic processes can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components.[8][9] This is often observed as an increase in lipid peroxidation and the activity of antioxidant enzymes.[9]
-
Impact on Photosynthesis: Although not a direct inhibitor of photosynthesis, this compound can indirectly affect this process. The yellowing of leaves (chlorosis) is a common symptom of this compound injury.[2][10] This may be due to the degradation of chlorophyll (B73375) and carotenoid pigments and disorganization of chloroplast ultrastructure, leading to reduced photosynthetic rates.[11]
-
Alterations in Carbohydrate Metabolism: Inhibition of amino acid biosynthesis, a major sink for carbon and energy, can lead to an accumulation of carbohydrates, such as starch and soluble sugars, in the leaves.[12] This is thought to be a result of a decrease in sink strength, leading to feedback inhibition of photosynthesis.
-
Disruption of Nitrogen Metabolism: The blockage of amino acid synthesis can lead to an accumulation of upstream nitrogen-containing compounds and a general imbalance in nitrogen metabolism.[13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biochemical effects of this compound.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This assay measures the activity of ALS in the presence and absence of an inhibitor to determine its IC50 value.
Materials:
-
Plant tissue (e.g., young leaves of a susceptible species)
-
Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 1 mM DTT, and 10% glycerol)
-
Substrate solution (e.g., 100 mM sodium pyruvate (B1213749) in assay buffer)
-
Inhibitor stock solution (this compound dissolved in a suitable solvent like DMSO)
-
Creatine (B1669601) solution (5 mg/mL)
-
α-naphthol solution (5% in 2.5 N NaOH)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.
-
Assay Reaction:
-
Set up a series of reactions containing the enzyme extract, assay buffer, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the mixtures for 10 minutes at 37°C.
-
Initiate the reaction by adding the pyruvate substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Colorimetric Detection:
-
Stop the reaction by adding an acidic solution (e.g., 6 N H2SO4). This also catalyzes the decarboxylation of acetolactate to acetoin.
-
Incubate at 60°C for 15 minutes.
-
Add creatine and α-naphthol solutions to develop a colored complex with acetoin.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Read the absorbance at 530 nm.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.
Quantification of Amino Acids by HPLC or LC-MS/MS
This protocol describes the extraction and quantification of free amino acids from plant tissues.
Materials:
-
Plant tissue
-
Extraction solvent (e.g., 80% methanol)
-
Internal standard (e.g., norvaline)
-
Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) for primary amines, fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Extraction:
-
Grind frozen plant tissue to a fine powder in liquid nitrogen.
-
Extract the powder with a pre-chilled extraction solvent containing the internal standard.
-
Vortex and sonicate the mixture.
-
Centrifuge to pellet the debris. The supernatant contains the amino acids.
-
-
Derivatization (for HPLC with fluorescence detection):
-
Mix the extract with the derivatization reagent(s) according to the manufacturer's protocol.
-
-
Analysis:
-
Inject the derivatized (for HPLC) or underivatized (for LC-MS/MS) extract into the chromatography system.
-
Separate the amino acids using a suitable gradient elution program.
-
Detect the amino acids using a fluorescence detector (for HPLC) or a mass spectrometer (for LC-MS/MS).
-
-
Quantification:
-
Identify and quantify the amino acids based on the retention times and peak areas relative to the internal standard and a standard curve of known amino acid concentrations.
-
Plant Metabolomics Analysis by GC-MS or LC-MS
This protocol provides a general workflow for untargeted metabolomic analysis of plant tissues.
Materials:
-
Plant tissue
-
Extraction solvent (e.g., methanol/chloroform/water mixture)
-
Derivatization reagents (for GC-MS, e.g., methoxyamine hydrochloride and N-methyl-N-(trimethylsilyl)trifluoroacetamide)
-
GC-MS or LC-MS system
Procedure:
-
Metabolite Extraction:
-
Quench metabolic activity by flash-freezing plant tissue in liquid nitrogen.
-
Homogenize the tissue in a cold extraction solvent.
-
Separate the polar and non-polar phases by centrifugation.
-
-
Sample Preparation for GC-MS:
-
Dry the polar phase under vacuum.
-
Perform a two-step derivatization to increase the volatility of the metabolites.
-
-
Analysis:
-
Inject the prepared samples into the GC-MS or LC-MS system.
-
Acquire the data over a defined mass range.
-
-
Data Processing and Analysis:
-
Use specialized software for peak detection, alignment, and normalization.
-
Identify metabolites by comparing their mass spectra and retention times to spectral libraries (e.g., NIST, Golm Metabolome Database).
-
Perform statistical analysis (e.g., principal component analysis, hierarchical clustering) to identify significant differences in metabolite profiles between control and this compound-treated samples.
-
Transcriptomic Analysis by RNA-Seq
This protocol outlines the steps for analyzing gene expression changes in response to this compound treatment using RNA sequencing.
Materials:
-
Plant tissue
-
RNA extraction kit
-
DNase I
-
RNA quality control instrumentation (e.g., Bioanalyzer)
-
Library preparation kit for RNA-seq
-
Next-generation sequencing platform
Procedure:
-
RNA Extraction and Quality Control:
-
Harvest plant tissue from control and this compound-treated plants and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.
-
Assess the quality and quantity of the extracted RNA.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA enrichment (for eukaryotes), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between control and treated samples.
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathway analysis) to identify the biological processes and pathways affected by this compound treatment.
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Primary metabolic pathway affected by this compound.
Caption: Downstream secondary effects of this compound.
Experimental Workflows
Caption: General workflow for metabolomics analysis.
Caption: General workflow for RNA-Seq analysis.
Conclusion
This compound's primary mode of action is the specific and potent inhibition of acetolactate synthase, leading to a deficiency in essential branched-chain amino acids. This initial disruption triggers a complex network of secondary metabolic and physiological responses, including oxidative stress, impaired photosynthesis, and altered carbohydrate and nitrogen metabolism, which collectively contribute to plant death. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate these effects quantitatively and qualitatively. A deeper understanding of these biochemical pathways is crucial for the development of more effective and selective herbicides, as well as for engineering herbicide tolerance in crops.
References
- 1. New Aspects on Inhibition of Plant Acetolactate Synthase by Chlorsulfuron and Imazaquin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isites.info [isites.info]
- 4. Unravelling the Phytotoxic Effects of Glyphosate on Sensitive and Resistant Amaranthus palmeri Populations by GC–MS and LC–MS Metabolic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Integrative Transcriptomic Analysis Uncovers Novel Gene Modules That Underlie the Sulfate Response in Arabidopsis thaliana [frontiersin.org]
- 9. Integrative Transcriptomic Analysis Uncovers Novel Gene Modules That Underlie the Sulfate Response in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR and LC-MS-based metabolomics to investigate the efficacy of a commercial bio stimulant for the treatment of wheat (Triticum aestivum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS metabolomics analysis: Leaf harvesting plus pesticide spraying can further improve the growth quality of Kandelia obovata Sheue & al - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolite Profiling of Wheat Response to Cultivar Improvement and Nitrogen Fertilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unleashing the power within short-read RNA-seq for plant research: Beyond differential expression analysis and toward regulomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amyotrophic Lateral Sclerosis Model based In Vitro Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Sulfonylureas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonylureas are a well-established class of oral hypoglycemic agents widely used in the management of type 2 diabetes mellitus. Their therapeutic effect is primarily mediated by their interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This interaction leads to channel closure, membrane depolarization, calcium influx, and ultimately, the secretion of insulin.[1][2][3] The chemical structure of sulfonylureas has been extensively modified over the years, leading to the development of first, second, and third-generation drugs with varying potency, duration of action, and side-effect profiles.[4][5] Understanding the structure-activity relationship (SAR) of sulfonylureas is crucial for the rational design of new and improved therapeutic agents with enhanced efficacy and safety.
This technical guide provides a comprehensive overview of the SAR of sulfonylureas, detailing the key structural features that govern their biological activity. It includes quantitative data on the potency of various derivatives, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and logical relationships.
Core Chemical Structure
The general chemical structure of sulfonylureas consists of a central sulfonylurea backbone with two key substituents, designated as R1 and R2.
References
- 1. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 5. Effects of tolbutamide on ATP-sensitive K+ channels from human right atrial cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sulfosulfuron Adsorption and Desorption in Different Soil Types
Abstract: This technical guide provides a comprehensive overview of the adsorption and desorption processes of the sulfonylurea herbicide sulfosulfuron in various soil matrices. It synthesizes key research findings on the environmental fate of this compound, focusing on the influence of soil physicochemical properties such as pH, organic carbon content, and texture. This document is intended for researchers, environmental scientists, and professionals in the agrochemical industry, offering detailed experimental protocols, quantitative data summaries, and conceptual diagrams to elucidate the mechanisms governing this compound's soil mobility and bioavailability.
Introduction
This compound, 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo-[1,2-a] pyridin-3-yl) sulfonylurea, is a selective, systemic sulfonylurea herbicide used for controlling broad-leaved weeds and grasses in crops like wheat.[1] Its efficacy and environmental fate are intrinsically linked to its behavior in the soil, primarily governed by adsorption and desorption processes. These processes dictate the herbicide's concentration in the soil solution, thereby affecting its bioavailability for weed uptake, potential for leaching into groundwater, and persistence for subsequent crops.[2][3][4] Understanding the interplay between this compound and different soil types is critical for optimizing its use, predicting its environmental impact, and mitigating potential risks. This guide details the primary factors influencing these interactions and presents quantitative data from various studies.
Core Factors Influencing this compound Adsorption and Desorption
The interaction of this compound with soil particles is a complex process influenced by several key soil properties. The primary factors are soil pH, organic matter content, and clay content.
-
Soil pH: This is a dominant factor influencing the sorption of sulfonylurea herbicides.[5] this compound is a weak acid, and its molecular form changes with pH. At low pH levels (below 6.8), the herbicide molecule is more likely to be in a neutral or protonated state, leading to stronger adsorption to soil colloids and organic matter.[1] As the pH increases (becomes more alkaline), the herbicide becomes anionic (negatively charged), resulting in electrostatic repulsion from negatively charged soil particles, which decreases adsorption and increases its mobility.[1][4][5]
-
Organic Carbon (OC): Soil organic matter is a crucial adsorbent for many pesticides, including this compound.[4][6] Herbicides can partition into the organic fraction of the soil.[7] Studies have shown a positive correlation between the adsorption coefficient (Kf) of sulfonylureas and the organic carbon content of the soil.[8] Soils with higher organic matter content generally exhibit greater adsorption of this compound.[5][9]
-
Clay and Silt Content: Clay minerals, with their large surface area and charged surfaces, also contribute to this compound adsorption.[8] The extent and mechanism of adsorption can vary depending on the type of clay mineral present. Some studies have noted a positive correlation between adsorption coefficients and the clay or silt content of the soil.[8][10]
Quantitative Data on this compound Adsorption
Adsorption of this compound is commonly described using sorption coefficients derived from isotherm models, such as the Freundlich and linear models. The key parameters are:
-
Kd (Distribution Coefficient): Describes the partitioning of a chemical between the solid (soil) and liquid (water) phases at equilibrium.
-
Kf (Freundlich Adsorption Coefficient): Indicates the adsorption capacity of the soil. Higher values mean greater adsorption.[11]
-
Koc (Organic Carbon-Normalized Adsorption Coefficient): Relates the adsorption coefficient to the soil's organic carbon content (Koc = (Kd / %OC) * 100), allowing for comparison across different soils.[2][11]
The following tables summarize quantitative data from key studies on this compound adsorption in various soil types.
Table 1: Adsorption Coefficients of this compound in Two Indian Soil Types Data sourced from Maheswari & Ramesh (2007)[2][9]
| Soil Type | Soil Properties | K | Kc | Koc |
| Alfisol | Lower pH, Higher OC | 4.43 | 6.06 | 886.36 |
| Inceptisol | Higher pH, Lower OC | 2.00 | 3.33 | 770.26 |
Note: The study highlights that adsorption was greater in the Alfisol soil, which was attributed to its lower pH and higher organic carbon content.[2][9]
Table 2: Freundlich Adsorption Coefficients (Kf) of this compound in Five Indian Soils Data sourced from Singh & Singh (2012)[10][12]
| Soil Origin | pH | OC (%) | Clay (%) | Sand (%) | Silt (%) | Kf (µg^(1-1/n) mL^(1/n) g⁻¹) | 1/n |
| IARI Farm | 8.1 | 0.45 | 16.5 | 48.2 | 35.3 | 0.37 | 0.83 |
| Pusa | 8.6 | 0.62 | 19.8 | 39.7 | 40.5 | 0.52 | 0.81 |
| Hisar | 8.4 | 0.31 | 10.2 | 70.3 | 19.5 | 0.41 | 0.85 |
| Ludhiana | 8.3 | 0.35 | 9.8 | 75.2 | 15.0 | 0.48 | 0.89 |
| Palampur | 5.7 | 0.89 | 25.4 | 30.1 | 44.5 | 1.17 | 0.94 |
Note: This study found that unlike other herbicides, the sorption of this compound did not show a significant correlation with any single soil parameter, suggesting complex interactions. However, the highest Kf value was observed in the Palampur soil, which had the lowest pH and highest organic carbon content.[10][12]
Desorption Characteristics
Desorption is the process by which an adsorbed chemical is released from the soil particles back into the soil solution. This process is critical for determining the persistence and potential for leaching of a herbicide. Studies indicate that the desorption of this compound is concentration-dependent.[10][12] In a comparative study, this compound generally showed higher desorption than the herbicide metsulfuron-methyl (B1676535), indicating it is less strongly bound and potentially more mobile in the tested Indian soils.[10][12]
Experimental Protocol: Batch Equilibrium Method
The batch equilibrium method is the standard laboratory procedure for generating soil adsorption and desorption data for chemicals.[13][14] It involves equilibrating an aqueous solution of the chemical with a soil sample and measuring the change in the chemical's concentration in the solution.
Detailed Methodology:
-
Soil Preparation:
-
Collect soil samples from the desired depth (e.g., 0-15 cm).
-
Air-dry the soil samples and pass them through a 2-mm sieve to remove large debris and ensure homogeneity.
-
Characterize the soil for key physicochemical properties: pH, organic carbon content, particle size distribution (sand, silt, clay), and cation exchange capacity (CEC).
-
-
Solution Preparation:
-
Prepare a stock solution of analytical grade this compound in a 0.01 M calcium chloride (CaCl₂) solution. The CaCl₂ solution is used to mimic the ionic strength of natural soil water and minimize cation exchange effects.[14]
-
From the stock solution, prepare a series of working solutions of varying concentrations (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mg/L) in 0.01 M CaCl₂.
-
-
Adsorption (Equilibration):
-
Place a known mass of the prepared soil (e.g., 5.0 g) into centrifuge tubes.
-
Add a known volume (e.g., 10.0 mL) of a this compound working solution to each tube.
-
Include control samples containing the herbicide solution but no soil to account for any potential loss of the chemical due to factors other than soil adsorption (e.g., degradation, adsorption to the container walls).
-
Seal the tubes and place them on a mechanical shaker. Agitate at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours), which should be sufficient to reach a steady state.
-
-
Phase Separation:
-
After equilibration, separate the solid phase (soil) from the aqueous phase (supernatant) by centrifugation at high speed (e.g., 4000 rpm for 20 minutes).
-
Carefully collect an aliquot of the clear supernatant for analysis. Filtration through a 0.45 µm filter may also be used.[15]
-
-
Analysis:
-
Analyze the concentration of this compound remaining in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]
-
The amount of this compound adsorbed to the soil is calculated by subtracting the concentration in the equilibrium solution from the initial concentration.
-
-
Desorption:
-
After the supernatant is removed for adsorption analysis, a known volume of fresh 0.01 M CaCl₂ solution (without herbicide) is added to the soil pellet remaining in the centrifuge tube.
-
The tubes are shaken again for the same equilibration period.
-
The phases are separated by centrifugation, and the supernatant is analyzed to determine the amount of this compound desorbed from the soil.
-
Conclusion
The adsorption and desorption of this compound are critical processes that determine its environmental behavior and herbicidal activity. Research consistently demonstrates that soil properties, particularly pH and organic carbon content, are primary drivers of these interactions. Adsorption is generally higher in acidic soils with greater organic matter, which reduces the herbicide's mobility and bioavailability.[1][5][9] Conversely, in alkaline soils, this compound is more weakly adsorbed and exhibits higher mobility, increasing the potential for leaching.[1][3] The quantitative data, while variable across different soil types, provides a framework for predicting the fate of this compound under diverse agro-ecological conditions. The standardized batch equilibrium protocol remains the cornerstone for generating the reliable sorption data needed for environmental risk assessments and effective weed management strategies.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Adsorption and degradation of this compound in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ijcmas.com [ijcmas.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Sorption-desorption behavior of metsulfuron-methyl and this compound in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. universityofgalway.ie [universityofgalway.ie]
- 16. Determination of Two Sulfonylurea Herbicides Residues in Soil Environment Using HPLC and Phytotoxicity of These Herbicides by Lentil Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Photodegradation of Sulfosulfuron in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfosulfuron, a widely used sulfonylurea herbicide, is susceptible to degradation in aqueous environments upon exposure to light. This technical guide provides a comprehensive overview of the photodegradation pathways of this compound in aqueous solutions. It details the underlying chemical transformations, summarizes key kinetic data, and presents detailed experimental protocols for studying its photolytic fate. The document is intended to serve as a valuable resource for researchers, environmental scientists, and professionals in drug development and crop protection to understand and predict the environmental behavior of this compound.
Introduction
This compound [1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea] is an effective herbicide for the control of a wide range of grass and broadleaf weeds. Its environmental fate is of significant interest due to its potential to contaminate water resources. Photodegradation is a key abiotic process that contributes to the dissipation of this compound in aquatic systems. The rate and pathway of this degradation are influenced by various factors, most notably the pH of the aqueous solution. Understanding these pathways is crucial for assessing the persistence and potential impact of this compound in the environment.
Photodegradation Pathways
The photodegradation of this compound in aqueous solutions primarily proceeds through two distinct, pH-dependent pathways. The central feature of these pathways is the transformation of the sulfonylurea bridge, which is the backbone of the molecule and essential for its herbicidal activity.
Acidic Conditions: Cleavage of the Sulfonylurea Bridge
Under acidic conditions (pH < 7), the predominant photodegradation pathway for this compound involves the cleavage of the sulfonylurea bridge.[1][2] This reaction breaks the molecule into two main fragments: a pyridine-containing moiety and a pyrimidine-containing moiety. The primary photoproducts identified are:
This cleavage effectively detoxifies the herbicide, as the resulting products do not possess the necessary structure to inhibit the acetolactate synthase (ALS) enzyme in plants.
Alkaline Conditions: Contraction of the Sulfonylurea Bridge
In alkaline aqueous solutions (pH > 7), the major photodegradation pathway involves a contraction of the sulfonylurea bridge.[1][2] This intramolecular rearrangement leads to the formation of a more stable cyclic structure. The primary photoproduct identified under these conditions is:
This transformation also results in the loss of herbicidal activity.
The following diagram illustrates the primary photodegradation pathways of this compound under acidic and alkaline conditions.
Data Presentation
The following table summarizes representative kinetic data for the photodegradation of flucetosulfuron (B1672862) in various aqueous media, which can be considered indicative for this compound.
| Water System | Photosensitizer/Catalyst | Rate Constant (k, h⁻¹) | Half-life (t½, h) | Reference |
| Pure Water | None | - | > 100 | [3] |
| Pure Water | TiO₂ | 0.0227 | 30.54 | [3] |
| Irrigation Water | TiO₂ | 0.0193 | 35.84 | [3] |
| River Water | TiO₂ | 0.0125 | 55.45 | [3] |
| Pure Water | KNO₃ | - | 65.82 | [3] |
| Pure Water | H₂O₂ | - | 58.73 | [3] |
| Pure Water | Humic Acid | - | 75.23 | [3] |
Note: The data presented is for flucetosulfuron and serves as an illustrative example for the photodegradation kinetics of sulfonylurea herbicides.
Experimental Protocols
This section provides detailed methodologies for conducting photodegradation studies of this compound in aqueous solutions. These protocols are based on established methods for similar compounds.
Materials and Reagents
-
This compound (analytical standard, >98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (or other suitable modifier for LC-MS)
-
Buffer solutions (for pH adjustment)
-
Photoreactor equipped with a suitable light source (e.g., Xenon lamp, Mercury lamp)
-
Quartz tubes or vessels for irradiation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)
Preparation of Aqueous Solutions
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in acetonitrile.
-
Prepare working solutions by diluting the stock solution with the desired aqueous matrix (e.g., pure water, buffered solutions, natural water samples) to the target concentration (e.g., 1-10 mg/L).
-
Adjust the pH of the working solutions as required for the experiment using appropriate buffer systems.
Irradiation Experiment
The following workflow outlines the steps for a typical photodegradation experiment.
-
Transfer the prepared this compound solutions into quartz tubes or a photoreactor vessel. Quartz is used due to its transparency to UV light.
-
Place the samples in a photoreactor equipped with a light source that simulates solar radiation (e.g., a Xenon arc lamp) or a specific UV wavelength (e.g., a mercury lamp).
-
Maintain a constant temperature during the experiment using a cooling system.
-
Irradiate the samples for a predetermined duration.
-
Collect aliquots of the solution at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Store the collected samples in the dark and at a low temperature (e.g., 4°C) prior to analysis to prevent further degradation.
Analytical Methodology
For clean water matrices, samples may be directly injected into the HPLC system. For complex matrices (e.g., river water), a sample cleanup step using Solid Phase Extraction (SPE) may be necessary to remove interfering substances.
The concentration of this compound and the formation of its photoproducts can be monitored using a reverse-phase HPLC method coupled with a UV or MS detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid to improve peak shape and ionization in MS.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 10 - 20 µL
-
Detection:
-
UV: Monitor at the wavelength of maximum absorbance for this compound (around 240 nm).
-
MS: Use electrospray ionization (ESI) in positive or negative mode to identify and quantify the parent compound and its degradation products based on their mass-to-charge ratios (m/z).
-
The following diagram illustrates the logical relationship in the analytical process.
References
Microbial Degradation of Sulfosulfuron in Soil Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the microbial degradation of the sulfonylurea herbicide sulfosulfuron in soil environments. It covers the key microorganisms involved, the metabolic pathways of degradation, influencing environmental factors, and detailed experimental protocols for studying these processes. This document is intended to be a valuable resource for professionals investigating the environmental fate of this compound and developing bioremediation strategies.
Introduction
This compound is a selective, systemic sulfonylurea herbicide used for the control of broad-leaved weeds and grasses in various crops.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants.[2] While effective, the persistence of this compound in soil can pose a risk to subsequent sensitive crops and the wider environment. Microbial degradation is a primary mechanism for the dissipation of this compound in soil, alongside chemical hydrolysis.[1][3] Understanding the dynamics of this biological process is critical for predicting its environmental behavior and developing strategies for the remediation of contaminated sites.
Key Microorganisms in this compound Degradation
Several microbial species have been identified with the capacity to degrade this compound, utilizing it as a source of carbon and other nutrients. These microorganisms are typically isolated from this compound-contaminated agricultural soils.
Bacteria:
-
Bacillus sp.: Various studies have isolated Bacillus species capable of utilizing this compound.[1][2][4] Strains B1 and B2, identified as Bacillus sp., were isolated from wheat cultivated soil and showed significant degradation potential.[1] Another study identified a Bacillus sp. (strain SA2) from contaminated agricultural fields that could degrade 80% of 50 ppm this compound within 15 days.[2]
-
Brevibacillus borstelensis: This bacterial species has also been implicated in the degradation of this compound.[5]
Fungi:
-
Trichoderma sp.: A fungal strain of Trichoderma sp. isolated from the rhizosphere of wheat was shown to effectively degrade this compound.[3][6] This fungus was capable of cleaving both the sulfonylurea bridge and the sulfonylamide linkage of the herbicide.[6]
Environmental Factors Influencing Degradation
The rate and extent of this compound degradation in soil are significantly influenced by a variety of abiotic factors. These factors can affect both the chemical stability of the herbicide and the metabolic activity of the degrading microorganisms.
| Parameter | Optimal Condition/Effect | Reference |
| pH | Degradation is faster in acidic conditions (pH 4.0) compared to alkaline (pH 9.2) or neutral conditions. Chemical hydrolysis is a key factor at lower pH. In alkaline soils, microbial activity is the primary driver of dissipation. | [3][7] |
| Temperature | Optimal temperatures for microbial degradation by isolated strains are generally in the mesophilic range. For example, Bacillus sp. isolates showed optimal growth and degradation at 37°C, while another Bacillus sp. strain had an optimum of 28°C. Degradation rates increase with temperature, with a significant reduction in half-life observed at higher temperatures (e.g., 50°C). | [1][2][7] |
| Moisture | Soil moisture content influences microbial activity, with degradation rates generally increasing with moisture availability up to an optimal level. | [2] |
| Organic Matter | Higher organic carbon content can lead to increased adsorption of this compound, potentially reducing its availability for microbial degradation. However, organic matter also supports a larger and more active microbial population. | [2] |
| Repeated Applications | Consecutive applications of this compound or other sulfonylurea herbicides can lead to an enhanced degradation rate in the soil. This is likely due to the adaptation and proliferation of microorganisms capable of degrading these compounds.[5] | [5] |
This compound Degradation Pathway
The microbial degradation of this compound primarily proceeds through the cleavage of the sulfonylurea bridge, a common feature in the breakdown of sulfonylurea herbicides. This initial step results in the formation of two main metabolites. Further degradation of these primary metabolites can also occur.
Under acidic conditions, this compound degrades to 1-(2-ethylsulfonylimidazo[1,2-a] pyridin)-3-sulfonamide and 4,6-dimethoxy-2-aminopyrimidine.[3][8] In alkaline conditions, it can yield 1-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl-3-(4,6-dimethoxypyrimidin-2-yl) amine.[3][8]
A fungal strain, Trichoderma sp., has been shown to degrade this compound, producing metabolites such as 2-amino-4,6-dimethoxypyrimidine (B117758) and 2-ethylsulfonyl imidazo{1,2-a} pyridine-3-sulfonamide, indicating the cleavage of the urea (B33335) bridge.[6]
Caption: Proposed degradation pathways of this compound under different pH conditions.
Experimental Protocols
This section outlines the key experimental methodologies for investigating the microbial degradation of this compound in soil.
Isolation of this compound-Degrading Microorganisms
-
Soil Sample Collection: Collect soil samples from fields with a history of this compound application.[1][2]
-
Enrichment Culture:
-
Suspend 1 gram of soil in sterile water and perform serial dilutions.[2]
-
Inoculate the dilutions into a minimal salt medium (MSM) containing this compound as the sole carbon source.[1][2] The composition of a typical MSM can include (g/L): K2HPO4, 1.5; KH2PO4, 0.5; NaCl, 0.5; MgSO4·7H2O, 0.5; (NH4)2SO4, 1.0; and trace elements.
-
Incubate the cultures on a rotary shaker at a specified temperature (e.g., 28-37°C) and agitation speed (e.g., 100-150 rpm).[1][2]
-
-
Isolation and Purification:
-
After several rounds of enrichment, plate the cultures onto MSM agar (B569324) plates containing this compound.
-
Isolate individual colonies with distinct morphologies and purify them by repeated streaking.[1]
-
-
Identification: Characterize the isolates based on morphological, biochemical, and molecular methods (e.g., 16S rDNA gene sequencing).[1][2]
Biodegradation Assays
-
Culture Preparation: Grow the isolated microbial strains in a suitable nutrient broth to obtain a seed culture.[1]
-
Degradation Experiment:
-
Inoculate a known concentration of the seed culture into a minimal medium containing a specific concentration of this compound (e.g., 50 ppm).[2]
-
Incubate the cultures under optimized conditions of temperature, pH, and shaking speed.[2][4]
-
At regular time intervals, withdraw samples for analysis.[1]
-
-
Control: Maintain uninoculated controls to account for abiotic degradation.[1]
-
Analysis:
Caption: A generalized workflow for the isolation and study of this compound-degrading microorganisms.
Quantitative Data on this compound Degradation
The following tables summarize the quantitative data from various studies on the microbial degradation of this compound.
Table 1: Optimal Conditions for this compound Degradation by Isolated Microorganisms
| Microorganism | Optimal pH | Optimal Temperature (°C) | Incubation Time | Degradation Efficiency | Reference |
| Bacillus sp. (Strains B1 & B2) | 6.0 | 37 | 72 hours | Not specified, optimal growth observed | [1] |
| Bacillus sp. (Strain SA2) | 7.0 | 28 | 15 days | 83% (at 50 ppm) | [2][4] |
Table 2: Half-life of this compound in Different Soil Types
| Soil Type | Half-life (t½) in Days | Experimental Conditions | Reference |
| Alfisol (Topsoil) | 3.97 - 4.54 | Field experiment | [9] |
| Inceptisol (Topsoil) | 4.68 - 5.52 | Field experiment | [9] |
| Unsterilized Soil | 93 | Not specified | [3] |
| Sterilized Soil | 120 | Not specified | [3] |
Logical Relationships in this compound Degradation
The degradation of this compound in soil is a complex process governed by the interplay of chemical and biological factors. The following diagram illustrates the key relationships.
Caption: Interplay of key environmental factors affecting the rate of this compound degradation.
Conclusion
The microbial degradation of this compound is a crucial process determining its persistence and potential environmental impact. A diverse range of soil microorganisms, particularly species of Bacillus and Trichoderma, have demonstrated the ability to break down this herbicide. The efficacy of this biodegradation is intricately linked to soil properties, with pH and temperature being dominant factors. This guide provides a foundational understanding of the principles and methodologies for studying this compound degradation, offering valuable insights for the development of bioremediation strategies and the sustainable use of this herbicide in agriculture. Further research into the specific enzymes and genetic pathways involved in this compound metabolism will enhance our ability to harness these microbial processes for environmental management.
References
- 1. ijcmas.com [ijcmas.com]
- 2. ijcmas.com [ijcmas.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Effect of Repeated Application of Sulfonylurea Herbicides on this compound Dissipation Rate in Soil [mdpi.com]
- 6. Biodegradation of sulfosulphuron in agricultural soil by Trichoderma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of this compound, a sulfonylurea herbicide, as influenced by abiotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adsorption and degradation of this compound in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecotoxicological Effects of Sulfosulfuron on Freshwater Algae: A Technical Guide
Introduction
Sulfosulfuron is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1] It is widely used in agriculture for the control of annual grasses and broad-leaved weeds in cereal crops.[1] As with many agricultural chemicals, this compound can enter aquatic ecosystems through spray drift, surface runoff, or leaching, posing a potential risk to non-target organisms.[2] Freshwater algae and cyanobacteria are primary producers at the base of the aquatic food web, and any adverse effects on their populations can have cascading consequences for the entire ecosystem. This technical guide provides an in-depth analysis of the ecotoxicological effects of this compound on freshwater algae, focusing on its mechanism of action, quantitative toxicity data, and the standardized protocols used for its evaluation.
Primary Mechanism of Action: ALS Inhibition
The primary mode of action for this compound, like other sulfonylurea herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical in the biosynthesis pathway of branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential building blocks for protein synthesis. By blocking the ALS enzyme, this compound effectively halts the production of these amino acids, which leads to a cessation of cell division and growth, ultimately resulting in the death of susceptible plants and algae.
Quantitative Ecotoxicological Data
The toxicity of this compound and related sulfonylurea herbicides to freshwater algae is typically quantified using endpoints such as the half-maximal effective concentration (EC50) and the No Observed Adverse Effect Concentration (NOAEC). The EC50 represents the concentration that causes a 50% reduction in a measured endpoint (e.g., growth rate or yield) over a specified time. A comprehensive study on the freshwater green alga Pseudokirchneriella subcapitata provides key toxicity values for this compound.[3] Data for other related sulfonylureas are included for comparison.
| Herbicide | Algal Species | Endpoint | Value (µg/L) | Reference |
| This compound | Pseudokirchneriella subcapitata | 96-hr EC50 (Yield) | 107.2 | [3] |
| This compound | Pseudokirchneriella subcapitata | 96-hr NOAEC (Yield) | 31.4 | [3] |
| This compound | Pseudokirchneriella subcapitata | 96-hr EC50 (Growth Rate) | 485.8 | [3] |
| This compound | Pseudokirchneriella subcapitata | 96-hr NOAEC (Growth Rate) | 31.4 | [3] |
| Monosulfuron | Anabaena flos-aquae | 96-hr IC50 (Growth) | 14.0 | |
| Monosulfuron | Anabaena flos-aquae | 96-hr NOEC (Growth) | 5.0 | |
| Monosulfuron | Anabaena azollae | 96-hr IC50 (Growth) | 29.0 | |
| Monosulfuron | Anabaena azollae | 96-hr NOEC (Growth) | 19.0 |
Note: IC50 (Inhibitory Concentration 50%) is analogous to EC50.
Experimental Protocol: Algal Growth Inhibition Test
The standard method for assessing the toxicity of chemical substances to freshwater algae is the Algal Growth Inhibition Test, as described in OECD Guideline 201 and similar regulatory protocols like OCSPP 850.4500.[4] This test determines the effects of a substance on the growth of selected microalgae or cyanobacteria over several generations.[5]
Detailed Methodology (based on OECD 201):
-
Test Organism : A non-attached, fast-growing species of green algae, such as Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) or Desmodesmus subspicatus, is typically used.[5] An exponentially growing, healthy starter culture is required.
-
Test Design : The test is conducted in batch cultures. A range of at least five geometrically spaced concentrations of the test substance is prepared.[5] Three to four replicates are used for each test concentration, along with a control group (without the test substance).[4][5]
-
Exposure Conditions :
-
Medium : A nutrient-rich, defined mineral medium is used to support unrestricted exponential growth.[5]
-
Illumination : Cultures are maintained under continuous, uniform fluorescent illumination.[5]
-
Temperature : A constant temperature, typically 21-24°C, is maintained.
-
Agitation : Flasks are continuously shaken or stirred to keep algae in suspension and facilitate CO2 transfer.
-
Measurements : Algal biomass is measured at least once every 24 hours. Common methods include:
-
Direct cell counting using a hemocytometer or electronic particle counter.
-
Indirect measurement via surrogates like chlorophyll (B73375) fluorescence or spectrophotometric absorbance (turbidity).
-
-
Endpoint Calculation : The primary endpoints are derived from the algal growth curves.
-
Yield : The biomass at the end of the test period. The EC50 for yield is calculated.[3]
-
Average Specific Growth Rate : The logarithmic increase in biomass per unit time. The EC50 for growth rate inhibition (ErC50) is calculated.[3]
-
The NOAEC (No Observed Adverse Effect Concentration) is also determined as the highest concentration with no statistically significant adverse effect compared to the control.[3]
-
Secondary Physiological Effects
While the inhibition of ALS is the primary toxic mechanism, this initial disruption can lead to a cascade of secondary physiological effects within the algal cells.
-
Impact on Photosynthesis : Studies on sulfonylurea herbicides have shown inhibitory effects on photosynthesis. This can manifest as a reduction in the content of photosynthetic pigments, such as chlorophyll-a, carotenoids, and biliproteins, at increasing herbicide concentrations.
-
Oxidative Stress : The physiological stress induced by this compound can lead to an overproduction of reactive oxygen species (ROS) within the cell. This imbalance results in oxidative stress, which can damage cellular components like lipids, proteins, and nucleic acids. Algae may respond by upregulating antioxidant defense systems, but severe stress can overwhelm these defenses.
Conclusion
This compound poses a moderate toxic risk to freshwater algae, with its primary mechanism being the specific inhibition of the ALS enzyme, which disrupts essential amino acid synthesis and halts cell growth.[1] Standardized ecotoxicological tests, primarily the OECD 201 guideline, provide a robust framework for quantifying this risk, yielding critical endpoints like the EC50 and NOAEC.[3] The 96-hour EC50 for this compound on Pseudokirchneriella subcapitata, based on yield, is 107.2 µg/L, indicating that adverse effects can occur at low concentrations in aquatic environments.[3] Understanding these toxicological endpoints and the underlying mechanisms is crucial for conducting accurate environmental risk assessments and establishing protective water quality standards.
References
- 1. This compound (Ref: MON 37500) [sitem.herts.ac.uk]
- 2. Herbicide risk assessment for non-target aquatic plants: this compound--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
The Impact of Sulfosulfuron on Soil Microbial Communities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of the sulfonylurea herbicide sulfosulfuron on the intricate ecosystem of soil microbial communities. By synthesizing quantitative data from various studies, detailing experimental methodologies, and visualizing key processes, this document serves as a comprehensive resource for understanding the interactions between this widely used herbicide and soil microorganisms.
Executive Summary
This compound is a selective, systemic herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants and numerous microorganisms.[1][2] Its application, while effective for weed control, can have discernible impacts on the non-target microbial populations within the soil. These effects are often dependent on the concentration of the herbicide, soil type, and the specific microbial groups present. This guide provides a detailed analysis of these impacts on microbial biomass, enzymatic activity, and community structure, supported by experimental data and methodologies.
Quantitative Impact Assessment
The application of this compound can lead to varied responses in soil microbial populations and their activities. The following tables summarize the quantitative data from several key studies, providing a comparative overview of the herbicide's effects.
Table 1: Effect of this compound on Soil Microbial Biomass
| This compound Concentration | Soil Type | Incubation Time (days) | Microbial Biomass Carbon (MBC) Change | Microbial Biomass Nitrogen (MBN) Change | Reference |
| 12.5 g ai ha⁻¹ | Calcareous | 4 | Increase | Not Reported | [1] |
| 25 g ai ha⁻¹ | Calcareous | 4 | Increase | Not Reported | [1] |
| 50 g ai ha⁻¹ | Calcareous | 4 | Decrease | Not Reported | [1] |
| 50 g ha⁻¹ | Calcareous | 65 | Not Reported | Not Reported | [1][3] |
Note: An initial increase in MBC at lower doses may be attributed to microorganisms utilizing the herbicide as a carbon source, while higher doses may have an inhibitory effect leading to a reduction in MBC.[1]
Table 2: Effect of this compound on Soil Microbial Activity
| This compound Concentration | Soil Type | Incubation Time (days) | Aerobic Heterotrophic Bacteria Change | Dehydrogenase Activity Change | Microbial Respiration Change | Reference |
| 12.5 g ai ha⁻¹ | Calcareous | 4-65 | Not Specified | Decreasing trend | Not Significant | [1][3] |
| 25 g ai ha⁻¹ | Calcareous | 4-65 | Not Specified | Decreasing trend | Not Significant | [1][3] |
| 50 g ai ha⁻¹ | Calcareous | 65 | -23.7% | Decreasing trend | Not Significant | [1][3] |
Note: While microbial respiration may not be significantly affected, a consistent decreasing trend in dehydrogenase activity suggests a potential stress on the overall metabolic activity of the microbial community.[1][3]
Core Mechanism of Action
The primary mode of action for this compound is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is pivotal for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1][2] Since this pathway is conserved in both plants and microorganisms, this compound can inadvertently impact the growth and proliferation of susceptible soil bacteria and fungi.[4] The absence of these essential amino acids disrupts protein synthesis and ultimately leads to the cessation of cell division and growth in affected microorganisms.[2]
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the cited research to assess the impact of this compound on soil microbial communities.
Soil Incubation and Herbicide Application
A common experimental approach involves treating soil samples with this compound and incubating them under controlled laboratory conditions.
-
Soil Collection and Preparation: Soil samples are typically collected from the top layer (e.g., 0-10 cm) of an agricultural field. The soil is then sieved to remove large debris and homogenized.
-
Herbicide Application: this compound is applied to the soil samples at various concentrations, often including the recommended field rate and multiples of this rate to assess dose-dependent effects. A control group with no herbicide application is always included.
-
Incubation: The treated soil samples are placed in incubation chambers with controlled temperature and moisture levels for a defined period, with measurements taken at different time intervals (e.g., 4, 15, 45, and 65 days).[1][3]
Measurement of Microbial Biomass and Activity
Several key indicators are used to quantify the changes in the soil microbial community.
-
Microbial Biomass Carbon (MBC): Often determined using the chloroform (B151607) fumigation-extraction method. This technique involves fumigating a soil sample with chloroform to lyse microbial cells, followed by the extraction and quantification of the released carbon.
-
Dehydrogenase Activity: This assay measures the activity of intracellular dehydrogenase enzymes, which are involved in microbial respiration. It provides an indication of the overall metabolic activity of the microbial community.
-
Microbial Respiration: Measured by quantifying the amount of CO₂ evolved from the soil samples over a specific period. This reflects the overall metabolic rate of the soil microorganisms.
-
Enumeration of Microbial Populations: Techniques such as plate counting on selective media are used to estimate the population sizes of different microbial groups, like aerobic heterotrophic bacteria.[1][3]
Microbial Degradation of this compound
While this compound can have inhibitory effects, some soil microorganisms are capable of degrading this herbicide. This biodegradation is a key process in the dissipation of this compound from the soil environment.
-
Fungal Degradation: Species of Trichoderma have been shown to degrade this compound by cleaving the sulfonylurea bridge and the sulfonylamide linkage.
-
Bacterial Degradation: Strains of Bacillus sp. have been isolated that can utilize this compound as a carbon source, leading to its degradation.[5]
The rate of microbial degradation is influenced by soil properties such as pH, temperature, and organic matter content.[5] In some cases, repeated applications of sulfonylurea herbicides can lead to an accelerated rate of microbial degradation in the soil.[6]
Conclusion
The impact of this compound on soil microbial communities is a complex interplay of inhibitory and adaptive responses. While the herbicide can negatively affect microbial biomass and enzymatic activity, particularly at higher concentrations, the microbial community also exhibits resilience and the capacity for degradation. Understanding these interactions is crucial for sustainable agricultural practices and for the development of novel compounds with improved environmental safety profiles. Further research into the specific signaling pathways and the long-term ecological consequences of this compound application will provide a more complete picture of its environmental footprint.
References
- 1. Transcriptomic response of Pseudomonas nicosulfuronedens LAM1902 to the sulfonylurea herbicide nicosulfuron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth inhibition of pathogenic bacteria by sulfonylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response of the bacteria and fungi of two soils to the sulfonylurea herbicide cinosulfuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Analytical Methods for Sulfosulfuron Detection in Soil and Water
Introduction
Sulfosulfuron is a selective, post-emergence sulfonylurea herbicide used for controlling grassy and broadleaf weeds, particularly in wheat crops.[1] Due to its high efficacy at low application rates, concerns about its persistence, potential for groundwater contamination, and carryover effects on subsequent crops necessitate sensitive and reliable analytical methods for its detection in environmental matrices like soil and water.[2][3][4] These application notes provide detailed protocols for the extraction and quantification of this compound residues using common analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), and discuss other relevant methods.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of this compound in soil and water samples.
Table 1: Performance of Analytical Methods for this compound in Soil
| Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Matrix | Reference |
| HPLC-UV | EMDL: 0.001 µg/g | 80.4 - 90 | Soil | [5] |
| HPLC-PDA | LOD: 0.25 µg/g | 71 - 75.2 | Soil | [6][7] |
| HPLC-UV | LOQ: 1 µg/kg | 78 - 85 | Soil | [3] |
| LC-MS/MS | LOD: 2.7 ng/g | 99 | Dry Soil | [8] |
| HPLC-RF | LOQ: 0.001 µg/g | Not Reported | Subsoil | [9] |
| Bioassay | - | - | Soil | [10] |
EMDL: Estimated Method Detection Limit; LOD: Limit of Detection; LOQ: Limit of Quantification; PDA: Photodiode Array Detector; RF: Fluorescence Detector.
Table 2: Performance of Analytical Methods for this compound in Water
| Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Matrix | Reference |
| HPLC | Non-detectable < 0.05 mg/L | 90 - 92 | Water | [11] |
| HPLC-MS | LOD: 5 parts per trillion (ppt) | Not Reported | Water | [2] |
| UPLC-MS/MS | LOQ: 1 - 8 ng/mL | Not Reported | Surface Water | [12] |
| dcELISA | IC15: 1.57 µg/L | 83.11 - 117.44 | Water | [13] |
IC15: 15% Inhibitory Concentration; dcELISA: direct competitive Enzyme-Linked Immunosorbent Assay.
Experimental Protocols
Protocol 1: Extraction of this compound from Soil Samples
This protocol outlines two common methods for extracting this compound from soil matrices.
Method A: Cost-Effective Water-Based Extraction[5][14][15]
-
Sample Preparation: Air-dry soil samples and pass them through a 2 mm sieve to ensure homogeneity.
-
Extraction:
-
Weigh 100 g of the prepared soil sub-sample into a flask.
-
Add 100 mL of distilled water to the flask.
-
Shake the mixture on a horizontal shaker for 30 minutes.
-
-
Separation:
-
Allow the soil to settle.
-
Filter the supernatant through an appropriate filter paper.
-
-
Liquid-Liquid Partitioning (Cleanup):
-
Transfer the aqueous extract to a separatory funnel.
-
Partition the extract with an equal volume of dichloromethane (B109758) to remove interferences.
-
Collect the aqueous layer containing this compound.
-
-
Final Preparation: The resulting aqueous extract is ready for analysis by HPLC. This method requires no additional cleanup or concentration steps.[5]
Method B: Organic Solvent Extraction[6][7]
-
Sample Preparation: Air-dry and sieve soil samples as described in Method A.
-
Extraction:
-
Weigh a representative sample (e.g., 25-50 g) of soil into an Erlenmeyer flask.
-
Add 100 mL of an extraction solvent mixture of acetonitrile (B52724) and 2 M ammonium (B1175870) carbonate (9:1, v/v).
-
Agitate the mixture on a horizontal shaker for a specified time (e.g., 1-2 hours).
-
-
Separation: Filter the extract through a Buchner funnel or centrifuge to separate the supernatant.
-
Cleanup:
-
Transfer the extract to a separatory funnel.
-
Perform a liquid-liquid partitioning step by shaking with dichloromethane.
-
Discard the organic (dichloromethane) layer and collect the aqueous extract.
-
-
Concentration: If necessary, concentrate the extract using a rotary evaporator before redissolving in the mobile phase for analysis.
Protocol 2: Extraction of this compound from Water Samples (via SPE)
This protocol is based on solid-phase extraction (SPE), a common technique for isolating and concentrating analytes from aqueous samples.[12]
-
Sample Preparation: Acidify the water sample (e.g., 500 mL) to a pH of ~3 using an appropriate acid (e.g., formic acid). This enhances the retention of sulfonylurea herbicides on the SPE cartridge.
-
SPE Cartridge Conditioning:
-
Select a C18 SPE cartridge.
-
Condition the cartridge by passing methanol (B129727) followed by acidified deionized water. Ensure the cartridge does not go dry.
-
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min).
-
Cartridge Washing: Wash the cartridge with a small volume of deionized water to remove any polar interferences.
-
Elution:
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the retained this compound using a suitable organic solvent, such as acetonitrile or methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides typical HPLC conditions for the analysis of this compound.
-
Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.[16]
-
Column: C18 or RP-8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6][17]
-
Mobile Phase: A mixture of acetonitrile and water is common.
-
Injection Volume: 20 µL.[16]
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.01 to 10 µg/mL).[5]
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Methodology Visualizations
The following diagrams illustrate the general workflows for the analysis of this compound in soil and water.
Caption: General experimental workflow for the extraction and analysis of this compound from soil samples.
Caption: General experimental workflow for the SPE-based extraction and analysis of this compound from water samples.
References
- 1. raccolto.in [raccolto.in]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. aloki.hu [aloki.hu]
- 4. Propyl-phthalimide Cyclotricatechylene-Based Chemosensor for this compound Detection: Hybrid Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High performance liquid chromatographic method for residue determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Plant, Soil and Environment: Soil residues of this compound herbicide in wheat field determined by bioassay and laboratory methods [pse.agriculturejournals.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A stable and sensitive enzyme-linked immunosorbent assay (ELISA) for the determination of metsulfuron-methyl residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. isws.org.in [isws.org.in]
Protocol for Testing Sulfosulfuron Efficacy on Target Weeds
Introduction
Sulfosulfuron is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1] It is effective for the pre- and post-emergent control of a wide range of annual and perennial grassy and broadleaf weeds.[2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[5][6] Inhibition of ALS leads to a rapid cessation of cell division and growth, ultimately resulting in the death of susceptible weeds.[5][7] This document provides detailed protocols for conducting greenhouse and field trials to evaluate the efficacy of this compound on target weed species.
Signaling Pathway of this compound's Mode of Action
This compound, like other sulfonylurea herbicides, targets and inhibits the acetolactate synthase (ALS) enzyme within the chloroplasts of susceptible plant species. This inhibition blocks the production of essential branched-chain amino acids, leading to a cascade of events that culminates in plant death.
Caption: Mode of action of this compound via inhibition of the ALS enzyme.
Experimental Protocols
Greenhouse Dose-Response Bioassay
This protocol outlines a method for determining the dose-response of target weeds to this compound in a controlled greenhouse environment.
a. Experimental Workflow Diagram
Caption: Workflow for a greenhouse herbicide efficacy bioassay.
b. Materials
-
Target weed seeds
-
Pots (e.g., 10 cm diameter) filled with a sterile potting mix
-
Technical grade this compound
-
Non-ionic surfactant[2]
-
Controlled environment greenhouse or growth chamber
-
Calibrated sprayer
-
Analytical balance
-
Drying oven
c. Methods
-
Plant Material: Sow seeds of the target weed species in pots and thin to a uniform number of plants (e.g., 4-5) per pot after emergence. Grow plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Preparation: Prepare a stock solution of this compound. A series of dilutions should be made to achieve the desired application rates. It is recommended to include a non-ionic surfactant in the spray solution as it can improve the efficacy of this compound.[2]
-
Experimental Design: The experiment should be arranged in a completely randomized design with at least four replications per treatment. Treatments should include a range of this compound doses and an untreated control.
-
Herbicide Application: Apply the herbicide treatments when the weed seedlings have reached the 2-4 leaf stage.[8] Use a calibrated laboratory sprayer to ensure uniform application.
-
Data Collection:
-
Visual Injury Assessment: Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a rating scale of 0 to 100%, where 0% represents no injury and 100% represents complete plant death.[9][10]
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass of the weeds in each pot. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.[11] Calculate the percent biomass reduction relative to the untreated control.[12]
-
-
Statistical Analysis: Analyze the data using analysis of variance (ANOVA). Dose-response data can be fitted to a log-logistic model to determine the effective dose required to cause 50% (ED50) and 90% (ED90) inhibition of growth.[2][3][4][5]
Field Efficacy Trial
This protocol describes a method for evaluating the efficacy of this compound on target weeds under field conditions.
a. Experimental Workflow Diagram
References
- 1. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 2. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Semantic Scholar [semanticscholar.org]
- 3. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 6. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. isws.org.in [isws.org.in]
- 9. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
Application Notes and Protocols for Preparing Sulfosulfuron Stock Solutions for In-Vitro Assays
Introduction
Sulfosulfuron is a systemic, selective herbicide belonging to the sulfonylurea chemical family.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] This inhibition disrupts cell division and growth, leading to the death of susceptible weeds.[1] Accurate and consistent preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible results in various in-vitro assays, which are essential for research, drug discovery, and safety assessments.
This document provides detailed protocols for the preparation of this compound stock and working solutions, along with key physicochemical data to ensure proper handling, storage, and use.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is critical for its effective use in a laboratory setting. Key properties are summarized in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₆O₇S₂ | [2] |
| Molecular Weight | 470.5 g/mol | [2] |
| Appearance | White, odorless crystalline solid | [2][3][4] |
| Melting Point | 201.1 - 201.7 °C | [2][3][5] |
| pKa | 3.51 (at 20 °C) | [2][3] |
| Density | 1.5185 g/cm³ (at 20 °C) | [2][3] |
Table 2: Solubility of this compound
This compound's solubility is highly dependent on the pH of the aqueous solution and the type of organic solvent used.
| Solvent | Solubility (at 20 °C) | Reference |
| Water (pH 5) | 17.6 mg/L (0.018 g/L) | [3][5] |
| Water (pH 7) | 1627 mg/L (1.627 g/L) | [3][5] |
| Water (pH 9) | 482 mg/L (0.482 g/L) | [3][5] |
| Dichloromethane | 4.35 g/L | [2][3][5][6] |
| Ethyl Acetate | 1.01 g/L | [2][3][5][6] |
| Acetone | 0.71 g/L | [2][3][5][6] |
| Methanol | 0.33 g/L | [3][7] |
| Xylene | 0.16 g/L | [2][3] |
| n-Heptane | < 0.01 g/L | [2][3][5][6] |
Stability and Storage
Proper storage is essential to maintain the integrity of this compound in both solid and solution forms.
Table 3: Stability of this compound
| Condition | Half-life (DT₅₀) | Reference |
| Hydrolysis (pH 4, 25 °C) | 7 days | [2] |
| Hydrolysis (pH 5, 25 °C) | 48 days | [2] |
| Hydrolysis (pH 7, 25 °C) | 168 days | [2] |
| Hydrolysis (pH 9, 25 °C) | 156 days | [2] |
| Thermal Stability | Stable for 14 days at < 54 °C | [2][3] |
Storage Recommendations
-
Solid Compound: Store this compound powder sealed in a dry place at room temperature.[6][7] Commercial product labels recommend storing under cool, dry conditions, avoiding moisture and temperatures above 120°F (approx. 49°C).[2][8]
-
Stock Solutions: Concentrated stock solutions, such as those prepared in acetonitrile (B52724), should be stored in a freezer to ensure long-term stability.[9] For short-term storage, refrigeration at 2-4°C is acceptable.[10] It is recommended to use freshly prepared dilutions for assays whenever possible.
Experimental Protocols
Safety Precautions: Always handle this compound and organic solvents in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a 1 mg/mL Concentrated Stock Solution
This protocol is based on methods used for preparing analytical standards of this compound.[11][12] Acetonitrile is a common solvent for creating stock solutions due to its volatility, which is advantageous for sample preparation in analytical chemistry, and its ability to dissolve this compound.
Materials:
-
This compound (analytical standard, purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Analytical balance
-
10 mL volumetric flask
-
Spatula
-
Weighing paper
-
Pipettes
Procedure:
-
Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Carefully transfer the powder into a 10 mL volumetric flask.
-
Add approximately 5-7 mL of acetonitrile to the flask.
-
Gently swirl the flask to dissolve the powder completely. A vortex mixer can be used on a low setting if necessary.
-
Once the solid is fully dissolved, add acetonitrile to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the compound name ("this compound"), concentration (1 mg/mL), solvent (Acetonitrile), preparation date, and your initials.
-
Store the stock solution in a freezer for long-term storage.
Protocol 2: Preparation of Working Solutions via Serial Dilution
Working solutions for in-vitro assays are typically prepared by diluting the concentrated stock solution. The final concentration will depend on the specific assay requirements. For example, studies on this compound have utilized concentrations ranging from 0.01 to 10.0 µg/mL.[11]
Materials:
-
1 mg/mL this compound stock solution
-
Assay-compatible solvent (e.g., cell culture medium, buffer, or the same solvent as the stock if tolerated by the assay)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate Required Volumes: Use the dilution formula M₁V₁ = M₂V₂ to determine the volumes needed for your desired concentrations.
-
M₁ = Concentration of the stock solution (e.g., 1000 µg/mL)
-
V₁ = Volume of the stock solution to be transferred
-
M₂ = Desired final concentration of the working solution
-
V₂ = Desired final volume of the working solution
-
-
Example Dilution to 10 µg/mL: To prepare 1 mL of a 10 µg/mL working solution from a 1000 µg/mL stock:
-
V₁ = (10 µg/mL * 1000 µL) / 1000 µg/mL = 10 µL
-
Pipette 10 µL of the 1 mg/mL (1000 µg/mL) stock solution into a sterile tube.
-
Add 990 µL of the appropriate diluent (e.g., cell culture medium).
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Perform Serial Dilutions: For creating a range of concentrations, serial dilution is efficient.
-
Prepare the highest concentration working solution first (e.g., 10 µg/mL as prepared above).
-
For a 1:10 dilution series, transfer 100 µL of the 10 µg/mL solution into a new tube containing 900 µL of diluent to create a 1 µg/mL solution.
-
Repeat this process to obtain 0.1 µg/mL, 0.01 µg/mL, and so on.
-
-
Solvent Control: Always prepare a "vehicle control" for your assay containing the highest concentration of the solvent used in the working solutions to account for any effects of the solvent on the experimental system.
Visualized Workflows
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Decision logic for selecting an appropriate solvent for this compound.
References
- 1. youtube.com [youtube.com]
- 2. This compound | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 141776-32-1 [m.chemicalbook.com]
- 4. This compound, 141776-32-1 [thegoodscentscompany.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 141776-32-1 [amp.chemicalbook.com]
- 7. 141776-32-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. PI-123/PI160: Storage Limitation Statements: Temperature—Herbicides [edis.ifas.ufl.edu]
- 9. epa.gov [epa.gov]
- 10. phytotechlab.com [phytotechlab.com]
- 11. soeagra.com [soeagra.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulfosulfuron in Plant Cell and Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfosulfuron is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][2][3] By blocking ALS, this compound disrupts cell division and growth, ultimately leading to the death of susceptible plants.[1][4] In the context of plant cell and tissue culture, this compound's potent and specific mechanism of action makes it a valuable tool, primarily as a selective agent for the isolation of genetically transformed cells.
This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting.
Mechanism of Action
This compound is absorbed by the foliage and roots of plants and translocated to the meristematic regions where it inhibits the ALS enzyme.[4] This inhibition prevents the production of essential amino acids, leading to a cessation of cell division and growth, chlorosis, and eventual plant death.[4] Resistance to this compound can be conferred by a mutation in the ALS gene, which alters the enzyme's structure, reducing its affinity for the herbicide while maintaining its biological function.[5] This principle is exploited in plant genetic transformation to select for cells that have successfully integrated a mutated, resistant ALS gene.[5]
Caption: Mechanism of action of this compound and the basis for resistance.
Applications in Plant Cell and Tissue Culture
The primary application of this compound in plant tissue culture is as a selective agent for the isolation of transgenic cells following genetic transformation.[5] A transformation vector containing a this compound-resistant ALS gene alongside a gene of interest is introduced into plant cells (e.g., via Agrobacterium tumefaciens). The cultured cells or tissues are then grown on a medium containing a concentration of this compound that is lethal to non-transformed cells. Only the cells that have successfully integrated the resistance gene will survive and proliferate, allowing for the regeneration of transgenic calli, shoots, and eventually whole plants.[5]
Quantitative Data
The following tables summarize key quantitative data related to the application and effects of this compound.
Table 1: Recommended Application Rates of this compound for Weed Control in Wheat and Barley
| Application Timing | Dose Range (grams of active ingredient per hectare) | Reference(s) |
| Pre- or Post-emergence | 10 - 37 | [1] |
| Post-emergence | 19.95 - 26.6 | [6] |
Table 2: Effect of this compound on Photosynthesis and Growth of Susceptible Grasses
| Plant Species | This compound Treatment (g ai ha⁻¹) | Reduction in Photosynthesis (%) | Reduction in Shoot Dry Mass (%) | Reference(s) |
| Downy Brome | 70 | 76 - 100 | Significant | [3] |
| Medusahead (small) | 70 | Significant | Significant | [3] |
| Beardless Wildrye | 70 | Significant | Not specified | [3] |
| Quackgrass | 70 | Significant | Not specified | [3] |
| Smooth Brome | 70 | Significant | Not specified | [3] |
Table 3: Minimum Inhibitory Concentration (MIC) Determination for Selection
| Plant Type | This compound Concentration Range (µg/L) | Purpose | Reference(s) |
| Wild-type cells | 0, 1, 5, 10, 20, 50 | To determine the lowest lethal dose for selection | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 0.1 N KOH/NaOH
-
Sterile distilled water
-
0.22 µm syringe filter
-
Sterile containers for storage
Procedure:
-
Safety Precautions: Handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Calculation: Calculate the required mass of this compound for your desired stock concentration (e.g., 1 mg/mL).
-
Dissolving: this compound has low solubility in water.[1] To prepare a 1 mg/mL stock solution, weigh 10 mg of this compound powder.
-
Option A (DMSO): Add 1-2 mL of DMSO to completely dissolve the powder.
-
Option B (Alkaline Solution): Add a few drops of 0.1 N KOH or NaOH to dissolve the powder.
-
-
Final Volume: Bring the final volume to 10 mL with sterile distilled water.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use or at 2-8°C for short-term use.[5]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that completely inhibits the growth of wild-type (non-transformed) cells. This concentration will be used for selecting transformed cells.
Procedure:
-
Prepare Media: Prepare your standard plant tissue culture medium (e.g., Murashige and Skoog - MS medium) with the appropriate hormones for callus induction or cell suspension culture.[7]
-
Add this compound: Dispense the medium into culture vessels and add the this compound stock solution to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 20, 50 µg/L).[7] The 0 µg/L concentration will serve as the control.
-
Culture Initiation: Plate wild-type explants, callus, or a known density of suspension cells onto the prepared media.
-
Incubation: Incubate the cultures under your standard growth conditions (e.g., 25°C in the dark or under a specific photoperiod).
-
Observation: Observe the cultures regularly over several weeks. Note the growth of the cells or callus at each this compound concentration compared to the control.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits cell growth.[7]
Protocol 3: In Vitro Selection of Transformed Plant Cells
Prerequisites:
-
Successful transformation of plant cells with a vector containing a this compound-resistant ALS gene.
-
Determination of the MIC of this compound for your specific plant species and explant type.
Procedure:
-
Co-cultivation and Recovery: After the transformation procedure (e.g., Agrobacterium-mediated transformation), culture the explants on a recovery medium without any selective agent for a few days.
-
Selection: Transfer the explants or developing calli to a selection medium containing the predetermined MIC of this compound.
-
Incubation: Incubate the cultures under standard growth conditions.
-
Subculture: Subculture the tissues onto fresh selection medium every 2-4 weeks. During this time, non-transformed cells will stop growing and may turn brown and die, while transformed, resistant cells will continue to grow and form healthy, proliferating calli.
-
Isolation of Resistant Colonies: Aseptically transfer the growing, healthy calli to fresh selection medium to confirm their resistance and to encourage further proliferation.[7]
-
Regeneration: Once a sufficient amount of resistant callus has been established, transfer it to a regeneration medium (still containing this compound) to induce shoot formation. The composition of the regeneration medium (i.e., the ratio of auxins to cytokinins) will need to be optimized for your specific plant species.[8]
-
Rooting and Acclimatization: Once shoots have developed, they can be transferred to a rooting medium and subsequently acclimatized to greenhouse conditions.
-
Molecular Confirmation: Perform molecular analyses (e.g., PCR, Southern blot) on the regenerated plants to confirm the presence and integration of the transgene.[5]
References
Application Notes and Protocols for Utilizing Sulfosulfuron as a Selectable Marker in Plant Transformation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using sulfosulfuron as a selectable marker in plant transformation. This system offers a powerful alternative to antibiotic-based selection methods, leveraging a plant-derived resistance gene. Detailed protocols for vector construction, Agrobacterium-mediated transformation of a model plant, and quantitative data are presented to facilitate the successful generation of transgenic plants.
Introduction: The this compound Selection System
The development of transgenic plants is a cornerstone of modern plant biology and biotechnology. A critical step in this process is the selection of successfully transformed cells from a vast population of non-transformed cells. The this compound selection system utilizes a mutated version of the plant's own acetolactate synthase (ALS) gene, conferring resistance to the sulfonylurea herbicide, this compound. This approach is particularly advantageous as it can alleviate public concerns associated with the use of antibiotic resistance genes in genetically modified crops.
This compound is a potent, low-application-rate herbicide that is effective against a wide range of broadleaf and grassy weeds.[1] Its mode of action is the specific inhibition of the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine).[2][3][4][5] Inhibition of this pathway leads to a deficiency in these vital amino acids, ultimately causing cell cycle arrest and plant death.
The selection mechanism relies on the introduction of a mutated ALS gene that encodes an enzyme with reduced affinity for this compound, while retaining its catalytic function. Plant cells transformed with a vector carrying this resistance gene can thrive in the presence of this compound, while non-transformed cells are eliminated.
Mechanism of Action and Resistance
The herbicidal activity of this compound is due to its potent and specific inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[5] This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth and development. By blocking the ALS enzyme, this compound disrupts protein synthesis and cell division, leading to the death of susceptible plants.[2][3][4]
Resistance to this compound is conferred by specific point mutations within the ALS gene. These mutations result in amino acid substitutions that alter the herbicide's binding site on the enzyme, thereby reducing its inhibitory effect. Several mutations in the ALS gene have been identified that confer resistance to sulfonylurea herbicides.
Common Amino Acid Substitutions in the ALS Protein Conferring Sulfonylurea Resistance:
| Amino Acid Change | Position | Plant Species | Reference |
| Proline to Serine | 197 (in Arabidopsis thaliana) | Arabidopsis thaliana, Linum usitatissimum | [6] |
| Proline to Alanine | 196 (in Nicotiana tabacum) | Nicotiana tabacum | [3] |
| Proline to Glutamine | 196 (in Nicotiana tabacum) | Nicotiana tabacum | [3] |
| Tryptophan to Leucine | 573 (in Nicotiana tabacum) | Nicotiana tabacum | [3] |
| Aspartate to Glutamate | 376 (in Amaranthus hybridus) | Amaranthus hybridus | [7] |
The Proline to Serine substitution at position 197 (relative to the Arabidopsis thaliana ALS sequence) is one of the most commonly utilized mutations for conferring high resistance to sulfonylurea herbicides.[6]
Data Presentation: Transformation Efficiency
The efficiency of plant transformation can be influenced by numerous factors, including the plant species, explant type, Agrobacterium strain, and the selection system employed. The following table summarizes typical transformation efficiencies obtained with various selectable markers to provide a comparative context for the this compound system. While specific quantitative data for this compound is not as widely published as for antibiotic markers, the expectation is for a comparable, and in some cases, higher efficiency due to the clear selection pressure.
| Selectable Marker | Selection Agent | Plant Species | Explant Type | Transformation Efficiency (%) | Reference |
| nptII | Kanamycin | Nicotiana tabacum | Leaf Disc | ~90% | [4] |
| nptII | Kanamycin | Pisum sativum | Hypocotyl | 8.2% | [8] |
| hpt | Hygromycin | Pisum sativum | Various | 4.9% - 15% | [8] |
| bar | Glufosinate | Glycine max | Cotyledonary Node | 10.01% | [9] |
| ALS (mutant) | Chlorsulfuron | Saccharum officinarum | Callus | Not specified, but successful | [2] |
| ALS (mutant) | This compound | Arabidopsis thaliana | In planta | ~1 transformant per pot |
Note: Transformation efficiency is highly variable and the values presented are indicative. Optimization of the protocol for the specific experimental system is crucial.
Experimental Protocols
Vector Construction
The foundation of a successful transformation is a well-designed vector. This involves cloning a mutated version of the ALS gene, which confers resistance to this compound, into a plant transformation binary vector.
Workflow for Vector Construction:
Caption: Workflow for constructing a binary vector containing a this compound resistance gene.
Preparation of this compound Stock Solution
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M NaOH
-
Sterile distilled water
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolving:
-
Using DMSO: Add a small volume of DMSO to dissolve the this compound powder completely.
-
Using NaOH: Alternatively, add a few drops of 0.01 M NaOH to dissolve the powder.
-
-
Dilution: Bring the solution to the final desired volume with sterile distilled water to achieve a stock concentration of, for example, 1 mg/mL.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Agrobacterium-mediated Transformation of Nicotiana tabacum (Tobacco) using this compound Selection
This protocol is adapted from standard tobacco transformation protocols, with modifications for this compound selection.
a. Preparation of Plant Material and Agrobacterium Culture
Caption: Preparation of tobacco explants and Agrobacterium for transformation.
b. Infection, Co-cultivation, Selection, and Regeneration
Caption: Workflow for tobacco transformation from infection to acclimatization.
Detailed Protocol Steps:
-
Infection: Immerse the tobacco leaf discs in the prepared Agrobacterium suspension for 5-10 minutes with gentle agitation.
-
Co-cultivation: Blot the excess bacterial suspension from the leaf discs on sterile filter paper. Place the leaf discs, abaxial side down, on co-cultivation medium (MS basal medium supplemented with 1.0 mg/L BAP and 0.1 mg/L NAA). Incubate in the dark at 22-25°C for 2-3 days.
-
Selection and Regeneration:
-
After co-cultivation, transfer the leaf discs to a selection medium. This medium should contain the same components as the co-cultivation medium, but with the addition of an antibiotic to eliminate Agrobacterium (e.g., 250-500 mg/L cefotaxime or timentin) and the selective agent, this compound.
-
It is critical to determine the optimal this compound concentration for your specific tobacco cultivar by performing a kill curve experiment with non-transformed explants. A starting range of 1-5 µg/L is recommended for initial optimization.
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
-
Shoot Elongation and Rooting:
-
Once shoots have developed, carefully excise them and transfer to a rooting medium. This is typically a hormone-free MS medium. Including a low concentration of this compound (e.g., 1 µg/L) in the rooting medium can help to eliminate any chimeric shoots.
-
-
Acclimatization: Once plantlets have a well-developed root system, gently remove them from the agar, wash the roots to remove any remaining medium, and transfer them to soil. Maintain high humidity for the first 1-2 weeks to allow the plants to acclimatize to the external environment.
Conclusion and Best Practices
The use of this compound as a selectable marker, coupled with a mutated ALS gene, provides a robust and efficient system for the generation of transgenic plants. This method offers a valuable alternative to antibiotic selection, particularly for the development of commercially viable crop plants.
Key Considerations for Success:
-
Kill Curve: Always perform a kill curve experiment with non-transformed explants to determine the minimum concentration of this compound that effectively inhibits growth. This concentration will be the starting point for your selection experiments.
-
Explant Health: The physiological state of the explant material is critical for successful transformation and regeneration. Use healthy, actively growing tissue.
-
Agrobacterium Control: Ensure the complete elimination of Agrobacterium after co-cultivation by using the appropriate concentration of antibiotics like cefotaxime or timentin.
-
Subculturing: Regular subculturing to fresh medium is essential to maintain the selective pressure and provide fresh nutrients to the developing tissues.
-
Confirmation of Transformation: Putative transgenic plants should always be confirmed by molecular methods, such as PCR for the presence of the transgene and Southern blot analysis to determine the copy number of the integrated T-DNA.
References
- 1. kenso.com.au [kenso.com.au]
- 2. In vitro selection of transgenic sugarcane callus utilizing a plant gene encoding a mutant form of acetolactate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsar.in [ijsar.in]
- 4. researchgate.net [researchgate.net]
- 5. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 6. researchgate.net [researchgate.net]
- 7. Modeling Agrobacterium-Mediated Gene Transformation of Tobacco (Nicotiana tabacum)—A Model Plant for Gene Transformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. office2.jmbfs.org [office2.jmbfs.org]
Application Note: Quantitative Analysis of Sulfosulfuron in Environmental and Agricultural Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction
Sulfosulfuron is a sulfonylurea herbicide widely used for selective weed control in various crops, including wheat.[1] Due to its potential to persist in soil and water and its high herbicidal activity at low concentrations, sensitive and selective analytical methods are required for monitoring its residues in environmental and agricultural samples.[2][3] This application note describes a robust and reliable method for the quantification of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for sample preparation, followed by instrumental analysis, providing high sensitivity and selectivity for trace-level detection.
Principle
The analytical method is based on the extraction of this compound from the sample matrix using an acidified acetonitrile (B52724) solution. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The purified extract is subsequently analyzed by LC-MS/MS.[4][5] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.[6][7]
Method Performance
The developed LC-MS/MS method was validated according to SANTE guidelines, demonstrating excellent performance for the analysis of this compound.[4][8][9] The method exhibits good linearity over the tested concentration range with a coefficient of determination (R²) greater than 0.99. The Limit of Quantification (LOQ) is sufficiently low to meet the maximum residue levels (MRLs) established by regulatory bodies. Accuracy and precision were evaluated through recovery studies on spiked blank samples, with mean recoveries falling within the acceptable range of 70-120% and relative standard deviations (RSD) below 20%.[8][9]
Experimental Protocols
Sample Preparation Protocol (Modified QuEChERS)
This protocol is suitable for matrices such as soil, wheat grain, and straw.[1][2]
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube. For recovery and matrix-matched calibration, spike the sample with the appropriate concentration of this compound standard solution at this stage.
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile to the tube.
-
Add the QuEChERS AOAC extraction salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute either manually or using a mechanical shaker.
-
-
Centrifugation: Centrifuge the tube at ≥3,000 x g for 5 minutes.
-
Dispersive SPE Cleanup:
-
Final Centrifugation and Filtration:
LC-MS/MS Analysis Protocol
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][7]
-
LC Separation:
-
Inject 2-5 µL of the final extract into the LC system.
-
Perform the chromatographic separation using the parameters outlined in Table 1 .
-
-
Mass Spectrometric Detection:
-
The mass spectrometer is operated in positive ESI mode (ESI+).
-
Set the instrument parameters as specified in Table 2 for the detection and quantification of this compound using MRM mode.
-
Method Validation Protocol
The method should be validated for linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability) following established guidelines (e.g., SANTE/ICH).[4][10]
-
Linearity: Prepare matrix-matched calibration standards at a minimum of five concentration levels (e.g., 1, 5, 10, 50, 100 µg/L). Plot the peak area against the concentration and perform a linear regression. The coefficient of determination (R²) should be ≥ 0.99.[6][8]
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. It can be determined by analyzing spiked blank samples at decreasing concentrations and is often defined as the concentration that produces a signal-to-noise ratio of 10.[8]
-
Accuracy (Recovery): Analyze replicate (n=5) blank samples fortified with this compound at a minimum of two concentration levels (e.g., LOQ and 10x LOQ). Calculate the percentage recovery by comparing the measured concentration to the fortified concentration. The average recovery should be within 70-120%.[8][11]
-
Precision (Repeatability): Calculate the relative standard deviation (RSD) for the replicate recovery samples at each concentration level. The RSD should be ≤ 20%.[8][9]
Data Presentation
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.3 mL/min[4] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 5 µL |
| Gradient Program | 0.0 min: 5% B; 1.0 min: 5% B; 8.0 min: 95% B; 10.0 min: 95% B; 10.1 min: 5% B; 12.0 min: 5% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][11] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6][7] |
| Ion Spray Voltage | 5500 V[4] |
| Source Temperature | 400 °C[4] |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi[4] |
| Ion Source Gas 2 | 55 psi[4] |
Table 3: this compound MRM Transition and Validation Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Linearity (R²) | LOQ (mg/kg) | Recovery (%) (RSD %) |
| This compound | 471.0 | 211.0[6] | -10[6] | > 0.99[8] | 0.01[4] | 85 - 110 (< 15%) |
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Key parameters for analytical method validation.
References
- 1. High performance liquid chromatographic method for residue determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissipation of this compound in water - bioaccumulation of residues in fish - LC-MS/MS-ESI identification and quantification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. Residue analysis of orthosulfamuron herbicide in fatty rice using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.nl [shimadzu.nl]
- 10. researchgate.net [researchgate.net]
- 11. Agricultural and Environmental Sciences [korseaj.org]
Application Notes and Protocols for Developing a Dose-Response Curve for Sulfosulfuron Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfosulfuron is a selective, systemic herbicide belonging to the sulfonylurea family.[1][2][3] It is widely utilized for the control of broadleaf and grassy weeds in various agricultural settings.[2][4] The mode of action of this compound involves the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3][4][5] This enzyme is critical for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine in plants.[2][5] Inhibition of ALS disrupts protein synthesis and cell division, ultimately leading to plant death.[2][3]
These application notes provide a detailed protocol for developing a dose-response curve for this compound using a plant-based bioassay. The dose-response curve is a fundamental tool in toxicology and pharmacology to understand the relationship between the concentration of a substance and its effect on a biological system. The data generated can be used to determine key toxicological endpoints such as the EC50 (Effective Concentration, 50%) or GR50 (Growth Reduction, 50%).[6]
Signaling Pathway of this compound
This compound acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to a cessation of cell division and growth, eventually causing the death of susceptible weeds.
Caption: Signaling pathway of this compound in a plant cell.
Experimental Protocols
Objective:
To determine the dose-response relationship of this compound on a selected plant species and calculate the EC50/GR50 value.
Materials:
-
This compound analytical standard
-
Sensitive plant species for bioassay (e.g., lentil, cress, barley)[7]
-
Petri dishes or multi-well plates
-
Filter paper
-
Growth media (e.g., agar (B569324) or hydroponic solution)
-
Controlled environment chamber (light, temperature, humidity control)
-
Digital imaging system or ruler for root/shoot measurement
-
Statistical software for data analysis
Experimental Workflow
The following diagram outlines the key steps for conducting the this compound bioassay and developing the dose-response curve.
Caption: Experimental workflow for this compound bioassay.
Detailed Method:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetone (B3395972) or DMSO) and then dilute in deionized water containing a small amount of surfactant to aid in dissolution.
-
Perform serial dilutions of the stock solution to create a range of test concentrations. A logarithmic or semi-logarithmic series of concentrations is recommended to cover the full dose-response range. For a sensitive species like lentil, a range from 0.001 to 10 µg/L could be appropriate.[7]
-
-
Bioassay Setup:
-
Place a sterile filter paper in each petri dish or well of a multi-well plate.
-
Add a defined volume of the corresponding this compound dilution or control (deionized water with solvent and surfactant) to each dish/well to saturate the filter paper.
-
Place a set number of surface-sterilized seeds of the chosen plant species onto the filter paper in each dish/well.
-
-
Incubation:
-
Seal the petri dishes or cover the plates to prevent evaporation.
-
Incubate the bioassays in a controlled environment chamber with defined light, temperature, and humidity conditions (e.g., 25°C with a 16-hour light/8-hour dark cycle).
-
-
Data Collection:
-
After a predetermined incubation period (e.g., 5-7 days), measure the primary root and/or shoot length of the seedlings.
-
Record the measurements for each concentration and replicate.
-
-
Data Analysis:
-
Calculate the percent inhibition of root or shoot growth for each concentration relative to the control group using the formula: % Inhibition = 100 * (Mean Control Length - Mean Treatment Length) / Mean Control Length
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression model, such as a four-parameter log-logistic model, to generate the dose-response curve.[8]
-
From the fitted curve, determine the EC50 or GR50 value, which is the concentration of this compound that causes a 50% inhibition of growth.[6]
-
Data Presentation
The quantitative data from the dose-response bioassay should be summarized in a clear and structured table. This allows for easy comparison of the effects of different this compound concentrations.
| This compound Concentration (µg/L) | Log(Concentration) | Mean Root Length (mm) ± SD | Percent Inhibition (%) |
| 0 (Control) | - | 45.2 ± 3.1 | 0 |
| 0.01 | -2.00 | 40.1 ± 2.8 | 11.3 |
| 0.1 | -1.00 | 31.5 ± 2.5 | 30.3 |
| 0.5 | -0.30 | 22.8 ± 1.9 | 49.6 |
| 1 | 0.00 | 15.7 ± 1.5 | 65.3 |
| 5 | 0.70 | 8.2 ± 0.9 | 81.9 |
| 10 | 1.00 | 4.1 ± 0.5 | 90.9 |
Calculated Toxicological Endpoint:
| Parameter | Value | 95% Confidence Interval |
| EC50 (µg/L) | 0.51 | (0.45, 0.58) |
Note: The data presented in the table are for illustrative purposes only and will vary depending on the plant species and experimental conditions.
References
- 1. solutionsstores.com [solutionsstores.com]
- 2. youtube.com [youtube.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. peptechbio.com [peptechbio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
Application Note: Determination of Sulfosulfuron Residues by High-Performance Liquid Chromatography
Abstract
This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of sulfosulfuron residues in environmental and agricultural matrices. The described protocol is applicable to researchers, scientists, and professionals in drug development and environmental monitoring. The method utilizes a reverse-phase C8 column with a photodiode array (PDA) detector, ensuring high specificity and accuracy. A comprehensive experimental protocol, including sample preparation from soil and plant matrices, is provided.
Introduction
This compound is a sulfonylurea herbicide widely used for selective weed control in crops such as wheat.[1] Monitoring its residue levels in soil, water, and plant materials is crucial to assess potential environmental impact and ensure food safety. This document provides a detailed HPLC method for the reliable determination of this compound residues.
Experimental
Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector is required.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Lichrosphere RP-8 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile (B52724): Water: Orthophosphoric Acid (80:20:0.1, v/v/v)[1][2][3][4] |
| Flow Rate | 1.0 mL/min[1][2][3][4] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 212 nm and 240 nm (212 nm showed higher sensitivity)[1][3] |
| Retention Time | Approximately 2.088 minutes for this compound[1][2][4] |
Method Validation Summary:
The method was validated for linearity, sensitivity (LOD and LOQ), accuracy (recovery), and precision.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 20 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 µg/g to 0.25 µg/mL[3][5] |
| Limit of Quantitation (LOQ) | 1 µg/kg[6] |
| Limit of Determination | 0.25 µg/g[2][4] |
| Recovery (Soil) | 71 - 90%[2][4][7] |
| Recovery (Plant Samples) | 70.8 - 74.7%[2][4] |
| Precision (RSD) | < 10% |
Protocols
1. Standard Solution Preparation
1.1. Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of analytical grade this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. 1.2. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 20 µg/mL.
2. Sample Preparation
2.1. Soil Samples
2.1.1. Extraction: a. Weigh 50 g of air-dried and sieved (2 mm) soil into a 250 mL Erlenmeyer flask.[1] b. Add 100 mL of an extraction solution of acetonitrile and 2 M ammonium (B1175870) carbonate (9:1, v/v).[1][2][3][4] c. Shake the flask on a horizontal shaker for 30 minutes.[8] d. Filter the extract through Whatman No. 1 filter paper.
2.1.2. Cleanup: a. Transfer the filtrate to a separatory funnel. b. Add 50 mL of dichloromethane (B109758) and shake vigorously for 2 minutes.[1][2][3][4] c. Allow the layers to separate and collect the organic (lower) layer. d. Pass the organic layer through anhydrous sodium sulfate (B86663) to remove residual water.[1] e. Evaporate the solvent to near dryness using a rotary evaporator at 40°C. f. Reconstitute the residue in 5 mL of mobile phase for HPLC analysis.
2.2. Wheat Grain and Straw Samples
2.2.1. Extraction: a. Grind the air-dried samples to a fine powder. b. Weigh 25 g of the powdered sample into a Soxhlet extraction thimble.[9] c. Extract with 150 mL of acetonitrile and 2 M ammonium carbonate (9:1, v/v) for 4-6 hours in a Soxhlet apparatus.[1][2][3][4] d. Alternatively, extract with a 50:50 mixture of acetonitrile and water.[9]
2.2.2. Cleanup: a. Concentrate the extract to about 20 mL using a rotary evaporator. b. Transfer the concentrated extract to a separatory funnel. c. Add 50 mL of n-hexane and shake for 2 minutes for defatting. Discard the hexane (B92381) layer. d. Add 50 mL of dichloromethane and shake for 2 minutes.[1][2][3][4] e. Collect the organic layer and pass it through anhydrous sodium sulfate. f. Evaporate the solvent and reconstitute the residue in 5 mL of mobile phase.
3. HPLC Analysis
3.1. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. 3.2. Inject 20 µL of the standard solutions and sample extracts.[1] 3.3. Monitor the chromatogram at 212 nm and 240 nm.[3] 3.4. Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. 3.5. Quantify the this compound concentration using a calibration curve generated from the peak areas of the standard solutions.
Visualizations
Caption: Workflow for the preparation of soil and plant samples for this compound residue analysis.
Caption: The logical flow of the HPLC analysis for this compound determination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. High performance liquid chromatographic method for residue determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 6. aloki.hu [aloki.hu]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. isws.org.in [isws.org.in]
Application Notes and Protocols for Greenhouse Experimental Design: Sulfosulfuron Studies
These application notes provide detailed protocols for conducting greenhouse experiments to evaluate the efficacy, phytotoxicity, and resistance mechanisms associated with sulfosulfuron, a sulfonylurea herbicide. The methodologies are intended for researchers, scientists, and professionals in agricultural science and drug development.
Introduction to this compound
This compound is a selective, systemic herbicide widely used for controlling broadleaf and grassy weeds in various crops, particularly cereals like wheat and barley.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[2][3] By blocking this essential metabolic pathway, this compound halts cell division and growth in susceptible plants, leading to chlorosis, necrosis, and eventual death within a few weeks of application.[1] Understanding its behavior under controlled greenhouse conditions is crucial for optimizing its use, managing herbicide resistance, and assessing its environmental impact.
Application Note 1: Dose-Response Bioassay for Efficacy Determination
Objective: To determine the effective dose of this compound required to control target weed species and to calculate key efficacy parameters such as the GR₅₀ (the dose causing a 50% reduction in plant growth).
Experimental Protocol: Dose-Response Assay
-
Plant Preparation:
-
Grow a uniform batch of the target weed species from seed in pots filled with a standard greenhouse potting mix.
-
Maintain the plants in a controlled greenhouse environment (e.g., 25/18°C day/night temperature, 16-hour photoperiod).
-
Thin seedlings to a consistent number per pot (e.g., 3-5 plants) once they have established.
-
-
Herbicide Application:
-
Treat the plants at a specific growth stage, typically the 2-4 leaf stage, for post-emergence applications.[4]
-
Prepare a stock solution of this compound and perform serial dilutions to create a range of 6-8 treatment concentrations. Doses should bracket the expected GR₅₀ value. Include a zero-herbicide control.
-
Apply the herbicide solutions using a calibrated cabinet sprayer to ensure uniform coverage.[5] A non-ionic surfactant is often added to the spray solution to improve uptake.[5]
-
-
Data Collection and Analysis:
-
After a set period, typically 21 days after treatment, harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Express the dry weight for each replicate as a percentage of the mean dry weight of the untreated control.
-
Analyze the data using non-linear regression to fit a dose-response curve (e.g., log-logistic model).[6][7] From this curve, calculate the GR₅₀ value.
-
Data Presentation: this compound Dose-Response
Table 1: Growth Reduction (GR) Values for Target Weeds Treated with this compound.
| Weed Species | GR₅₀ (g a.i./ha)¹ | GR₉₀ (g a.i./ha)¹ | 95% Confidence Interval (GR₅₀) |
| Phalaris minor | 18.5 | 45.2 | 16.7 - 20.3 |
| Avena fatua | 22.1 | 53.8 | 19.9 - 24.5 |
| Chenopodium album | 15.3 | 39.7 | 13.8 - 16.9 |
¹ g a.i./ha: grams of active ingredient per hectare. Data is hypothetical.
Visualization: Dose-Response Experimental Workflow
Caption: Workflow for a this compound dose-response bioassay.
Application Note 2: Phytotoxicity Assessment on Non-Target Crop Species
Objective: To evaluate the potential for this compound to cause injury to a non-target or rotational crop at various application rates and timings.
Experimental Protocol: Phytotoxicity Assay
-
Planting and Treatment:
-
Sow seeds of the test crop (e.g., tomato, lentil) in pots.[8][9]
-
Design the experiment to test different application methods: pre-plant incorporated (PPI), pre-emergence (PRE), and post-emergence (POST).[9]
-
Apply this compound at the intended use rate (1x) and a higher rate (e.g., 2x) to account for potential spray overlaps in the field.[10] Include an untreated control for comparison.
-
-
Assessment:
-
Visually assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Use a standardized rating scale (e.g., 0-100%, where 0% = no injury and 100% = plant death).[9]
-
Record specific symptoms, such as chlorosis (yellowing), necrosis (tissue death), stunting, and morphological deformities.[10]
-
-
Quantitative Measurement:
-
At the end of the observation period, measure plant height and harvest the shoot biomass.
-
Calculate the percent reduction in height and dry weight relative to the untreated control plants.
-
Data Presentation: Phytotoxicity Ratings
Table 2: Phytotoxicity of this compound on Tomato at 21 Days After Treatment.
| Application Method | Rate (g a.i./ha) | Visual Injury (%) | Height Reduction (%) | Dry Weight Reduction (%) |
| PRE | 37.5 (1x) | 5 | 2 | 4 |
| PRE | 75.0 (2x) | 30 | 25 | 28 |
| POST | 37.5 (1x) | 2 | 0 | 1 |
| POST | 75.0 (2x) | 15 | 12 | 14 |
Data is hypothetical and adapted from concepts in cited literature.[9]
Visualization: Phytotoxicity Assessment Workflow
Caption: Workflow for assessing this compound phytotoxicity on a crop.
Application Note 3: Evaluating the Influence of Environmental Factors
Objective: To determine how environmental variables, such as temperature, affect the efficacy of this compound.
Experimental Protocol: Temperature Influence Study
-
Experimental Setup:
-
Use controlled-environment growth chambers set to different temperature regimes (e.g., low: 18/12°C, optimal: 24/18°C, high: 30/24°C day/night).[11]
-
In each chamber, place pots of a target weed species grown to the 2-4 leaf stage.
-
-
Treatment and Evaluation:
-
Apply a discriminating dose of this compound (e.g., the GR₅₀ determined from a previous experiment) to half of the plants in each chamber. Leave the other half as untreated controls.
-
Maintain the plants under their respective temperature regimes for the duration of the experiment (e.g., 21 days).
-
Data Presentation: Temperature Effects on Efficacy
Table 3: Effect of Temperature on this compound Efficacy (% Weed Control) on Bromus tectorum.
| Temperature Regime (Day/Night) | This compound Rate (g a.i./ha) | Average Dry Weight (g) | % Control (Relative to Untreated) |
| 18/12°C | 0 | 2.5 | 0% |
| 18/12°C | 20 | 0.4 | 84% |
| 24/18°C | 0 | 3.1 | 0% |
| 24/18°C | 20 | 0.3 | 90% |
| 30/24°C | 0 | 2.8 | 0% |
| 30/24°C | 20 | 0.7 | 75% |
Data is hypothetical and based on principles discussed in the literature.[11]
Application Note 4: Whole-Plant Herbicide Resistance Confirmation
Objective: To confirm suspected cases of this compound resistance in a weed population using a whole-plant bioassay.
Experimental Protocol: Resistance Confirmation Assay
-
Seed Collection and Plant Growth:
-
Collect mature seeds from the suspected resistant (R) weed population in the field and from a known susceptible (S) population of the same species.[4]
-
Grow seedlings from both R and S populations in separate pots under controlled greenhouse conditions.
-
-
Dose-Response Experiment:
-
Treat plants from both R and S populations at the 2-4 leaf stage with a range of this compound doses. The doses should include the recommended field rate and several multiples above and below it.[12]
-
Ensure an untreated control is included for both populations.
-
-
Assessment and Analysis:
-
After 21 days, assess plant survival and measure shoot dry weight for each treatment.
-
Calculate the GR₅₀ for both the R and S populations.
-
Determine the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population (RI = GR₅₀-R / GR₅₀-S). An RI greater than 1 indicates resistance.
-
Data Presentation: Resistance vs. Susceptible Biotypes
Table 4: Response of Suspected Resistant (R) and Susceptible (S) Lolium rigidum to this compound.
| Biotype | GR₅₀ (g a.i./ha) | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible (S) | 25.0 | 22.5 - 27.8 | - |
| Resistant (R) | 150.0 | 135.1 - 166.5 | 6.0 |
Data is hypothetical.
Visualization: Resistance Confirmation Workflow
Caption: Workflow for confirming herbicide resistance in a weed population.
This compound Mode of Action
This compound acts by inhibiting the acetolactate synthase (ALS) enzyme, a key component in the biosynthetic pathway of branched-chain amino acids. This inhibition leads to a cascade of effects that ultimately result in plant death.
Visualization: this compound Signaling Pathway
Caption: Mode of action of this compound via inhibition of the ALS enzyme.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. m.youtube.com [m.youtube.com]
- 3. peptechbio.com [peptechbio.com]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Two Sulfonylurea Herbicides Residues in Soil Environment Using HPLC and Phytotoxicity of These Herbicides by Lentil Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 10. pp1.eppo.int [pp1.eppo.int]
- 11. mdpi.com [mdpi.com]
- 12. weedscience.org [weedscience.org]
Application Notes and Protocols for Assessing Sulfosulfuron Performance in Field Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting field trials to evaluate the performance of sulfosulfuron, a sulfonylurea herbicide. The protocols outlined below are designed to ensure robust and reproducible data collection for assessing the efficacy and crop safety of this compound formulations.
Introduction
This compound is a selective, systemic herbicide used for the control of a wide range of grass and broadleaf weeds in various crops, most notably wheat.[1][2] It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in susceptible plants.[1][3] This inhibition leads to the cessation of cell division and plant growth, ultimately resulting in weed death.[4] Rigorous field trial methodology is essential to determine the optimal application rates, weed control spectrum, and crop tolerance of this compound under diverse environmental conditions.
Experimental Design and Setup
A robust experimental design is fundamental for obtaining statistically significant and reliable results. The Randomized Complete Block Design (RCBD) is a widely accepted and recommended design for herbicide field trials to account for field variability.[1][4][5][6]
Site Selection and Plot Establishment
-
Site Selection: Choose a field with a known history of uniform weed infestation representative of the target weed species. The soil type, pH, and organic matter content should be documented as these factors can influence herbicide persistence and efficacy.[7]
-
Plot Size: Individual plot sizes should be large enough to minimize edge effects and accommodate all necessary assessments. A common plot size is in the range of 10 m x 3 m.[5]
-
Replication: Each treatment should be replicated at least three to four times to ensure statistical validity.[1][4][6]
-
Treatments: The trial should include a range of this compound application rates (dose-response), a weedy check (untreated control), and a weed-free check (maintained by hand weeding or a non-selective herbicide).[1][4] Standard commercial herbicides can also be included for comparison.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a this compound field trial.
Caption: Experimental workflow for a this compound field trial.
Protocols for Herbicide Application and Data Collection
Protocol for this compound Application
-
Timing of Application: Apply this compound at the recommended crop and weed growth stage. For wheat, this is typically during the tillering stage.[1]
-
Equipment: Use a calibrated knapsack sprayer or a boom sprayer equipped with nozzles that deliver a uniform spray pattern and the desired droplet size.[5][8]
-
Spray Volume: A spray volume of 40 to 100 liters per hectare is generally recommended to ensure adequate coverage.[7][8]
-
Preparation of Spray Solution:
-
Partially fill the spray tank with clean water.
-
With the agitation system running, add the required amount of this compound formulation.
-
Continue agitation while adding the remaining water.
-
If tank-mixing with other herbicides or adjuvants, ensure this compound is fully in suspension before adding other products.[7]
-
Use the spray mixture within 24 hours of preparation.[7]
-
-
Application: Apply the treatments uniformly to the designated plots, avoiding spray drift to adjacent plots.
Protocol for Efficacy Assessment
-
Weed Density and Species Composition:
-
Before herbicide application, and at predetermined intervals after application (e.g., 15, 30, 60, and 90 days after sowing), count the number of individual weeds of each species within a randomly placed quadrat (e.g., 1m x 1m) in each plot.
-
-
Weed Dry Weight (Biomass):
-
At the end of the assessment period, collect all the weed biomass from the quadrat area.
-
Dry the collected weed samples in an oven at 70°C for 48 hours or until a constant weight is achieved.
-
Record the dry weight per unit area. Significant reductions in weed dry matter indicate effective control.[4]
-
-
Weed Control Efficiency (WCE):
-
Calculate WCE using the following formula: WCE (%) = [(WDC - WDT) / WDC] x 100 Where:
-
WDC = Weed dry weight in the weedy check plot
-
WDT = Weed dry weight in the treated plot
-
-
Protocol for Crop Safety Assessment
-
Phytotoxicity Ratings:
-
Visually assess crop injury at regular intervals after herbicide application (e.g., 7, 14, and 28 days after application).
-
Use a rating scale of 0 to 100, where 0 represents no injury and 100 represents complete crop death.[9] Note any symptoms such as stunting, chlorosis (yellowing), or necrosis.[4][10]
-
-
Crop Height and Biomass:
-
Measure the height of a representative number of crop plants in each plot.
-
At maturity, harvest the above-ground crop biomass from a defined area to determine the biological yield.
-
-
Crop Yield:
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatments.
Table 1: Effect of Different Doses of this compound on Weed Density and Dry Weight
| Treatment | Application Rate (g a.i./ha) | Weed Density (plants/m²) at 60 DAS | Weed Dry Weight (g/m²) at 90 DAS | Weed Control Efficiency (%) |
| Weedy Check | 0 | 150 | 250 | 0 |
| This compound | 20 | 45 | 75 | 70 |
| This compound | 25 | 25 | 40 | 84 |
| This compound | 30 | 10 | 15 | 94 |
| Weed-free Check | N/A | 0 | 0 | 100 |
DAS: Days After Sowing; g a.i./ha: grams of active ingredient per hectare. Data are hypothetical and for illustrative purposes.
Table 2: Effect of Different Doses of this compound on Wheat Crop Safety and Yield
| Treatment | Application Rate (g a.i./ha) | Phytotoxicity Rating (%) at 14 DAA | Crop Height (cm) at 90 DAS | Grain Yield (t/ha) |
| Weedy Check | 0 | 0 | 70 | 2.5 |
| This compound | 20 | <5 | 85 | 4.0 |
| This compound | 25 | <5 | 88 | 4.5 |
| This compound | 30 | 5-10 | 86 | 4.3 |
| Weed-free Check | N/A | 0 | 90 | 5.0 |
DAA: Days After Application; DAS: Days After Sowing; t/ha: tonnes per hectare. Data are hypothetical and for illustrative purposes.
Mode of Action of this compound
This compound belongs to the sulfonylurea group of herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme.[3]
Caption: Mode of action of this compound via ALS inhibition.
Statistical Analysis
All collected data should be subjected to Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD). Treatment means should be separated using a suitable post-hoc test, such as Duncan's Multiple Range Test (DMRT) or Tukey's HSD, at a significance level of P ≤ 0.05.
Conclusion
The methodologies and protocols detailed in these application notes provide a comprehensive guide for conducting scientifically sound field trials to assess the performance of this compound. Adherence to these guidelines will ensure the generation of high-quality, reliable data that can be used to make informed decisions regarding the optimal use of this herbicide for effective weed management.
References
- 1. researchgate.net [researchgate.net]
- 2. ripublication.com [ripublication.com]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. uludag.edu.tr [uludag.edu.tr]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. fourseasonsag.com [fourseasonsag.com]
- 8. genfarm.com.au [genfarm.com.au]
- 9. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Sulfosulfuron from Plant and Soil Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of the herbicide sulfosulfuron from various environmental and agricultural matrices, specifically soil and plant tissues. The methodologies outlined are based on established and validated analytical procedures, ensuring reliability and reproducibility for residue analysis.
Introduction
This compound is a sulfonylurea herbicide widely used for the control of broadleaf weeds and certain grasses in cereal crops.[1] Its persistence and potential for carryover in soil can impact subsequent crops, making the accurate quantification of its residues in soil and plant materials crucial for environmental monitoring and food safety.[2][3] The following protocols detail methods for the efficient extraction and cleanup of this compound for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize quantitative data from various studies on this compound extraction, providing a comparative overview of method performance.
Table 1: Recovery Rates of this compound from Soil and Plant Matrices
| Matrix | Fortification Level (µg/g) | Extraction Method | % Recovery | Reference |
| Soil | Not Specified | Acetonitrile (B52724) and 2 M ammonium (B1175870) carbonate (9:1, v/v) | 71 - 75.2 | [4] |
| Wheat Grain & Straw | Not Specified | Acetonitrile and 2 M ammonium carbonate (9:1, v/v) | 70.8 - 74.7 | [4] |
| Soil | 0.01 - 1.0 | Distilled Water | 80.4 - 90 | [5] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Method | Limit of Detection (LOD) (µg/g) | Limit of Quantification (LOQ) / Determination (µg/g) | Reference |
| Soil | HPLC | 0.001 | - | [3][6] |
| Soil, Wheat Grain & Straw | HPLC | - | 0.25 | [4][7] |
Experimental Workflows
The following diagram illustrates a general workflow for the extraction and analysis of this compound from soil and plant samples.
Caption: General workflow for this compound extraction.
Experimental Protocols
Here are detailed protocols for the extraction of this compound from plant and soil matrices.
Protocol 1: Extraction from Soil using Acetonitrile and Ammonium Carbonate
This protocol is adapted from a method utilizing a mixture of organic solvent and a buffer for extraction.[4][7]
1. Sample Preparation: a. Air-dry the soil samples at room temperature. b. Grind the dried soil and pass it through a 2 mm sieve to ensure homogeneity.[3]
2. Extraction: a. Weigh 50 g of the prepared soil sample into a flask. b. Add 100 ml of a mixture of acetonitrile and 2 M ammonium carbonate (9:1, v/v).[4][7] c. Shake the flask on a horizontal shaker for 30 minutes.[8]
3. Cleanup: a. Filter the extract. b. Transfer the filtrate to a separatory funnel. c. Perform liquid-liquid partitioning by adding dichloromethane (B109758) to the extract. Shake vigorously and allow the layers to separate.[4][7] d. Collect the organic (dichloromethane) layer. Repeat the partitioning step for exhaustive extraction. e. Pass the combined organic extracts through anhydrous sodium sulfate (B86663) to remove any residual moisture.
4. Analysis: a. Concentrate the cleaned extract to near dryness using a rotary evaporator. b. Reconstitute the residue in a known volume of the mobile phase used for HPLC analysis. c. Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.
Protocol 2: Extraction from Plant Material (Wheat Grains and Straw) using Acetonitrile and Water
This protocol is suitable for the extraction of this compound from plant tissues such as wheat grains and straw.[1]
1. Sample Preparation: a. For straw samples, cut them into small pieces and air-dry. b. Grind the dried straw and grain samples into a fine powder using a mechanical grinder.[1]
2. Extraction: a. Weigh 25 g of the powdered plant material into an extraction vessel. b. Add 70 ml of an acetonitrile:water (50:50, v/v) solution.[1] c. Perform the extraction three times to ensure complete recovery. The specific method of agitation (e.g., shaking, sonication) should be optimized for the laboratory setup.
3. Cleanup: a. Combine the extracts from the three extraction cycles. b. For plant samples, a two-step partitioning is often employed. First, partition with hexane (B92381) to remove non-polar co-extractives, followed by partitioning with dichloromethane to isolate the this compound.[4] c. For further cleanup, pass the extract through a column packed with layers of anhydrous sodium sulfate, activated charcoal, and florisil.[1]
4. Analysis: a. Collect the elute from the cleanup column and concentrate it to approximately 10 ml.[1] b. Pass the concentrated extract through a 0.45 µm filter before HPLC analysis.[1]
Protocol 3: Cost-Effective Extraction from Soil using Distilled Water
This novel method provides a simpler, more economical, and environmentally friendly alternative for extracting this compound from soil.[3][6]
1. Sample Preparation: a. Prepare the soil as described in Protocol 1 (air-dry and sieve).[3]
2. Extraction: a. Weigh a representative sample of the prepared soil (e.g., 100 g) into a flask. b. Add a sufficient volume of distilled water and shake on a horizontal shaker for 30 minutes.[6]
3. Cleanup: a. This method often requires minimal cleanup as distilled water extracts fewer interfering compounds from the soil matrix compared to organic solvents.[5] b. After extraction, the sample can be centrifuged, and the supernatant can be directly partitioned with a suitable organic solvent like dichloromethane to concentrate the analyte and remove it from the aqueous phase.
4. Analysis: a. Concentrate the organic phase and reconstitute it in the HPLC mobile phase. b. Filter the sample before injection.
Analytical Conditions for HPLC
The following are typical HPLC conditions for the analysis of this compound:
-
Instrument: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.[1][4]
-
Column: C18 (e.g., 250 x 4.6 mm) or Lichrosphere RP-8.[1][4]
-
Mobile Phase:
-
Injection Volume: 20 µl.[1]
These protocols and data provide a comprehensive starting point for researchers developing and implementing methods for the analysis of this compound residues in environmental samples. Method validation should always be performed in the specific matrix of interest to ensure data quality and accuracy.
References
- 1. isws.org.in [isws.org.in]
- 2. Plant, Soil and Environment: Soil residues of this compound herbicide in wheat field determined by bioassay and laboratory methods [pse.agriculturejournals.cz]
- 3. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 4. High performance liquid chromatographic method for residue determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Bioassay Techniques in Determining Sulfosulfuron Soil Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of bioassay techniques to determine the presence and concentration of sulfosulfuron residues in soil. Bioassays offer a cost-effective and biologically relevant method for assessing the potential phytotoxicity of this compound to sensitive plant species.
Introduction
This compound is a sulfonylurea herbicide widely used for weed control in cereal crops. Due to its persistence in soil, it can pose a risk to subsequent rotational crops.[1] Monitoring this compound residues is crucial to prevent crop injury and ensure food safety. While analytical methods like High-Performance Liquid Chromatography (HPLC) provide precise quantification, bioassays offer a direct measure of the herbicide's biological activity in the soil environment.[2] This document outlines several well-established bioassay protocols using various sensitive plant species.
Data Presentation
The following tables summarize key quantitative data related to this compound bioassays, including the sensitivity of different plant species and a comparison of detection limits with analytical methods.
Table 1: Sensitivity of Various Plant Species to this compound Expressed as EC50 Values (Root Inhibition/Dry Weight Reduction)
| Plant Species | Common Name | EC50 Value (µg/kg soil) | Bioassay Parameter | Reference |
| Linum usitatissimum | Flax | 0.001 (in water) | Root Growth | [1] |
| Brassica napus | Oilseed Rape | 0.202 | Root Dry Weight | [1][3] |
| Zea mays | Maize | Not explicitly found, but noted as more sensitive than onion. | Root Growth | [1] |
| Lepidium sativum | Garden Cress | Not explicitly found, but noted as highly sensitive. | Root Length | [2] |
| Lens culinaris | Lentil | Not explicitly found, but noted as highly sensitive. | Root Growth | |
| Hordeum vulgare | Barley | 1.008 | Root Dry Weight | [1] |
Table 2: Comparison of Detection Limits for this compound in Soil: Bioassay vs. HPLC
| Method | Detection Limit (µg/kg soil) | Reference |
| Bioassay (General) | Can be more sensitive than HPLC at detecting phytotoxic levels. | |
| HPLC | 1 | [4] |
| HPLC | 0.25 | [5] |
| HPLC | 0.001 |
Experimental Protocols
Detailed methodologies for key bioassay experiments are provided below.
Protocol 1: Garden Cress (Lepidium sativum) Root Inhibition Bioassay
This protocol describes a common and sensitive bioassay for detecting this compound residues in soil using garden cress.
Materials:
-
Test soil samples
-
Control soil (known to be free of this compound)
-
This compound analytical standard (for standard curve)
-
Garden cress seeds
-
Petri dishes or small pots (e.g., 100-250g capacity)
-
Growth chamber or incubator with controlled temperature and light
-
Ruler or digital caliper
-
Acetone (B3395972) (analytical grade)
-
Distilled water
Procedure:
-
Preparation of Standard Curve Soil Samples:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of standard concentrations (e.g., 0, 1, 5, 10, 25, 50 µg/kg) by spiking the control soil with the this compound stock solution.
-
Thoroughly mix the spiked soil and allow the acetone to evaporate completely in a fume hood before use.
-
-
Soil Sample Preparation:
-
Air-dry and sieve the test soil samples (2 mm mesh) to remove large debris.
-
-
Seed Germination:
-
Place a layer of filter paper in a petri dish and moisten with distilled water.
-
Evenly spread garden cress seeds on the filter paper.
-
Incubate in the dark at approximately 25°C for 24-48 hours, or until radicles emerge.
-
-
Bioassay Setup:
-
Fill petri dishes or pots with the test soil and the standard curve soils.
-
Carefully place a predetermined number of pre-germinated seeds (e.g., 5-10) on the soil surface in each container.
-
Gently press the seeds into the soil to ensure good contact.
-
Moisten the soil with a fine mist of distilled water.
-
Cover the containers to maintain humidity.
-
-
Incubation:
-
Incubate the bioassay containers in a growth chamber with a controlled temperature (e.g., 25°C) and a defined light/dark cycle (e.g., 16h light / 8h dark) for 3-5 days.
-
-
Data Collection and Analysis:
-
After the incubation period, carefully remove the seedlings from the soil and wash the roots gently.
-
Measure the length of the primary root of each seedling.
-
Calculate the average root length for each treatment and the control.
-
Express the root length of the treated samples as a percentage of the control.
-
Plot the percentage of root growth inhibition for the standard concentrations against the logarithm of the this compound concentration to generate a standard curve.
-
Determine the this compound concentration in the test soil samples by interpolating their percentage of root growth inhibition on the standard curve.
-
Protocol 2: Maize (Zea mays) Root Inhibition Bioassay
This protocol utilizes maize, another sensitive species, for the bioassay of this compound.
Materials:
-
Test soil samples
-
Control soil
-
This compound analytical standard
-
Maize seeds (a sensitive variety)
-
Pots (e.g., 500g capacity)
-
Growth chamber or greenhouse
-
Ruler or digital caliper
-
Acetone
-
Distilled water
Procedure:
-
Preparation of Standard Curve and Soil Samples: Follow the same procedure as in Protocol 1.
-
Seed Germination:
-
Soak maize seeds in distilled water for 24 hours.
-
Place the soaked seeds between moist paper towels and incubate at 25-28°C until the primary root (radicle) is approximately 2-5 mm long.
-
-
Bioassay Setup:
-
Fill pots with the prepared soil samples.
-
Plant one pre-germinated maize seed per pot at a consistent depth (e.g., 2 cm), ensuring the radicle is pointing downwards.
-
Prepare at least three to five replicates for each soil sample and standard concentration.
-
-
Incubation:
-
Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 25-28°C, 16h light / 8h dark).
-
Water the pots as needed to maintain adequate soil moisture.
-
-
Data Collection and Analysis:
-
After 7-10 days, carefully remove the maize seedlings from the pots and wash the roots.
-
Measure the length of the primary root.
-
Perform data analysis as described in Protocol 1 to determine the this compound concentration.
-
Protocol 3: Lentil (Lens culinaris) Root Inhibition Bioassay
Lentil is also highly sensitive to sulfonylurea herbicides and can be used in a similar bioassay format.
Materials:
-
Test soil samples
-
Control soil
-
This compound analytical standard
-
Lentil seeds
-
Pots or containers
-
Growth chamber
-
Ruler or digital caliper
-
Acetone
-
Distilled water
Procedure:
-
Preparation of Standard Curve and Soil Samples: Follow the same procedure as in Protocol 1.
-
Seed Germination:
-
Pre-germinate lentil seeds as described for garden cress in Protocol 1.
-
-
Bioassay Setup and Incubation:
-
Follow the setup and incubation procedures outlined in Protocol 1, using the pre-germinated lentil seeds.
-
-
Data Collection and Analysis:
-
After 5-7 days, measure the primary root length of the lentil seedlings.
-
Analyze the data as described in Protocol 1.
-
Visualization of Experimental Workflows
References
Application Notes and Protocols for Uniform Sulfosulfuron Coverage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to achieving uniform spray coverage of the herbicide sulfosulfuron. Accurate and consistent application is critical for obtaining reliable and reproducible results in research and development settings. This document outlines key factors influencing spray distribution, provides protocols for evaluating coverage, and presents data to guide the selection of appropriate application parameters.
Introduction to this compound Application
This compound is a sulfonylurea herbicide that provides selective control of a wide range of grass and broadleaf weeds.[1][2] Its efficacy is highly dependent on uniform application to the target foliage. Inadequate coverage can lead to variable weed control and potentially misleading experimental outcomes. Factors such as nozzle selection, operating pressure, spray volume, and the use of adjuvants play a crucial role in optimizing spray deposition and uniformity.[3][4][5][6][7]
Key Factors Influencing Uniform Coverage
Achieving uniform this compound coverage requires careful consideration of several interconnected parameters. The interplay between these factors determines the spray droplet size, velocity, and distribution pattern, all of which impact the final deposition on the target surface.
Nozzle Selection
The choice of spray nozzle is a primary determinant of spray characteristics.[6] For broadcast application of herbicides like this compound, flat-fan nozzles are widely recommended due to their ability to produce a uniform spray pattern when properly overlapped.[7][8] Different types of flat-fan nozzles, such as standard, low-drift, and air-induction, offer varying droplet size spectrums to suit different application conditions and drift management requirements.[9]
Operating Pressure
Operating pressure directly influences the flow rate and droplet size of the spray.[5][10][11] Higher pressures generally result in smaller droplets, which can provide better coverage but are also more susceptible to drift.[5][11] Conversely, lower pressures produce larger droplets that are less prone to drift but may provide less thorough coverage.[11] It is crucial to operate nozzles within their recommended pressure range to ensure a stable and uniform spray pattern.
Spray Volume
The total volume of spray solution applied per unit area, known as the spray volume, also impacts coverage. Higher spray volumes can compensate for larger droplet sizes and improve the likelihood of droplets reaching the target, especially in dense canopies.[12] However, excessively high volumes can lead to runoff from the leaf surface, wasting the product.
Adjuvants
Adjuvants are substances added to the spray tank to enhance the performance of the herbicide.[1][3][13] For sulfonylurea herbicides like this compound, adjuvants can improve spray droplet retention on the leaf surface, increase the spread of droplets, and enhance the penetration of the active ingredient.[1][3] Common adjuvants used with this compound include non-ionic surfactants (NIS), crop oil concentrates (COC), and methylated seed oils (MSO), as well as ammonium-based fertilizers.[13]
Data Presentation: Optimizing Application Parameters
The following tables summarize key quantitative data to aid in the selection of appropriate spray parameters for uniform this compound application. The data is compiled from various studies on herbicide application and represents best practices for sulfonylurea herbicides.
Table 1: Influence of Nozzle Type and Operating Pressure on Droplet Size Classification
| Nozzle Type | Operating Pressure (PSI) | Typical Droplet Size Classification | Suitability for this compound |
| Standard Flat-Fan | 15 - 30 | Medium to Coarse | Good for general broadcast applications. |
| 30 - 60 | Fine to Medium | Increased coverage, but higher drift potential. | |
| Low-Drift (Pre-Orifice) Flat-Fan | 30 - 60 | Coarse to Very Coarse | Excellent for drift reduction while maintaining good coverage. |
| Air-Induction Flat-Fan | 30 - 90 | Very Coarse to Extremely Coarse | Best for minimizing drift, may require higher spray volumes for adequate coverage. |
This table provides a general guide. Always consult the specific nozzle manufacturer's catalog for detailed droplet size information at various pressures.[11][14]
Table 2: Recommended Droplet Densities for Herbicide Application
| Herbicide Type | Recommended Droplet Density (droplets/cm²) |
| Pre-emergent Herbicides | 20 - 30 |
| Post-emergent Systemic Herbicides (like this compound) | 30 - 40 |
| Post-emergent Contact Herbicides | > 50 |
Data adapted from recommendations for using water-sensitive paper.[15]
Table 3: Effect of Adjuvants on Sulfonylurea Herbicide Efficacy
| Adjuvant Type | Typical Concentration | Enhancement of Herbicidal Activity on Broadleaf Weeds |
| Non-Ionic Surfactant (NIS) | 0.25% - 0.5% v/v | Good |
| Crop Oil Concentrate (COC) | 1% - 2% v/v | Very Good |
| Methylated Seed Oil (MSO) | 0.5% - 1% v/v | Excellent |
| Ammonium (B1175870) Sulfate (B86663) (AMS) | 1% - 2% w/v | Can improve efficacy, especially in hard water. |
Efficacy enhancement can vary depending on the specific adjuvant formulation, weed species, and environmental conditions.[1][13]
Experimental Protocols
This section provides detailed protocols for preparing a this compound spray solution and for evaluating the uniformity of spray coverage using water-sensitive paper.
Protocol for Preparation of this compound Spray Solution
Objective: To prepare a stable and effective spray solution of this compound with appropriate adjuvants.
Materials:
-
This compound herbicide (e.g., 75% water-dispersible granule - WDG)
-
Selected adjuvant(s) (e.g., NIS, MSO)
-
Ammonium sulfate (if required)
-
Water (carrier)
-
Calibrated balance
-
Graduated cylinders
-
Spray tank with agitation system
-
Personal Protective Equipment (PPE) as per the herbicide label
Procedure:
-
Tank Filling: Fill the spray tank with half the required volume of water.
-
Agitation: Start the agitation system in the spray tank and ensure it is working properly.
-
Add this compound: Slowly add the pre-weighed amount of this compound WDG to the tank. Allow it to disperse completely.
-
Add Adjuvants: If using ammonium sulfate, add it to the tank and allow it to dissolve fully. Subsequently, add the other selected adjuvants (e.g., NIS or MSO) as per the recommended rates.
-
Complete Filling: Add the remaining volume of water to the spray tank to reach the final desired spray volume.
-
Maintain Agitation: Continue agitation throughout the spraying operation to ensure the solution remains uniformly mixed.
-
Application: Use the prepared spray solution promptly.
Protocol for Evaluating Spray Coverage Uniformity with Water-Sensitive Paper
Objective: To quantitatively and qualitatively assess the uniformity of spray coverage on a target surface.
Materials:
-
Water-sensitive paper (WSP) cards
-
Stakes or clips for holding WSP cards
-
Calibrated sprayer with the desired nozzle, pressure, and speed settings
-
Digital scanner or a smartphone with a high-resolution camera
-
Image analysis software (e.g., ImageJ or specialized apps like SnapCard)
-
Gloves
Procedure:
-
Placement of WSP: Place the WSP cards in the target area before spraying. For field or greenhouse trials, attach the cards to stakes at the height of the target weeds or crop canopy. Distribute the cards evenly across the intended spray swath to capture the variability.[12][15][16][17]
-
Sprayer Application: Operate the sprayer at the predetermined speed, pressure, and boom height, ensuring a single pass over the WSP cards.
-
Drying and Collection: Allow the WSP cards to dry completely before handling to avoid smudging the droplet stains. Carefully collect the cards, ensuring they are properly labeled to correspond with their position in the spray swath.
-
Image Acquisition: Scan the WSP cards at a high resolution (e.g., 600 dpi) or take high-quality, well-lit photographs with a smartphone.
-
Image Analysis:
-
Qualitative Assessment: Visually inspect the cards for the uniformity of droplet distribution. Look for areas with sparse coverage or excessive coalescence of droplets.
-
Quantitative Analysis: Use image analysis software to determine:
-
Percent Area Coverage: The percentage of the card's surface covered by droplet stains.
-
Droplet Density: The number of droplets per unit area (e.g., droplets/cm²).[15]
-
-
-
Data Interpretation: Compare the obtained values for percent area coverage and droplet density across the different WSP card locations to assess the uniformity of the application. Refer to Table 2 for target droplet densities for post-emergent systemic herbicides like this compound.
Visualizations
The following diagrams illustrate key relationships and workflows for optimizing this compound spray application.
Caption: Experimental workflow for optimizing this compound spray application.
Caption: Logical relationships between application parameters and coverage.
References
- 1. Bio-ionic Liquids as Adjuvants for Sulfonylurea Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 2. Impact of Multifunctional Adjuvants on Efficacy of Sulfonylurea Herbicide Applied in Maize (Zea mays L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Multifunctional Adjuvants on Efficacy of Sulfonylurea Herbicide Applied in Maize (Zea mays L.) | MDPI [mdpi.com]
- 4. Multifunctional Adjuvants Affect Sulfonylureas with Synthetic Auxin Mixture in Weed and Maize Grain Yield [mdpi.com]
- 5. phytojournal.com [phytojournal.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. parc.ksu.edu.sa [parc.ksu.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Droplet Sizes Produced by Agricultural Sprayer Nozzles [dultmeier.com]
- 12. Water Sensitive Paper for Assessing Spray Coverage – Sprayers 101 [sprayers101.com]
- 13. ndsu.edu [ndsu.edu]
- 14. bae.k-state.edu [bae.k-state.edu]
- 15. Harrellâs | Custom Fertilizer & Branded Chemistry Solutions [harrells.com]
- 16. cigrjournal.org [cigrjournal.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Sulfosulfuron as Water-Dispersible Granules (WDG)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of sulfosulfuron as water-dispersible granules (WDG). This document includes detailed experimental protocols for key quality control parameters, a summary of formulation components, and visual representations of the manufacturing workflow and the herbicide's mode of action.
Introduction to this compound and WDG Formulation
This compound is a selective, systemic sulfonylurea herbicide used for the control of broadleaf weeds and grasses in wheat and triticale.[1][2][3][4] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants.[5][6][7][8]
Water-dispersible granules (WDG) are a solid, non-dusty granular formulation that disperses or dissolves quickly when added to water in a spray tank to form a fine particle suspension.[9] This formulation offers several advantages over traditional wettable powders (WP), including reduced inhalation hazard for operators, improved handling and measuring, and high loading capacity of the active ingredient.[9][10]
Composition of this compound WDG
A typical WDG formulation of this compound contains the active ingredient, along with various inert components that ensure its stability, dispersibility, and efficacy. The concentration of this compound in commercial formulations is commonly 75% w/w.[10][11][12]
Table 1: Example Compositions of this compound WDG Formulations
| Component | Function | Formulation A (75% WDG) | Formulation B (75% + 5% WDG)* |
| This compound a.i. | Active Ingredient | 75.00% w/w | 75.00% w/w |
| Metsulfuron methyl a.i. | Active Ingredient | - | 5.00% w/w |
| Sodium Naphthalene (B1677914) Sulfonate | Dispersant | 2.50% w/w | 2.50% w/w |
| Lignosulfonate | Dispersant | - | 0.10 w/w |
| Potassium polycarboxylate | Dispersant | - | 4.00% w/w |
| Sodium dialkyl naphthalene Sulfonate | Wetting agent | 0.10% w/w | 0.10% w/w |
| Tallow soap | Defoamer | 0.20% w/w | 0.20% w/w |
| Silicone defoamer | Defoamer | - | 0.10% w/w |
| Ethylene oxide ± Propylene oxide | Suspending aid | - | 1.70% w/w |
| Ammonium Sulfate | Filler | 14.40% w/w | - |
| Precipitated silica | Filler | q.s. to 100% | q.s. to 100% |
| Total | 100.00% w/w | 100.00% w/w |
*Formulation B is a combination product for broader weed control.
Manufacturing Workflow for this compound WDG
The production of WDG formulations involves a multi-step process designed to create uniform, stable, and easily dispersible granules. The primary methods of granulation include wet granulation, fluid bed granulation, and extrusion.
Mode of Action: ALS Inhibition Pathway
This compound targets and inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell division in plants.
Experimental Protocols for Quality Control
The following are detailed protocols for essential quality control tests for WDG formulations, based on Collaborative International Pesticides Analytical Council (CIPAC) methods.
Wet Sieve Test (CIPAC MT 185.1)
This test determines the amount of non-dispersible material in the formulation.[1][2][9][13]
Apparatus:
-
Balance (accuracy ± 0.001 g)
-
250 ml beaker
-
Magnetic stirrer and stir bar
-
75 µm mesh sieve
-
Drying oven (70 °C)
-
Flexible tubing for water jet
Procedure:
-
Weigh 10 g of the this compound WDG sample into the 250 ml beaker.
-
Add 100 ml of tap water and allow to stand for 60 seconds.
-
Stir with the magnetic stirrer for 5 minutes.
-
Transfer the slurry to the 75 µm sieve.
-
Wash the material on the sieve with a jet of tap water (1-5 L/min) for a maximum of 10 minutes, or until the visible quantity of residue remains constant.[1]
-
Carefully collect the residue from the sieve into a pre-weighed glass dish.
-
Dry the dish and residue in the oven at 70 °C to a constant weight.
-
Calculate the percentage of material retained on the sieve.
Suspensibility (CIPAC MT 184)
This method determines the percentage of the active ingredient that remains in suspension after a specified time.[14]
Apparatus:
-
250 ml graduated cylinder with stopper
-
Constant temperature water bath (25 ± 5 °C)
-
Pipette
-
Analytical equipment for determining this compound concentration (e.g., HPLC)
Procedure:
-
Prepare a suspension of the WDG in standard water at a concentration recommended for application.
-
Place the graduated cylinder containing the suspension in the constant temperature water bath and allow it to stand undisturbed for 30 minutes.
-
After 30 minutes, carefully remove the top 9/10ths (225 ml) of the suspension using a pipette, without disturbing the sediment.
-
Determine the concentration of this compound in the remaining 1/10th (25 ml) of the suspension.
-
Calculate the suspensibility as the percentage of the active ingredient remaining in the suspended portion compared to the initial total amount.[14]
Wettability (CIPAC MT 53.3)
This test measures the time it takes for the WDG to become completely wetted when added to water.[15]
Apparatus:
-
250 ml beaker
-
Stopwatch
Procedure:
-
Add 100 ml of standard water to the beaker.
-
Weigh a specified amount of the WDG sample (typically 5 g).
-
Drop the sample from a height of approximately 2 cm onto the surface of the water.
-
Start the stopwatch immediately.
-
Record the time taken for the granules to become completely submerged and wetted.[15]
Persistent Foam (CIPAC MT 47.3)
This test quantifies the amount of foam that persists after agitating the WDG suspension.[16]
Apparatus:
-
250 ml graduated cylinder with stopper
Procedure:
-
Prepare 100 ml of the WDG suspension at the highest recommended concentration in the graduated cylinder.
-
Stopper the cylinder and invert it 30 times within one minute.
-
Place the cylinder on a flat surface and start a stopwatch.
-
Measure the volume of foam remaining after 1 minute. The acceptable limit is typically 60 ml of foam after 1 minute.[16]
Dustiness (CIPAC MT 171.1)
This method assesses the amount of dust released from the granular product during handling.[3][4][17]
Apparatus:
-
Dust generation apparatus (funnel, pouring tube, measuring box)
-
Air suction system
-
Glass fiber filter
-
Balance (accuracy ± 0.1 mg)
Procedure:
-
Weigh 30 g of the WDG sample.
-
Place a pre-weighed filter in the suction system.
-
Transfer the sample in a single action into the funnel of the dust generation apparatus.
-
Simultaneously, start the air suction for 60 seconds to collect the airborne dust on the filter.[17]
-
Remove the filter and weigh it.
-
The dustiness is reported as the difference in weight of the filter before and after the test.
Flowability (CIPAC MT 172.1 / 172.2)
This test evaluates the ability of the granules to flow freely after accelerated storage under pressure, simulating warehouse conditions.[7][18][19][20]
Apparatus:
-
Beaker and a loosely fitting metal disc to apply pressure
-
Oven
-
Sieve (5 mm mesh size)
Procedure:
-
Place about 50 g of the sample in a beaker and apply a pressure of 25 g/cm² using the metal disc.[20]
-
Store the sample in an oven under specified conditions (e.g., 54 °C for 14 days).
-
After storage and cooling, carefully pour the sample onto the 5 mm sieve.
-
Observe if the sample flows through spontaneously.
-
If granules remain, apply a standardized tapping procedure (e.g., dropping the sieve from a height of 1 cm) and record the amount of material that passes through after a set number of taps.[7][20]
Attrition Resistance (CIPAC MT 178.3)
This method measures the resistance of the granules to breaking down into smaller particles during handling and transport.[5]
Apparatus:
-
125 µm sieve
-
Glass bottle
-
Rolling apparatus
Procedure:
-
Remove any existing fine particles by sieving the sample with the 125 µm sieve.
-
Place a known weight of the dust-free granules into the glass bottle.
-
Subject the bottle to a rolling movement for a specified period.
-
After rolling, sieve the sample again through the 125 µm sieve.
-
The attrition resistance is the percentage of the material retained on the sieve after the test.
References
- 1. cipac.org [cipac.org]
- 2. scribd.com [scribd.com]
- 3. MT 171.1 - Dustiness of granular products [cipac.org]
- 4. MT 171 - Dustiness of granulated products [cipac.org]
- 5. MT 178.2 - Attrition resistance of dispersible granules [cipac.org]
- 6. International standards and guidance | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 7. cipac.org [cipac.org]
- 8. ppqs.gov.in [ppqs.gov.in]
- 9. *MT 185 - Wet sieve test [cipac.org]
- 10. vapco.net [vapco.net]
- 11. High Quality Herbicide this compound Granule 75% WDG CAS 141776-32-1 Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
- 12. kissanghar.pk [kissanghar.pk]
- 13. MT 185.1 Wet Sieve Test [cipac.org]
- 14. CIPAC-Methods [laus.group]
- 15. cipac.org [cipac.org]
- 16. MT 172.1 Flowability of Granular Preparations after Accelerated Storage under Pressure [cipac.org]
- 17. MT 172.2 Flowability of Granular Formulations after Accelerated Storage under PressureContent Handbook P Reason for Revision The method was editorially revised as stand-alone method. Inclusion(s) / up-date(s): Figure 1, accelerated storage condition [cipac.org]
- 18. cipac.org [cipac.org]
- 19. MT 178.3 Attrition resistance [cipac.org]
- 20. MT 178 - Attrition resistance of granules [cipac.org]
Measuring the Impact of Sulfosulfuron on Plant Photosynthetic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and quantifying the effects of sulfosulfuron on the photosynthetic activity of plants. Detailed protocols for key experiments are provided to ensure accurate and reproducible results.
Introduction to this compound and its Mode of Action
This compound is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1][2][3] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[4][5][6][7] This enzyme is crucial for the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine.[4][5][8] By blocking ALS, this compound disrupts protein synthesis and cell division, ultimately leading to plant death.[1][7]
While the primary target of this compound is not the photosynthetic apparatus, the inhibition of ALS has significant indirect effects on photosynthesis.[5][9] These secondary effects can manifest as chlorosis (yellowing of leaves), necrosis, and a general decline in photosynthetic efficiency.[10][11] Therefore, measuring photosynthetic parameters is a sensitive method to assess the impact of this compound on plants.[9][12]
Key Methods for Measuring Photosynthetic Activity
Several methods can be employed to measure the impact of this compound on plant photosynthesis. The choice of method depends on the specific research question, available equipment, and the desired level of detail.[13]
Commonly used techniques include:
-
Chlorophyll (B73375) Fluorescence Analysis: A non-destructive and rapid method to assess the efficiency of photosystem II (PSII).[12][13][14]
-
Gas Exchange Analysis: Measures the rates of CO2 uptake and O2 evolution, providing a direct measure of net photosynthetic rate.[13][15][16]
-
Pigment Quantification: Determines the concentration of photosynthetic pigments like chlorophyll a, chlorophyll b, and carotenoids.[17][18]
-
Biomass and Growth Measurements: Assesses the overall impact on plant growth and development.[4][15]
Experimental Protocols
Plant Material and this compound Treatment
Objective: To prepare plant material and apply this compound for subsequent photosynthetic analysis.
Materials:
-
Test plant species (e.g., wheat, barley, or a target weed species)
-
Pots with appropriate soil mix
-
This compound (analytical grade)
-
Surfactant (if required by the formulation)
-
Deionized water
-
Sprayer or pipette for application
-
Growth chamber or greenhouse with controlled environmental conditions
Protocol:
-
Plant Growth: Sow seeds of the chosen plant species in pots and grow them in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO) and then dilute it with deionized water to the desired final concentrations. If a surfactant is used, add it to the final spray solution according to the manufacturer's recommendations. A range of concentrations should be tested to determine the dose-response relationship.
-
Herbicide Application: Apply the this compound solution to the plants at a specific growth stage (e.g., 2-3 leaf stage). Application can be done via foliar spray or soil drenching, depending on the research objective. Ensure even coverage for foliar applications. A control group of plants should be treated with a solution containing the solvent and surfactant (if used) but no herbicide.
-
Post-Treatment Incubation: Return the treated and control plants to the controlled environment and observe them over a set time course (e.g., 1, 3, 7, and 14 days after treatment).
Protocol 1: Chlorophyll Fluorescence Measurement
Objective: To measure the efficiency of photosystem II (PSII) using a chlorophyll fluorometer.
Materials:
-
Portable or imaging chlorophyll fluorometer (e.g., PAM fluorometer)
-
Leaf clips
-
Dark adaptation clips
Protocol:
-
Dark Adaptation: Prior to measurement, dark-adapt the leaves for at least 20-30 minutes using dark adaptation clips. This ensures that all PSII reaction centers are open.
-
Measurement of Fo: Measure the minimal fluorescence (Fo) by applying a weak measuring light to the dark-adapted leaf.
-
Measurement of Fm: Apply a short, saturating pulse of high-intensity light to the leaf to measure the maximum fluorescence (Fm). This pulse transiently closes all PSII reaction centers.
-
Calculation of Fv/Fm: Calculate the maximum quantum efficiency of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm .[12] A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus.[19]
-
Data Collection: Record the Fv/Fm values for both control and this compound-treated plants at different time points after treatment.
Protocol 2: Gas Exchange Analysis
Objective: To measure the net photosynthetic rate, stomatal conductance, and transpiration rate.
Materials:
-
Infrared Gas Analyzer (IRGA) based photosynthesis system (e.g., LI-COR LI-6800)
-
Controlled environment cuvette
Protocol:
-
Instrument Calibration: Calibrate the IRGA according to the manufacturer's instructions.
-
Environmental Control: Set the conditions within the leaf cuvette to mimic the growth conditions (e.g., light intensity, CO2 concentration, temperature, and humidity).
-
Leaf Measurement: Clamp a fully expanded leaf into the cuvette.
-
Data Logging: Allow the leaf to acclimate to the cuvette conditions until the gas exchange parameters stabilize. Log the data for net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E).
-
Data Analysis: Compare the gas exchange parameters of this compound-treated plants with those of the control plants at various time points.
Protocol 3: Photosynthetic Pigment Quantification
Objective: To determine the concentration of chlorophyll a, chlorophyll b, and total carotenoids.
Materials:
-
Spectrophotometer
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
-
Glass vials
-
80% Acetone
-
Fresh leaf tissue (a known weight or area)
-
Quartz cuvettes
Protocol:
-
Sample Preparation: Collect a known amount of fresh leaf tissue (e.g., 100 mg) from both control and treated plants.
-
Pigment Extraction: Grind the leaf tissue in a mortar and pestle with a small amount of 80% acetone until the tissue is completely white. Transfer the extract to a centrifuge tube.
-
Centrifugation: Centrifuge the extract at 5000 rpm for 10 minutes to pellet the cell debris.
-
Spectrophotometric Measurement: Transfer the supernatant to a clean cuvette and measure the absorbance at 663 nm, 645 nm, and 470 nm using a spectrophotometer. Use 80% acetone as a blank.
-
Concentration Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):
-
Chlorophyll a (mg/g FW) = [12.7 * A663 - 2.69 * A645] * V / (1000 * W)
-
Chlorophyll b (mg/g FW) = [22.9 * A645 - 4.68 * A663] * V / (1000 * W)
-
Total Chlorophyll (mg/g FW) = [20.2 * A645 + 8.02 * A663] * V / (1000 * W)
-
Total Carotenoids (µg/g FW) = (1000 * A470 - 1.82 * Chl a - 85.02 * Chl b) / 198
-
Where V = final volume of the extract (ml) and W = fresh weight of the leaf tissue (g).
-
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Chlorophyll Fluorescence (Fv/Fm)
| Treatment | 1 Day After Treatment | 3 Days After Treatment | 7 Days After Treatment | 14 Days After Treatment |
| Control | 0.83 ± 0.02 | 0.82 ± 0.03 | 0.83 ± 0.02 | 0.82 ± 0.03 |
| This compound (X µg/ha) | 0.75 ± 0.04 | 0.68 ± 0.05 | 0.55 ± 0.06 | 0.42 ± 0.07 |
| This compound (2X µg/ha) | 0.69 ± 0.05 | 0.59 ± 0.06 | 0.41 ± 0.07 | 0.28 ± 0.08 |
Values are means ± standard deviation. Asterisk () indicates a significant difference from the control (p < 0.05).*
Table 2: Effect of this compound on Gas Exchange Parameters (7 Days After Treatment)
| Treatment | Net Photosynthetic Rate (A) (µmol CO2 m⁻² s⁻¹) | Stomatal Conductance (gs) (mol H2O m⁻² s⁻¹) | Transpiration Rate (E) (mmol H2O m⁻² s⁻¹) |
| Control | 15.2 ± 1.5 | 0.35 ± 0.04 | 3.8 ± 0.3 |
| This compound (X µg/ha) | 9.8 ± 1.2 | 0.21 ± 0.03 | 2.5 ± 0.2 |
| This compound (2X µg/ha) | 6.5 ± 0.9 | 0.15 ± 0.02 | 1.8 ± 0.2 |
Values are means ± standard deviation. Asterisk () indicates a significant difference from the control (p < 0.05).*
Table 3: Effect of this compound on Photosynthetic Pigment Content (14 Days After Treatment)
| Treatment | Chlorophyll a (mg/g FW) | Chlorophyll b (mg/g FW) | Total Chlorophyll (mg/g FW) | Total Carotenoids (µg/g FW) |
| Control | 2.15 ± 0.18 | 0.75 ± 0.06 | 2.90 ± 0.24 | 450 ± 35 |
| This compound (X µg/ha) | 1.42 ± 0.15 | 0.51 ± 0.05 | 1.93 ± 0.20 | 310 ± 28 |
| This compound (2X µg/ha) | 0.98 ± 0.11 | 0.35 ± 0.04 | 1.33 ± 0.15 | 225 ± 21 |
Values are means ± standard deviation. Asterisk () indicates a significant difference from the control (p < 0.05).*
Visualizations
Caption: this compound's mechanism of action and its downstream effects on plant physiology.
Caption: Experimental workflow for assessing this compound's impact on photosynthesis.
Caption: Logical relationship between this compound application and photosynthetic decline.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. This compound (Ref: MON 37500) [sitem.herts.ac.uk]
- 4. ars.usda.gov [ars.usda.gov]
- 5. mdpi.com [mdpi.com]
- 6. peptechbio.com [peptechbio.com]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Frontiers | Acetolactate Synthase-Inhibiting Gametocide Amidosulfuron Causes Chloroplast Destruction, Tissue Autophagy, and Elevation of Ethylene Release in Rapeseed [frontiersin.org]
- 11. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 12. isws.org.in [isws.org.in]
- 13. carbonhatsafon.com [carbonhatsafon.com]
- 14. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]
- 15. Measuring the rate of photosynthesis - Science & Plants for Schools [saps.org.uk]
- 16. How to Analyze Photosynthesis in Plants: Methods and Tools - CID Bio-Science [cid-inc.com]
- 17. ls.manchester.ac.uk [ls.manchester.ac.uk]
- 18. Chlorophyll Content Measurement Introduction – Hansatech Instruments Ltd [hansatech-instruments.com]
- 19. preprints.org [preprints.org]
Troubleshooting & Optimization
troubleshooting sulfosulfuron solubility issues for lab experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with sulfosulfuron in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the physical appearance and basic chemical information of this compound?
This compound is a white to off-white, odorless crystalline solid.[1][2][3] It belongs to the sulfonylurea family of herbicides.
Q2: How does pH affect the water solubility of this compound?
The aqueous solubility of this compound is highly dependent on pH. It is significantly more soluble in neutral to alkaline conditions compared to acidic conditions.[4][2][5]
Q3: In which organic solvents is this compound soluble?
This compound has limited solubility in many common organic solvents. Dichloromethane (B109758) is a comparatively better solvent than acetone, ethyl acetate (B1210297), methanol, or xylene.[4][1][6][7]
Q4: What is the general mechanism of action for this compound?
This compound acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential amino acids in plants. This blockage halts cell division and subsequent plant growth.[8]
Solubility Data
The solubility of this compound varies significantly with the solvent and the pH of aqueous solutions. The data below is summarized for easy reference.
Table 1: Solubility of this compound in Water at Different pH Levels (20°C)
| pH | Solubility (mg/L) | Solubility (g/L) |
| 5 | 17.6[4][5] | 0.018[2][6] |
| 7 | 1627[4][2][5] | 1.627[6] |
| 9 | 482[4][2][5] | 0.482[6] |
Table 2: Solubility of this compound in Organic Solvents (20°C)
| Solvent | Solubility (g/L) |
| Dichloromethane | 4.35[4][1][6] |
| Ethyl Acetate | 1.01[4][1][6] |
| Acetone | 0.71[4][1][6] |
| Methanol | 0.33[4][1] |
| Xylene | 0.16[4][1] |
| n-Heptane | <0.01[4][1][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol describes the preparation of a 1 mg/mL this compound stock solution in acetonitrile (B52724), a common solvent used in analytical studies.[9][10]
Materials:
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
10 mL volumetric flask
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Carefully transfer the weighed this compound into a 10 mL volumetric flask.
-
Add a small amount of acetonitrile to the flask to dissolve the this compound.
-
Once dissolved, make up the volume to the 10 mL mark with acetonitrile.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
This stock solution has a concentration of 1000 µg/mL (1 mg/mL).
-
Working standards can be prepared by serial dilution from this stock solution.
Troubleshooting Guide
Issue 1: this compound is not dissolving in water.
-
Possible Cause: The pH of the water is likely acidic (pH < 7). This compound has very low solubility in acidic water.[4][2][5]
-
Solution: Adjust the pH of the aqueous solution to neutral (pH 7) or slightly alkaline to significantly increase its solubility.[4][2][5]
Issue 2: Precipitate forms after dissolving this compound in an aqueous buffer.
-
Possible Cause: The buffer system may be interacting with the this compound, or the pH of the final solution may have shifted to a more acidic range, causing the compound to precipitate out.
-
Solution: Re-check the pH of the final solution. Ensure the chosen buffer is compatible with this compound and maintains a pH of 7 or higher.
Issue 3: Difficulty dissolving this compound in a non-polar organic solvent.
-
Possible Cause: this compound has very low solubility in non-polar organic solvents like heptane (B126788) and xylene.[4][1]
-
Solution: Use a more polar aprotic solvent. Based on solubility data, dichloromethane is the most suitable organic solvent, followed by ethyl acetate and acetone.[4][1][6]
Visual Guides
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting logic for this compound dissolution issues.
References
- 1. This compound | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound CAS#: 141776-32-1 [m.chemicalbook.com]
- 5. This compound CAS#: 141776-32-1 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 141776-32-1 [amp.chemicalbook.com]
- 8. solutionsstores.com [solutionsstores.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sulfosulfuron Concentration for Herbicide Screening Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfosulfuron in herbicide screening assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mode of action?
This compound is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1] It is effective for the control of annual and perennial grassy and broadleaf weeds.[2] The primary mode of action of this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, this compound halts cell division and plant growth, ultimately leading to the death of susceptible plants.[2][3]
2. What are the typical symptoms of this compound phytotoxicity in sensitive plants?
Symptoms of this compound injury develop slowly and include stunting of growth, followed by yellowing (chlorosis) and eventual death.[5] These symptoms typically appear in the newest growth first as the herbicide is translocated within the plant to the growing points.[3][5]
3. How do I prepare a stock solution of this compound for my experiments?
This compound has variable solubility depending on the solvent and pH. It is sparingly soluble in water but more soluble in organic solvents like acetonitrile (B52724) and acetone (B3395972).[4][6] A common method for preparing a stock solution is to dissolve a known weight of analytical grade this compound in a small volume of a suitable organic solvent, and then dilute it to the final concentration with either the same solvent or the assay medium.
For example, a 1000 µg/mL stock solution can be prepared by dissolving 10 mg of this compound in 10 mL of acetonitrile.[7] From this stock, working solutions can be prepared by serial dilution.
4. What concentration range of this compound should I use in my screening assays?
The optimal concentration range for this compound in laboratory and greenhouse screening assays will vary depending on the plant species, assay type (e.g., in vitro, whole plant), and experimental conditions. It is recommended to perform a dose-response experiment to determine the effective concentration range for your specific system.
Based on available data, phytotoxic effects of this compound have been observed at concentrations as low as 0.001 mg/L (1 µg/L) for highly sensitive species like flax in a root growth inhibition bioassay.[3] For whole-plant assays, application rates are often reported in grams of active ingredient per hectare (g a.i./ha). For example, in a greenhouse study with littleseed canary grass (Phalaris minor), ED50 (effective dose to cause 50% response) values were in the range of 5.86 to 16.74 g a.i./ha.[2] These field rates can be used as a starting point to calculate approximate concentrations for pot experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No clear dose-response curve | Inappropriate concentration range: The selected concentrations may be too high (all plants die) or too low (no effect observed). | Conduct a wider range-finding experiment with serial dilutions spanning several orders of magnitude (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM). |
| Resistant plant species: The tested plant species or biotype may be naturally tolerant or have developed resistance to ALS-inhibiting herbicides. | Use a known susceptible plant species as a positive control. If resistance is suspected, consider using a different herbicide with an alternative mode of action for comparison. | |
| Incorrect solution preparation: Errors in calculating dilutions or weighing the compound can lead to inaccurate concentrations. | Double-check all calculations and ensure the analytical balance is properly calibrated. Prepare fresh stock solutions. | |
| High variability between replicates | Inconsistent application: Uneven spraying or application of the herbicide solution can lead to variable results. | Ensure a uniform application method. For spray applications, use a calibrated laboratory sprayer. For in-plate assays, ensure thorough mixing. |
| Non-uniform plant material: Variation in seedling size or developmental stage at the time of treatment can affect their response. | Select seedlings of a uniform size and growth stage for the experiment. | |
| Environmental heterogeneity: Variations in light, temperature, or soil/media conditions across the experimental setup. | Randomize the placement of experimental units (pots, plates) and ensure uniform environmental conditions. | |
| Poor solubility of this compound in the assay medium | Low pH of the medium: Sulfonylurea herbicides like this compound are weak acids and their water solubility increases with higher pH.[8] | Adjust the pH of your aqueous medium to be neutral or slightly alkaline (pH 7-8) to improve solubility.[8][9] Adding ammonium (B1175870) hydroxide (B78521) to the spray tank has been used to increase the solubility of this compound.[8] |
| Inappropriate solvent: The solvent used for the stock solution may not be compatible with the aqueous assay medium, causing precipitation. | Use a solvent that is miscible with your final assay medium. Consider using a small percentage of an organic solvent like DMSO or acetone in the final solution, ensuring the solvent concentration itself does not affect plant growth (include a solvent control). | |
| Unexpected phytotoxicity in control plants | Contaminated equipment: Residues of this compound or other herbicides from previous experiments can contaminate sprayers, containers, or glassware. | Thoroughly clean all equipment with a suitable cleaning agent (e.g., a tank cleaner with ammonia) and rinse with clean water before use. |
| Solvent toxicity: The solvent used to dissolve this compound may be toxic to the plants at the concentration used. | Run a solvent control (assay medium with the same concentration of solvent used in the treatments) to check for phytotoxicity. | |
| Herbicide appears less effective than expected | Use of adjuvants: The efficacy of this compound can be enhanced by the addition of adjuvants, such as non-ionic surfactants or oils.[2][10] | Consider adding a non-ionic surfactant to your spray solution as recommended for field applications, but first test for any phytotoxicity of the adjuvant alone. |
| Soil pH: The persistence and activity of sulfonylurea herbicides can be influenced by soil pH. In alkaline soils, they tend to be more persistent.[9][11] | Measure and record the pH of your soil or growth medium, as it can impact the bioavailability and efficacy of this compound. |
Data Summary
Table 1: EC50 Values of this compound on Various Plant Species in a Root Growth Bioassay
| Plant Species | EC50 (mg/L) |
| Flax (Linum usitatissimum) | < 0.001 |
| Maize (Zea mays) | 0.001 - 0.01 |
| Onion (Allium cepa) | 0.001 - 0.01 |
| Vetch (Vicia sativa) | 0.01 - 0.03 |
| Garden Cress (Lepidium sativum) | 0.01 - 0.03 |
| Tomato (Lycopersicon esculentum) | 0.03 - 0.05 |
| Barley (Hordeum vulgare) | > 0.05 |
Source: Adapted from Santin-Montanya et al., 2006. Note: These values are indicative and may vary based on experimental conditions.[3]
Table 2: ED50 and ED90 Values of this compound on Littleseed Canary Grass (Phalaris minor) in a Greenhouse Assay
| Treatment | ED50 (g a.i./ha) | ED90 (g a.i./ha) |
| This compound alone | 16.74 | 32.22 |
| This compound + Citogate (0.2% v/v) | 5.86 | 13.34 |
Source: Adapted from a study on the effect of adjuvants on this compound efficacy. Note: g a.i./ha = grams of active ingredient per hectare.[2]
Experimental Protocols
Protocol 1: Whole-Plant Pot Assay for Dose-Response Analysis
-
Plant Material and Growth:
-
Sow seeds of the test species in pots or trays filled with a standard potting mix.
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants) at the 1-2 leaf stage.
-
Grow plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in an appropriate solvent (e.g., acetonitrile).[7]
-
Perform serial dilutions of the stock solution with deionized water or a buffer to create a range of treatment concentrations. If a surfactant is to be used, add it to the final dilution at the recommended rate.
-
-
Herbicide Application:
-
Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 2-4 leaf stage).
-
Use a calibrated laboratory track sprayer to ensure uniform application. The spray volume should be consistent across all treatments.
-
-
Data Collection and Analysis:
-
Assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (e.g., 0% = no injury, 100% = plant death).
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh weight. Dry the biomass in an oven to determine the dry weight.
-
Analyze the data using a non-linear regression model to determine the GR50 (the dose causing a 50% reduction in growth) or ED50 value.
-
Protocol 2: In Vitro Root Elongation Assay
-
Assay Setup:
-
Prepare agar-solidified growth medium in petri dishes or multi-well plates.
-
Incorporate a range of this compound concentrations into the medium before it solidifies.
-
-
Seed Germination and Transfer:
-
Surface-sterilize seeds of the test species.
-
Place one pre-germinated seed or a small seedling onto the surface of the agar (B569324) in each well or at a designated spot in the petri dish.
-
-
Incubation and Measurement:
-
Incubate the plates vertically in a growth chamber under controlled light and temperature conditions to allow for gravitropic root growth.
-
After a set period (e.g., 5-7 days), measure the length of the primary root.
-
-
Data Analysis:
-
Calculate the percent root growth inhibition for each concentration relative to the untreated control.
-
Use a dose-response model to calculate the IC50 (the concentration causing 50% inhibition of root growth) or EC50 value.
-
Visualizations
References
- 1. This compound (Ref: MON 37500) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. analyzeseeds.com [analyzeseeds.com]
- 6. This compound, 141776-32-1 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of carrier pH on Accent activity | Integrated Crop Management [crops.extension.iastate.edu]
- 9. 360yieldcenter.com [360yieldcenter.com]
- 10. Effect of Some Adjuvants on this compound Efficacy in Hordeum spontaneum Control in Wheat Fields [ijws.areeo.ac.ir]
- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]
Technical Support Center: Sulfosulfuron Field Application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the field application of sulfosulfuron.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental application of this compound.
Q1: Why am I observing poor weed control after applying this compound?
A1: Poor weed control with this compound can be attributed to several factors. A primary concern is the potential for weed resistance.[1][2] Additionally, environmental conditions at the time of and following application play a crucial role in the herbicide's efficacy. Factors such as the growth stage of the weeds, improper spray coverage, and the quality of the water used in the spray solution can also significantly impact performance.[3]
Q2: I suspect weed resistance to this compound in my field trial. How can I confirm this?
A2: Confirming this compound resistance requires a systematic approach. First, rule out other potential causes of poor control, such as application errors or unfavorable environmental conditions.[3] Observe the field for patterns, as resistant weeds often appear in patches and may be a single species that survives treatment while others are controlled.[3] A definitive diagnosis is achieved through a whole-plant herbicide resistance bioassay in a controlled environment.[1][3] This involves comparing the response of the suspected resistant population to a known susceptible population across a range of this compound doses.[1]
Q3: Can the pH of the spray solution affect this compound's performance?
A3: Yes, the pH of the spray solution can influence the stability and efficacy of this compound. Sulfonylurea herbicides like this compound are generally more stable in neutral to slightly alkaline water. In acidic conditions (pH below 6.8), the rate of hydrolysis can increase, leading to the breakdown of the active ingredient and reduced efficacy.[4]
Q4: I'm tank-mixing this compound with another herbicide and observing reduced efficacy. What could be the issue?
A4: Tank-mixing this compound with other herbicides can sometimes lead to antagonistic interactions, resulting in reduced weed control.[5][6] This can be due to chemical incompatibility, where the herbicides react with each other, or altered absorption and translocation within the plant.[5] For example, tank-mixing with some broadleaf herbicides has been shown to reduce the efficacy of graminicides.[6] It is crucial to check for known incompatibilities and consider sequential applications if antagonism is a concern.[6][7]
Frequently Asked Questions (FAQs)
What is the mode of action of this compound?
This compound is a sulfonylurea herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS disrupts cell division and growth, ultimately leading to the death of susceptible plants.[1]
What are the ideal environmental conditions for this compound application?
For optimal performance, this compound should be applied when weeds are actively growing. Ideal conditions include adequate soil moisture and moderate temperatures.[3] The efficacy of this compound can be influenced by soil pH, with degradation rates varying in acidic versus alkaline soils.[8]
How does soil pH affect the persistence of this compound?
Soil pH is a critical factor influencing the persistence of this compound. The degradation of sulfonylurea herbicides is negatively correlated with pH.[8] In acidic soils (low pH), chemical hydrolysis is a primary degradation pathway, leading to a shorter half-life.[4][8] In alkaline soils (high pH), microbial degradation becomes the more dominant and often slower process, leading to longer persistence.[8]
What is the recommended spray quality for this compound application?
For effective coverage, a fine to medium spray quality is generally recommended. It is important to ensure uniform application across the target area.
Data Presentation
Table 1: Influence of Environmental Factors on this compound Efficacy and Persistence
| Factor | Optimal Range/Condition | Effect Outside Optimal Range | Citation(s) |
| Soil pH | Neutral to slightly alkaline for persistence | Faster degradation in acidic soils (pH < 6.8); Slower degradation in high pH soils (>8.0) | [4][8] |
| Soil Moisture | Moist soil | Reduced efficacy in very dry conditions | [3] |
| Temperature | 15-25°C for application | Reduced efficacy under temperature extremes | [3] |
| Rainfall | Rain-free period of 2-4 hours post-application | Reduced absorption and efficacy if rainfall occurs too soon after application | [3] |
Table 2: Half-life of this compound in Different Soil Conditions
| Soil pH | Half-life (Days) | Citation(s) |
| 5.1 (Low) | 11 | [8] |
| 8.1 (High) | 28 | [8] |
| Field Conditions (General) | 14.4 | |
| Silty Loam | 5.37 - 10.82 |
Experimental Protocols
Protocol 1: Whole-Plant Herbicide Resistance Bioassay
Objective: To determine if a weed population is resistant to this compound.
Methodology:
-
Seed Collection: Collect mature seeds from the suspected resistant weed population in the field. Also, collect seeds from a known susceptible population of the same weed species to serve as a control.[9]
-
Plant Growth:
-
Germinate seeds in petri dishes or trays on a suitable substrate.[9]
-
Once seedlings reach the 2-3 leaf stage, transplant them into individual pots filled with a standard potting mix.[1]
-
Grow the plants in a greenhouse under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod) until they reach the appropriate size for treatment (typically 2-4 leaf stage for broadleaf weeds).[1][2]
-
-
Herbicide Application:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to create a range of at least 6-8 doses, including a zero-dose control. The dose range should bracket the expected 50% growth reduction (GR₅₀) for both susceptible and resistant populations.[1]
-
Apply the herbicide treatments using a calibrated sprayer to ensure uniform coverage.[1]
-
-
Data Collection and Analysis:
-
After a set period (e.g., 21 days), visually assess plant injury or harvest the above-ground biomass.[1]
-
Dry the biomass in an oven (e.g., 70°C for 48 hours) and record the dry weight.[1]
-
Analyze the data using a dose-response model to calculate the GR₅₀ for both the suspected resistant and susceptible populations. The resistance index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population.[1]
-
Protocol 2: Analysis of this compound Residues in Soil by HPLC
Objective: To quantify the concentration of this compound residues in soil samples.
Methodology:
-
Sample Collection and Preparation:
-
Collect soil samples from the experimental plots at various time intervals after this compound application.
-
Air-dry the soil samples and sieve them through a 2-mm mesh.[10]
-
-
Extraction:
-
Weigh a subsample of the prepared soil (e.g., 50 g) into an Erlenmeyer flask.
-
Add an extraction solvent. A mixture of acetonitrile (B52724) and water is commonly used.[11]
-
Shake the mixture for a specified period (e.g., 2 hours) on a mechanical shaker.
-
Filter the extract to separate the soil particles.
-
-
Cleanup:
-
The crude extract may require a cleanup step to remove interfering substances. This can be achieved using liquid-liquid partitioning or solid-phase extraction (SPE) cartridges.
-
-
HPLC Analysis:
-
Analyze the final extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV or PDA).
-
Use a C18 column and an appropriate mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier).[10]
-
Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve prepared from analytical standards.[10]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bioone.org [bioone.org]
- 3. benchchem.com [benchchem.com]
- 4. ijcmas.com [ijcmas.com]
- 5. fspublishers.org [fspublishers.org]
- 6. farmprogress.com [farmprogress.com]
- 7. Evaluating the effects of tank-mixing of 2,4-D and this compound on wheat, wild mustard (Sinapis arvensis L.) and sweet clover (Melilotus officinalis L.) using isobole curves [ejcp.gau.ac.ir]
- 8. isws.org.in [isws.org.in]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 11. isws.org.in [isws.org.in]
Technical Support Center: Sulfosulfuron Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of sulfosulfuron during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in storage?
A1: The primary cause of this compound degradation is chemical hydrolysis, particularly the cleavage of the sulfonylurea bridge in the molecule.[1][2][3] This process is significantly influenced by pH and temperature.[1][2][4]
Q2: How do pH and temperature affect this compound stability?
A2: this compound is most stable under neutral pH conditions.[5] Its degradation rate increases in both acidic and alkaline environments, with hydrolysis being more rapid in acidic conditions.[1][2][5] Higher temperatures significantly accelerate the degradation process.[2][3][4] For instance, the half-life of this compound can decrease from over 500 hours at 10°C to just 10 hours at 50°C.[2][3]
Q3: What are the recommended long-term storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from direct sunlight.[6][7] Ideal storage temperatures are typically between 5°C and 30°C.[7] It is also crucial to keep the compound in a tightly sealed container to prevent moisture absorption, which can facilitate hydrolysis.[7]
Q4: What is the expected shelf-life of this compound?
A4: Under optimal storage conditions (cool, dry, and dark), solid formulations of sulfonylurea herbicides like this compound can have a shelf-life of 3 to 5 years.[6] However, once mixed into an aqueous solution, it should be used within 24 hours.[6]
Q5: Besides hydrolysis, are there other degradation pathways I should be aware of?
A5: Yes, photolysis, or degradation by light, can also occur, although it is generally a less significant pathway than hydrolysis.[4][5] Photodegradation also involves the breaking of the sulfonylurea bridge.[5][8][9] Therefore, protecting this compound from light during storage and handling is important.
Troubleshooting Guide
Problem: I'm observing a significant loss of this compound concentration in my long-term stored samples.
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | 1. Verify the storage temperature of your facility. 2. If the temperature is consistently above 30°C, relocate samples to a climate-controlled environment. 3. For sensitive experiments, consider storage in a refrigerator at approximately 4°C. |
| High Humidity or Moisture Contamination | 1. Check the seals on your storage containers for any signs of damage. 2. Ensure containers are airtight. 3. If moisture is suspected, consider using desiccants in the storage area. |
| Incorrect pH of Stock Solutions | 1. If storing as a solution, measure the pH. 2. Adjust the pH to be as close to neutral (pH 7) as possible, if compatible with your experimental needs. 3. For long-term storage, it is highly recommended to store this compound as a solid powder rather than in solution. |
| Light Exposure | 1. Ensure that storage containers are opaque or stored in a dark location. 2. Minimize exposure to light when handling the compound. |
Data on this compound Degradation
Table 1: Effect of pH on this compound Half-Life (t½) at 25°C
| pH | Half-Life (Days) |
| 4.0 | 7 - 9.3[5][10] |
| 5.0 | 48[10] |
| 7.0 | 40.6 - 168[5][10] |
| 9.0 | 156[10] |
| 9.2 | 13.9 - 14.14[1][5] |
Table 2: Effect of Temperature on this compound Half-Life (t½)
| Temperature (°C) | Half-Life |
| 10 | 518 hours[2][3] |
| 15 | Degradation rate constant 0.008 to 0.012 d⁻¹ |
| 25 | Degradation rate constant increased by a factor of 2 to 2.7 compared to 15°C |
| 50 | 10 hours[2][3] |
Experimental Protocols
Protocol: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound in solution. Optimization may be required based on the specific sample matrix and available equipment.
1. Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Photodiode Array (PDA) or UV detector
-
Reversed-phase C8 or C18 column (e.g., Lichrosphere RP-8)[11][12]
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water:Orthophosphoric acid (80:20:0.1, v/v/v)[11][12]
-
Column Temperature: Ambient or controlled at 25°C
-
Detection Wavelength: 230 nm[13]
-
Injection Volume: 20 µL[13]
4. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 µg/mL).
5. Sample Preparation:
-
Dilute the sample to be analyzed with the mobile phase to fall within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples by comparing the peak area to the standard curve.
Visualizations
Caption: Chemical degradation pathways of this compound under acidic and alkaline conditions.
Caption: Experimental workflow for a long-term stability study of this compound.
Caption: Troubleshooting decision tree for this compound degradation during storage.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. domyown.com [domyown.com]
- 7. sinvochem-agri.com [sinvochem-agri.com]
- 8. Degradation of this compound, a sulfonylurea herbicide, as influenced by abiotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. High performance liquid chromatographic method for residue determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. isws.org.in [isws.org.in]
Technical Support Center: Overcoming Sulfonylurea Resistance in Weed Biotypes
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and professionals in drug development working on sulfonylurea resistance in weed biotypes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sulfonylurea herbicides?
A1: Sulfonylurea herbicides inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants.[1] By blocking this pathway, the herbicide leads to a cessation of growth and eventual death in susceptible weed species.[1]
Q2: Why is a rapid decline in the efficacy of a sulfonylurea herbicide observed in the field?
A2: A rapid decline in efficacy is a primary indicator of the development of herbicide resistance within the target weed population.[2] Sulfonylurea herbicides are at a high risk for resistance development due to their specific, single site of action.[1] Resistance can emerge quickly, sometimes within a few years of continuous use.[1]
Q3: What are the common mechanisms of weed resistance to sulfonylurea herbicides?
A3: There are two main types of resistance mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves a genetic mutation in the ALS gene.[1] This mutation alters the structure of the ALS enzyme at the herbicide's binding site, preventing the herbicide from effectively inhibiting the enzyme.[1][3] Different mutations can confer varying levels of resistance to different families of ALS inhibitors.[1]
-
Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target in a lethal concentration.[1][3] The most common NTSR mechanism is enhanced metabolism, where the resistant weed biotype detoxifies the herbicide more rapidly than susceptible biotypes.[1][3] Other NTSR mechanisms include reduced herbicide uptake or translocation.[1] NTSR is particularly problematic as it can confer cross-resistance to herbicides with different modes of action.[1]
Q4: How can I scientifically confirm herbicide resistance in a weed population from my experiments?
A4: Scientific confirmation requires a structured experimental approach. The gold standard is a whole-plant dose-response bioassay conducted in a controlled environment.[1][4] This involves growing weeds from seeds of the suspected resistant population and a known susceptible population. These plants are then treated with a range of herbicide doses, and the response (e.g., biomass reduction, survival rate) is measured to determine the level of resistance.[1][4] Molecular tests, such as sequencing the ALS gene, can be used to detect specific mutations known to confer target-site resistance.[1][5]
Troubleshooting Guides for Resistance Experiments
Issue 1: High variability in results from whole-plant dose-response assays.
-
Possible Cause 1: Genetic Variation in Seed Samples.
-
Solution: Ensure that seed samples are collected from a representative number of plants (e.g., >30) within the suspected resistant patch to capture the population's genetic diversity.[1][6] When comparing populations, always use a standardized, well-characterized susceptible seed lot as a control in every experiment.[1]
-
-
Possible Cause 2: Inconsistent Environmental Conditions.
-
Possible Cause 3: Inaccurate Herbicide Application.
Issue 2: Failure to identify a target-site mutation in a confirmed resistant population.
-
Possible Cause 1: Resistance is due to a non-target-site mechanism.
-
Solution: If sequencing of the ALS gene reveals no known resistance-conferring mutations, the resistance is likely due to NTSR, such as enhanced metabolism.[1] To investigate this, consider conducting metabolic studies using radiolabeled herbicides to track uptake, translocation, and detoxification rates in resistant versus susceptible plants.[1]
-
-
Possible Cause 2: A novel target-site mutation is present.
Data Presentation
Table 1: Dose-Response Data for a Suspected Resistant Kochia scoparia Population to Chlorsulfuron.
| Population | GR₅₀ (g ai/ha)¹ | Resistance Index (RI)² |
| Susceptible | 1.5 | - |
| Resistant | 45.0 | 30 |
¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth. Data is hypothetical and for illustrative purposes. ²Resistance Index (RI) is calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).[1]
Table 2: Cross-Resistance of an Amaranthus hybridus Population to Different ALS-Inhibiting Herbicides.
| Herbicide (Chemical Group) | Resistant Population GR₅₀ (g ai/ha) | Susceptible Population GR₅₀ (g ai/ha) | Resistance Index (RI) |
| Chlorimuron-ethyl (Sulfonylurea) | 43.5 | 6.3 | 6.9 |
| Metsulfuron-ethyl (Sulfonylurea) | 2.5 | 0.4 | 6.5 |
| Imazethapyr (Imidazolinone) | 73.9 | 69.8 | 1.1 (Not significant) |
| Cloransulam-methyl (Triazolopyrimidine) | 0.02 | 0.03 | 0.7 (Not significant) |
Source: Adapted from experimental data on Amaranthus hybridus.[7]
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol details the steps to determine the level of herbicide resistance in a weed population.
-
Seed Germination: Germinate seeds from both the suspected resistant (R) and a known susceptible (S) population in petri dishes or trays with a suitable substrate.[1]
-
Transplanting: Once seedlings reach the 2-3 leaf stage, transplant them into individual pots (e.g., 10 cm diameter) filled with a standardized potting medium.[1][4]
-
Acclimatization: Grow plants in a greenhouse under controlled conditions (e.g., 25°C/18°C day/night, 16h photoperiod) for 7-10 days or until they reach the 4-6 leaf stage.[1]
-
Herbicide Application: Prepare a stock solution of the sulfonylurea herbicide. Create a series of dilutions to apply a range of doses that will bracket the expected GR₅₀ values for both R and S populations. Apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage.[4]
-
Data Collection: After 21-28 days, assess the plant response. The most objective method is to harvest the above-ground biomass, dry it in an oven (e.g., 60°C for 72h), and record the dry weight.[1][4]
-
Data Analysis: Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ for each population. The Resistance Index (RI) is then calculated as GR₅₀(R) / GR₅₀(S).[1][4]
Protocol 2: Target-Site Resistance (TSR) Sequencing
This protocol is for identifying mutations in the ALS gene that confer resistance.
-
DNA Extraction: Extract genomic DNA from fresh leaf tissue of individual plants from both R and S populations using a commercial DNA extraction kit.[1]
-
PCR Amplification: Amplify the ALS gene using Polymerase Chain Reaction (PCR) with primers designed to flank known mutation sites that confer resistance.
-
Sequencing: Send the purified PCR products for Sanger sequencing.[1]
-
Sequence Analysis: Align the resulting DNA sequences with a reference susceptible sequence using bioinformatics software. Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at known resistance-conferring positions (e.g., Pro-197, Asp-376, Trp-574).[1][8]
Visualizations
Caption: Sulfonylurea action in susceptible vs. resistant weeds.
Caption: Workflow for confirming sulfonylurea resistance mechanism.
Caption: Key components of an Integrated Weed Management strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. discovery.researcher.life [discovery.researcher.life]
Sulfosulfuron Extraction from Complex Matrices: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of sulfosulfuron from complex matrices such as soil, water, and plant tissues.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am experiencing low recovery of this compound from my soil samples. What are the likely causes and how can I improve it?
A1: Low recovery of this compound from soil is a frequent challenge and can be attributed to several factors:
-
Strong Adsorption: this compound can strongly bind to soil components, particularly clay and organic matter. The strength of this binding is influenced by soil pH.
-
Inefficient Extraction: The chosen solvent may not be effective at breaking the interactions between this compound and the soil matrix, or the physical extraction process (e.g., shaking time) may be insufficient.
-
Analyte Degradation: this compound is susceptible to degradation, especially under acidic conditions.[1][2]
Solutions:
-
Optimize Extraction Solvent pH: The stability of this compound is pH-dependent. It is more stable in neutral to alkaline conditions.[1] Using a slightly alkaline extraction solvent can improve recovery by both increasing stability and reducing adsorption to soil colloids. For instance, a mixture of acetonitrile (B52724) and 2 M ammonium (B1175870) carbonate (9:1, v/v) has been used effectively.[3]
-
Increase Extraction Efficiency:
-
Ensure adequate shaking or vortexing time to allow for complete partitioning of the analyte from the matrix to the solvent.
-
Consider using techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance recovery.[4]
-
-
Select an Appropriate Solvent System:
-
A mixture of a polar organic solvent with an aqueous buffer is often more effective than a single solvent.
-
For example, a 4:1 methanol (B129727):water solution has demonstrated high recovery rates.[5]
-
A novel and cost-effective method using distilled water has also been reported with good recovery, taking advantage of this compound's water solubility.[6]
-
Q2: My this compound recovery from water samples is inconsistent. What could be the problem?
A2: Inconsistent recovery from water samples can be due to pH variations, the presence of dissolved organic matter, and the chosen extraction technique.
Solutions:
-
Adjust Sample pH: Before extraction, adjust the pH of the water sample to a neutral or slightly alkaline value (pH 7-9) to ensure the stability of this compound.[1]
-
Use Solid-Phase Extraction (SPE): SPE is a highly effective technique for extracting and concentrating this compound from water samples. C18 or polymeric sorbents like Oasis HLB are commonly used.[7][8]
-
Address Dissolved Organic Matter: Humic and fulvic acids in water can interfere with the extraction. Using a SAX (Strong Anion Exchange) SPE disk can help remove these interferences.[8]
Q3: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A3: Matrix effects are a common issue when analyzing extracts from complex matrices. They occur when co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer source.[9][10]
Solutions:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed through the same extraction procedure as the samples. This is the most effective way to compensate for matrix effects.[11]
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.
-
Improve Sample Cleanup: Incorporate additional cleanup steps after extraction. For QuEChERS extracts, this may involve using different dispersive SPE (dSPE) sorbents. For other extracts, a clean-up step using SPE can be beneficial.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound, if available, can effectively compensate for matrix effects as it will be affected in the same way as the native analyte.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most prevalent methods for this compound extraction include:
-
Solvent Extraction: This involves shaking the sample with an organic solvent or a mixture of an organic solvent and an aqueous buffer. Common solvents include acetonitrile and methanol.
-
Solid-Phase Extraction (SPE): This technique is widely used for water samples and for the cleanup of extracts from other matrices. It offers high selectivity and concentration of the analyte.[8][12]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines extraction and cleanup steps, often used for food and agricultural samples.[13][14][15]
-
Matrix Solid-Phase Dispersion (MSPD): This method involves blending the sample with a solid support and packing it into a column for extraction and cleanup.
Q2: What is the optimal pH for extracting this compound?
A2: this compound is more stable at neutral to alkaline pH. Its degradation is faster in acidic conditions.[1][2] Therefore, an extraction medium with a pH of 7 or slightly above is generally recommended to ensure analyte stability and improve extraction efficiency from soil by reducing adsorption.[16]
Q3: How does temperature affect this compound stability during extraction?
A3: Higher temperatures can accelerate the degradation of this compound, particularly in acidic conditions.[2] It is advisable to perform extractions at room temperature or below, and to avoid prolonged exposure to high temperatures during steps like solvent evaporation.
Quantitative Data Summary
The following tables summarize quantitative data on this compound stability and extraction recovery from various studies.
Table 1: pH and Temperature Dependent Stability of this compound
| pH | Temperature (°C) | Half-life (DT50) | Reference |
| 4 | 25 | 7 days | [1] |
| 5 | 25 | 48 days | [1] |
| 7 | 25 | 168 days | [1] |
| 9 | 25 | 156 days | [1] |
| 4.0 | - | 9.24 days | [2] |
| 9.2 | - | 14.14 days | [2] |
| 5.1 (soil) | - | 11 days | [16] |
| 8.1 (soil) | - | 28 days | [16] |
Table 2: Comparison of this compound Extraction Methods and Recoveries
| Matrix | Extraction Method | Solvent/Sorbent | Recovery (%) | Reference |
| Soil, Wheat | Solvent Extraction (Soxhlet/Shaker) | Acetonitrile / 2M Ammonium Carbonate (9:1) | 70.8 - 75.2 | [3] |
| Soil | Solvent Extraction | Distilled Water | 80.4 - 90.0 | |
| Soil | Solvent Extraction (Shaker) | Methanol / Water (4:1) | 99 | [5] |
| Soil | Ultrasonic Assisted Extraction (UAE) | - | 89.8 - 101.2 | [4] |
| Soil | Matrix Solid Phase Dispersion (MSPD) | - | 89.2 - 99.75 | [4] |
| Water | Solid Phase Extraction (SPE) | C18 or Oasis HLB | >80 | [8] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Soil
This protocol is a general guideline for the extraction of this compound from soil samples using a solvent mixture.
-
Sample Preparation: Weigh 10-20 g of sieved soil into a 50 mL centrifuge tube.
-
Extraction:
-
Add 20 mL of an extraction solvent mixture of acetonitrile and 0.1 M ammonium carbonate solution (1:1, v/v).
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the extract to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol/water, 1:1, v/v) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water
This protocol provides a general procedure for extracting this compound from water samples using SPE.
-
Sample Preparation: Adjust the pH of a 100 mL water sample to 7.0.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge.
-
Pass 5 mL of deionized water to equilibrate the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading: Pass the water sample through the conditioned cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained this compound with 2 x 3 mL of methanol into a collection tube.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Visualizations
Caption: Workflow for solvent extraction of this compound from soil.
Caption: Workflow for solid-phase extraction of this compound from water.
References
- 1. This compound | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High performance liquid chromatographic method for residue determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. youtube.com [youtube.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Residue analysis of orthosulfamuron herbicide in fatty rice using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 16. isws.org.in [isws.org.in]
Technical Support Center: Mitigating Sulfosulfuron Phytotoxicity in Rotational Crops
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating sulfosulfuron phytotoxicity in rotational crops during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is phytotoxicity in rotational crops a concern?
This compound is a selective, systemic sulfonylurea herbicide used to control grassy and broad-leaved weeds, primarily in wheat crops.[1][2][3] It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants, thereby halting cell division and plant growth.[2][4][5] The concern with rotational crops arises from this compound's persistence in the soil.[6][7] Residual amounts of the herbicide can remain active long after the target crop has been harvested, potentially causing injury to subsequent, sensitive crops in the rotation.[1][6][8]
Q2: What are the typical symptoms of this compound phytotoxicity in sensitive rotational crops?
Symptoms of this compound phytotoxicity can vary depending on the crop species and the concentration of herbicide residues in the soil. Common symptoms include:
-
Stunted Growth: A general reduction in plant size and slower development.[9]
-
Chlorosis: Yellowing of leaves due to the degradation of chlorophyll.[9]
-
Leaf Distortion: Leaves may appear curled, cupped, or have other abnormal shapes.[9]
-
Root System Damage: The secondary root system may be less dense, and roots can be shortened, discolored, or poorly developed.[8][9]
-
Discoloration: Some plants may exhibit a dark green coloration or reddening of the stem base.[8]
-
Necrosis: In severe cases, tissue death can occur, leading to the total collapse of the plant.[10]
Q3: Which rotational crops are most sensitive to this compound residues?
Crop sensitivity to this compound varies significantly. Some of the most sensitive rotational crops include:
-
Lentil[11]
-
Chickpea[11]
-
Sunflower[8]
-
Canola[12]
-
Sugar beet[13]
-
Peas[8]
-
Barley and oats are also noted as being sensitive.[2]
Corn and sorghum have also shown sensitivity in some studies.[14] It is crucial to consult regional agricultural extension guidelines and conduct a soil bioassay before planting a rotational crop.
Troubleshooting Guides
Issue 1: Unexpected Phytotoxicity in a Rotational Crop
Symptoms: The rotational crop exhibits stunting, chlorosis, or other symptoms of herbicide injury despite following the recommended plant-back interval.
Possible Causes & Troubleshooting Steps:
-
Soil pH is Higher than Optimal for Degradation: this compound degradation is highly dependent on soil pH. Chemical hydrolysis, a primary degradation pathway, is faster in acidic soils and slower in alkaline (high pH) soils.[15][16] Microbial degradation also plays a significant role, particularly in alkaline soils.[15]
-
Low Soil Moisture and/or Temperature: Microbial degradation of this compound is influenced by soil moisture and temperature.[4] Dry and/or cold conditions can slow down microbial activity, leading to longer herbicide persistence.
-
Action: Review environmental conditions since the last this compound application. If conditions have been unusually dry or cold, this may have contributed to slower degradation. Increased irrigation (if appropriate for the crop and region) can help stimulate microbial activity.
-
-
Low Soil Organic Matter: Soil organic matter can bind to this compound, making it less available for plant uptake. In soils with low organic matter, more of the herbicide may be present in the soil solution, increasing the risk of phytotoxicity.[8]
-
Action: Test for soil organic matter content. For future rotations, consider incorporating organic amendments like compost or cover cropping to increase soil organic matter.
-
-
Incorrect Herbicide Application Rate: An application rate higher than recommended can lead to higher soil residues.
-
Action: Verify the application records for the previous crop to ensure the correct rate of this compound was used.
-
Issue 2: Planning a Rotation with a Sensitive Crop
Proactive Steps to Mitigate Phytotoxicity:
-
Conduct a Soil Bioassay: This is a critical step to determine the actual risk of phytotoxicity.
-
Protocol: Collect soil samples from the field where this compound was applied. In a greenhouse or controlled environment, plant a small number of the intended sensitive rotational crop in these soil samples. Observe the plants for any signs of phytotoxicity over several weeks. Compare their growth to plants grown in untreated soil from a different location.[20][21]
-
-
Enhance Microbial Degradation:
-
Bioaugmentation: Inoculating the soil with microorganisms known to degrade sulfonylurea herbicides can accelerate its breakdown.[6] Strains of Bacillus sp. have been identified as effective degraders of this compound.[2][4]
-
Biostimulation: Adding organic amendments can stimulate the native microbial population, enhancing the degradation of herbicide residues.[22]
-
-
Utilize Adsorbents:
-
Tillage Practices:
-
Deep Tillage: In some cases, deep tillage can help to dilute the herbicide residues in the topsoil layer where most rotational crop roots will initially grow.[11] However, this may not be suitable for all farming systems, particularly no-till systems.
-
-
Use of Herbicide Safeners:
Quantitative Data Summary
Table 1: this compound Dissipation in Soil
| Time After Application | Residue Concentration (µg/g) | Percent Dissipation | Half-Life (Days) | Reference |
| 1 Day | 0.510 | - | [1] | |
| 15 Days | 0.058 | 88.67% | 14.40 | [1] |
| 30 Days | 0.018 | 96.47% | [1] | |
| 60 Days | 0.017 | - | [1] | |
| 90 Days | 0.003 | 99.41% | [1] | |
| 120 Days | Below Detection Limit | ~100% | [1] |
Table 2: Effect of Soil pH on this compound Half-Life
| Soil pH | Half-Life (Days) | Reference |
| 5.1 | 11 | [16] |
| 8.1 | 28 | [16] |
Experimental Protocols
Protocol 1: Soil Bioassay for this compound Residue Detection
Objective: To determine if this compound residues in a field soil are at a level that could cause phytotoxicity to a sensitive rotational crop.
Materials:
-
Representative soil samples from the field (0-15 cm depth).
-
Control soil known to be free of this compound.
-
Pots (at least 10 cm in diameter).
-
Seeds of a sensitive indicator plant (e.g., lentil, garden cress).[21]
-
Greenhouse or controlled growth chamber with appropriate lighting and temperature.
Procedure:
-
Collect composite soil samples from multiple locations within the field to ensure they are representative.
-
Air-dry the soil samples and sieve them to remove large debris.
-
Fill an equal number of pots with the field soil and the control soil.
-
Plant the same number of seeds of the indicator plant in each pot at the appropriate depth.
-
Water the pots as needed to maintain adequate soil moisture.
-
Grow the plants for 3-4 weeks.
-
Data Collection:
-
Visually assess the plants for symptoms of phytotoxicity (stunting, chlorosis, etc.).
-
Measure plant height.
-
Carefully remove the plants from the soil, wash the roots, and measure root length.
-
Determine the fresh and dry weight of the shoots and roots.
-
-
Analysis: Compare the growth parameters of the plants grown in the field soil to those grown in the control soil. A significant reduction in growth in the field soil indicates the presence of phytotoxic levels of this compound residues.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Residue Analysis
Objective: To quantify the concentration of this compound residues in soil samples.
Materials:
-
HPLC system with a UV or PDA detector.
-
Acetonitrile (B52724) (HPLC grade).
-
Ammonium (B1175870) carbonate solution (2M).[31][32]
-
Rotary evaporator.
-
Syringe filters (0.45 µm).
Procedure:
-
Extraction:
-
Cleanup:
-
Filter the extract.
-
Partition the aqueous extract with dichloromethane to remove interfering substances. For plant samples, a pre-partitioning step with hexane may be necessary.[31]
-
Evaporate the organic solvent using a rotary evaporator.
-
-
Analysis:
-
Quantification: Compare the peak area of the sample to a standard curve prepared from known concentrations of a this compound analytical standard.
Visualizations
Caption: Factors influencing this compound fate in soil.
Caption: Troubleshooting workflow for phytotoxicity.
References
- 1. isws.org.in [isws.org.in]
- 2. ijcmas.com [ijcmas.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. ijcmas.com [ijcmas.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound (Ref: MON 37500) [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 10. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Residual Effects of CGA-131036 and Chlorsulfuron on Spring-Sown Rotational Crops | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. isws.org.in [isws.org.in]
- 17. northcentralfertility.com [northcentralfertility.com]
- 18. grdc.com.au [grdc.com.au]
- 19. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Plant, Soil and Environment: Soil residues of this compound herbicide in wheat field determined by bioassay and laboratory methods [pse.agriculturejournals.cz]
- 21. researchgate.net [researchgate.net]
- 22. soilsforlife.org.au [soilsforlife.org.au]
- 23. Making sure you're not a bot! [ask.orkg.org]
- 24. Biochar Production, Modification, and Its Uses in Soil Remediation: A Review [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. api.pageplace.de [api.pageplace.de]
- 28. bcpc.org [bcpc.org]
- 29. farmprogress.com [farmprogress.com]
- 30. Current Advances in the Action Mechanisms of Safeners [mdpi.com]
- 31. High performance liquid chromatographic method for residue determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Adjusting for Soil pH Effects on Sulfosulfuron Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of the sulfonylurea herbicide, sulfosulfuron, with a specific focus on the influence of soil pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in soil?
A1: The degradation of this compound in soil occurs through two main pathways: chemical hydrolysis and microbial degradation.[1] The dominant pathway is highly dependent on the soil's pH.[2][3]
Q2: How does soil pH fundamentally affect the degradation rate of this compound?
A2: Soil pH is a critical factor controlling this compound's persistence. Degradation is significantly faster in acidic soils compared to neutral or alkaline soils.[4][5] In acidic conditions (pH < 7), chemical hydrolysis is the primary degradation mechanism.[2][3] As the pH increases towards neutral and alkaline conditions (pH ≥ 7), the rate of chemical hydrolysis slows considerably, and microbial degradation becomes the more significant pathway for breakdown.[2][6]
Q3: What are the expected degradation products of this compound under different pH conditions?
A3: The degradation pathway influences the resulting metabolites.
-
Acidic Conditions: The primary mechanism is the cleavage of the sulfonylurea bridge. This results in the formation of 1-(2-ethylsulfonylimidazo[1,2-a]pyridin)-3-sulfonamide and 4,6-dimethoxy-2-aminopyrimidine.[3][5][7]
-
Alkaline Conditions: Under alkaline conditions, degradation primarily occurs via a contraction of the sulfonylurea bridge and rearrangement.[5][7]
Q4: What is the typical half-life of this compound at different soil pH values?
A4: The half-life (t½), the time required for 50% of the herbicide to dissipate, is directly correlated with soil pH. Lower pH values lead to shorter half-lives. For a summary of reported half-life values, please refer to the data table in the "Quantitative Data Summary" section.
Troubleshooting Guide
Problem: this compound is showing unexpected persistence (long half-life) in my soil experiments.
-
Possible Cause 1: High Soil pH.
-
Troubleshooting Step: Measure the pH of your soil matrix. Sulfonylurea herbicides are known to be significantly more persistent in alkaline soils (pH > 7.5).[4][6][8] In high-pH soils, chemical hydrolysis is slow, making microbial breakdown the main, and often slower, degradation route.[2]
-
Solution: If your experimental design allows, consider adjusting the soil pH to a more acidic level to accelerate degradation for comparative studies. Be aware that altering pH may also affect microbial populations.
-
-
Possible Cause 2: Low Microbial Activity.
-
Troubleshooting Step: If your soil has a neutral to alkaline pH, degradation is heavily reliant on microbial activity.[2] Factors such as low organic matter content, sterilization of the soil (autoclaving), or the presence of microbial inhibitors can limit degradation.
-
Solution: Ensure your soil has not been sterilized unless it is an intentional part of your experimental design (e.g., to isolate chemical hydrolysis). For soils with low organic matter, amendment may be considered, but this will introduce another variable.
-
Problem: I am observing inconsistent degradation rates between replicate samples.
-
Possible Cause 1: Non-homogenous Soil Samples.
-
Troubleshooting Step: Soil pH and organic matter can vary within a single soil source. Ensure your soil is thoroughly homogenized (sieved and mixed) before dividing it into experimental units.
-
Solution: Implement a rigorous soil homogenization protocol before initiating your experiment.
-
-
Possible Cause 2: Inconsistent Moisture Levels.
-
Troubleshooting Step: Soil moisture content affects both chemical hydrolysis and microbial activity.[9] Inconsistent watering of experimental pots or containers can lead to variability.
-
Solution: Maintain a consistent soil moisture level, often at a percentage of field capacity, across all replicates. Regularly check and adjust moisture levels as needed.
-
Quantitative Data Summary
The following table summarizes the half-life of this compound at different pH values as reported in laboratory and field studies.
| pH | Half-life (t½) in Days | Environment | Reference(s) |
| 4.0 | 9.2 - 9.3 | Aqueous Solution | [1][5][10] |
| 5.1 | 11.0 | Soil | [4] |
| 7.0 | 40.6 | Distilled Water | [5] |
| 8.1 | 28.0 | Soil | [4] |
| 9.2 | 13.9 - 14.1 | Aqueous Solution | [1][5][10] |
Experimental Protocols
Protocol: Determining the Effect of Soil pH on this compound Degradation
This protocol outlines a general procedure for a laboratory-based soil incubation study.
-
Soil Preparation:
-
Collect soil from the desired location, removing large debris and rocks.
-
Air-dry the soil and sieve it through a 2-mm mesh to ensure homogeneity.
-
Characterize the soil's physicochemical properties, including initial pH, organic matter content, and texture.
-
If necessary, create soil batches with adjusted pH levels using dilute acidic or basic solutions (e.g., H₂SO₄ or Ca(OH)₂). Allow these soils to equilibrate for at least one week, re-checking the pH before use.
-
-
Herbicide Application:
-
Prepare a stock solution of analytical-grade this compound in a suitable solvent (e.g., acetonitrile).[11]
-
Add the this compound stock solution to the soil to achieve the desired concentration (e.g., in ng/g or µg/g). Ensure the volume of solvent added is minimal to avoid altering soil properties.
-
Thoroughly mix the treated soil to ensure uniform distribution of the herbicide. A portion of the solvent should be allowed to evaporate before incubation.
-
-
Incubation:
-
Transfer a known mass of the treated soil (e.g., 500 g) into incubation containers (e.g., glass jars or pots).[4]
-
Adjust the soil moisture to a consistent level (e.g., 60% of field capacity) and maintain this level throughout the experiment.[4]
-
Incubate the samples at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.[4][5]
-
Establish sampling time points (e.g., 0, 3, 7, 15, 30, 60, 90 days) based on expected half-lives.
-
-
Sample Collection and Storage:
-
At each time point, collect triplicate soil samples from the incubation containers.
-
If analysis cannot be performed immediately, store the samples in a freezer at -4°C or below to halt further degradation.[4]
-
-
Extraction:
-
Extract this compound residues from the soil samples. A common method involves shaking a known mass of soil with an extraction solvent mixture, such as acetonitrile (B52724) and 2 M ammonium (B1175870) carbonate (9:1, v/v).[12][13]
-
Clean up the extract to remove interfering substances. This may involve liquid-liquid partitioning with a solvent like dichloromethane.[12][13]
-
-
Analysis:
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH level.
-
Calculate the dissipation half-life (t½) for each condition, typically by fitting the data to a first-order kinetics model.[1]
-
Visualizations
Caption: Experimental workflow for analyzing soil pH effects on this compound degradation.
Caption: Influence of soil pH on the dominant degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. isws.org.in [isws.org.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]
- 7. Degradation of this compound, a sulfonylurea herbicide, as influenced by abiotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaline Soil Degradation and Crop Safety of 5-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ijcmas.com [ijcmas.com]
- 12. High performance liquid chromatographic method for residue determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
enhancing sulfosulfuron uptake with adjuvants and surfactants
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the uptake of sulfosulfuron using adjuvants and surfactants.
Troubleshooting Guide
This guide addresses common issues encountered during experiments designed to improve this compound efficacy.
| Question/Issue | Potential Cause | Recommended Solution |
| Why am I seeing poor weed control despite using this compound with an adjuvant? | Weed Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides like this compound. | Action: Conduct a herbicide resistance bioassay to confirm resistance. If confirmed, rotate to a herbicide with a different mode of action. Incorporate non-chemical weed control methods into your management plan.[1] |
| Improper Application Timing: this compound is most effective on young, actively growing weeds. | Action: Apply when weeds are in the early growth stages. Ideal environmental conditions include temperatures between 65°F and 80°F.[2] | |
| Environmental Conditions: Rainfall shortly after application can wash the herbicide off the leaves. Very dry conditions can reduce weed growth and herbicide uptake. | Action: Use adjuvants that increase rainfastness.[3][4][5][6][7] Avoid spraying when very dry conditions prevail.[4] | |
| Inadequate Spray Coverage: Poor coverage of the target weeds due to incorrect spray volume or nozzle selection. | Action: Ensure proper calibration of spray equipment to achieve uniform coverage of weed foliage. | |
| Water Quality: The pH and mineral content of the water used for the spray solution can affect this compound's stability and efficacy. | Action: Sulfonylurea herbicides are generally more stable in neutral to slightly alkaline water (pH 7-8). Acidic conditions (pH below 6) can lead to hydrolysis and reduced efficacy.[1] Hard water containing cations like Ca²⁺ and Mg²⁺ can antagonize the herbicide.[8] | |
| I'm observing inconsistent results across my experiments. | Variable Environmental Factors: Fluctuations in temperature, humidity, and light intensity can impact plant growth and herbicide absorption. | Action: Maintain consistent and controlled environmental conditions in greenhouse or growth chamber experiments. Record all environmental parameters for field trials. |
| Inconsistent Adjuvant/Surfactant Concentration: Incorrect dilution or mixing of adjuvants and surfactants. | Action: Carefully calculate and measure the concentration of all components in the spray solution for each experiment. | |
| My tank mix of this compound and another product is not effective. | Physical Incompatibility: The products may not mix properly, leading to separation or clumping in the tank. | Action: Always perform a jar test before mixing a new combination in your spray tank to check for physical compatibility.[1][9] |
| Chemical Incompatibility: The products may react with each other, reducing the efficacy of one or both active ingredients. | Action: Consult product labels for known tank-mixing incompatibilities. Some broadleaf herbicides can antagonize the activity of graminicides.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is an adjuvant or surfactant necessary for post-emergent this compound application?
A1: this compound, when applied post-emergence, requires an adjuvant to be effective.[10] Adjuvants and surfactants enhance the efficacy of this compound by improving its retention, spreading, and penetration through the waxy cuticle of the weed's leaves.[11][12]
Q2: How do different types of adjuvants affect this compound performance?
A2: The choice of adjuvant can significantly impact this compound's effectiveness. Non-ionic surfactants (NIS), crop oil concentrates (COC), and methylated seed oils (MSO) are commonly used. Cationic surfactants have also been shown to enhance the efficacy of ALS-inhibiting herbicides, in some cases more than non-ionic surfactants.[13] The addition of ammonium (B1175870) sulfate (B86663) can also improve performance.[14]
Q3: How quickly does this compound work, and what should I expect to see?
A3: this compound is a slow-acting herbicide.[11] After application, it is absorbed by the plant and translocated to its growing points, where it inhibits the acetolactate synthase (ALS) enzyme, which is crucial for producing certain amino acids.[1] This leads to a cessation of growth, but visible symptoms like yellowing and necrosis may take several weeks to appear.
Q4: What is the effect of rainfall on this compound applications?
A4: Rainfall shortly after application can significantly reduce the efficacy of this compound by washing it off the plant foliage.[7] The use of certain adjuvants, such as vegetable oils or synthetic latex, can improve the rainfastness of sulfonylurea herbicides, with some providing full rainfastness within two hours of application.[7]
Q5: Can the pH of the spray solution impact this compound uptake?
A5: Yes, the pH of the spray solution is critical. Sulfonylurea herbicides like this compound are more soluble and generally more effective in neutral to slightly alkaline solutions (pH 7-8).[1] Acidic conditions can lead to increased hydrolysis, breaking down the active ingredient and reducing its effectiveness.[1]
Quantitative Data on Adjuvant Performance
The following tables summarize data from various studies on the effect of adjuvants on sulfonylurea herbicide efficacy.
Table 1: Effect of Adjuvants on this compound Efficacy on Littleseed Canary Grass
| This compound Dose (g a.i./ha) | Adjuvant | Adjuvant Conc. (% v/v) | Dry Weight Reduction (%) |
| 20 | None | - | Baseline |
| 20 | Citogate | 0.1 | Increased |
| 20 | Citogate | 0.2 | Further Increased |
| 20 | Canola Oil | 0.1 | Increased |
| 20 | Canola Oil | 0.2 | Further Increased |
| 20 | Castor Oil | 0.1 | Increased |
| 20 | Castor Oil | 0.2 | Further Increased |
| Adapted from a study on Phalaris minor. The addition of all tested adjuvants enhanced the efficacy of this compound in reducing the dry weight of the weed. Increasing the adjuvant concentration from 0.1% to 0.2% generally resulted in greater efficacy.[11] |
Table 2: Comparison of Cationic and Non-ionic Surfactants on ALS-Inhibitor Herbicide Efficacy on Avena sterilis
| Herbicide | Surfactant Type | Surfactant Conc. | Relative Potency (ED50) |
| This compound | None | - | 1.00 |
| This compound | Cationic | Not specified | > Non-ionic |
| This compound | Non-ionic | Not specified | < Cationic |
| Metsulfuron-methyl + this compound | None | - | 1.00 |
| Metsulfuron-methyl + this compound | Cationic | Not specified | > Non-ionic |
| Metsulfuron-methyl + this compound | Non-ionic | Not specified | < Cationic |
| This study found that a cationic surfactant had a greater ability to enhance the efficacy of the tested ALS-inhibiting herbicides than a non-ionic surfactant.[13] |
Experimental Protocols
1. Protocol for Whole-Plant Herbicide Resistance Bioassay
Objective: To determine if a target weed population is resistant to this compound.
Methodology:
-
Seed Collection: Collect mature seeds from the suspected resistant weed population in the field. Also, collect seeds from a known susceptible population of the same weed species to serve as a control.
-
Plant Growth: Grow the seeds in pots in a controlled greenhouse environment. Thin the seedlings to a uniform number per pot once they have emerged.
-
Herbicide Application: At the appropriate growth stage (e.g., 2-3 leaf stage), treat the plants with a range of this compound doses, including the recommended field rate, half the field rate, and twice the field rate. Include an untreated control for both the suspected resistant and susceptible populations. Ensure a suitable adjuvant is included in the spray solution.
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Evaluation: After a set period (e.g., 21 days), visually assess the plants for injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass and determine the dry weight.
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Data Analysis: Compare the response of the suspected resistant population to the susceptible population. A significantly lower level of injury and biomass reduction in the suspected resistant population at the field rate indicates resistance.[1]
2. Protocol for Measuring this compound Uptake Using HPLC
Objective: To quantify the amount of this compound absorbed by plant foliage following application with different adjuvant treatments.
Methodology:
-
Plant Material: Grow a target weed species under controlled conditions to a uniform growth stage.
-
Treatment Application: Apply a known concentration and volume of this compound solution, mixed with the desired adjuvant(s), to a specific area of a leaf on each plant.
-
Incubation: Allow the plants to absorb the herbicide for a set period (e.g., 24, 48, or 72 hours).
-
Leaf Washing: At the end of the incubation period, thoroughly wash the treated leaf surface with a solution (e.g., a mixture of acetonitrile (B52724) and water) to remove any unabsorbed this compound. Collect this wash solution for analysis.
-
Extraction: Excise the washed, treated leaf area. Homogenize the tissue and extract the absorbed this compound using a suitable solvent mixture (e.g., acetonitrile and 2 M ammonium carbonate).[10]
-
Sample Cleanup: Clean up the extracts by partitioning with a solvent like dichloromethane (B109758) to remove interfering compounds.[10]
-
HPLC Analysis: Quantify the amount of this compound in the leaf wash and the leaf extract using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Lichrosphere RP-8) and mobile phase (e.g., acetonitrile:water:orthophosphoric acid).[10]
-
Calculation: The amount of absorbed this compound is determined by the quantity measured in the leaf extract. The percentage of uptake can be calculated relative to the total amount applied.
Visualizations
Caption: Troubleshooting workflow for poor this compound efficacy.
Caption: Mechanism of adjuvant action on this compound uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. canr.msu.edu [canr.msu.edu]
- 3. How adjuvants can boost post emergent herbicides and increase rainfastness - Eureka! [eurekaag.com.au]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 10. High performance liquid chromatographic method for residue determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Multifunctional Adjuvants on Efficacy of Sulfonylurea Herbicide Applied in Maize (Zea mays L.) | MDPI [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Effect of Some Adjuvants on this compound Efficacy in Hordeum spontaneum Control in Wheat Fields [ijws.areeo.ac.ir]
stability of sulfosulfuron in different solvent systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability of sulfosulfuron in various solvent systems. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am preparing a stock solution of this compound. Which organic solvent should I use, and how stable will it be?
A1: Acetonitrile (B52724) is a commonly used solvent for preparing this compound stock solutions and for analytical purposes such as HPLC. While comprehensive long-term stability data in a range of organic solvents is limited in publicly available literature, this compound has a reported photolytic half-life of 9.1 days in an acetonitrile solution when exposed to sunlight. This indicates a susceptibility to degradation with light exposure.
Troubleshooting & Best Practices for Organic Stock Solutions:
-
Solvent Selection: Based on solubility data, besides acetonitrile, dichloromethane (B109758) and ethyl acetate (B1210297) can also be used to dissolve this compound. Methanol and acetone (B3395972) are also viable options, though solubility is lower. Heptane and xylene are poor solvents for this compound.
-
Storage: To maximize stability, it is best practice to:
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Store stock solutions in amber vials to protect from light.
-
Store solutions at low temperatures (refrigerated at 2-8 °C or frozen at -20 °C).
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Prepare fresh solutions for critical experiments or perform periodic purity checks on older stock solutions.
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Minimize headspace in the storage vial to reduce potential degradation from atmospheric moisture.
-
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly dependent on pH. Generally, this compound is more stable in neutral to slightly alkaline conditions and degrades faster in acidic conditions.[1][2][3] The primary degradation mechanism is the cleavage of the sulfonylurea bridge.[1][3]
-
Acidic Conditions (pH 4-5): Hydrolysis is significantly faster. The half-life can be as short as 7 to 9.24 days.[1][2] Degradation under acidic conditions yields 1-(2-ethylsulfonylimidazo[1,2-a]pyridin)-3-sulfonamide and 4,6-dimethoxy-2-aminopyrimidine.
-
Neutral Conditions (pH 7): this compound is most stable at neutral pH, with a reported half-life of up to 168 days.
-
Alkaline Conditions (pH 9-9.2): The degradation rate is slower than in acidic conditions but faster than in neutral conditions, with a half-life of approximately 14.14 to 156 days.[1][2]
Q3: What is the impact of temperature on this compound stability in aqueous solutions?
A3: Increased temperature significantly accelerates the degradation of this compound in aqueous solutions.[1][2][3] For example, one study found that increasing the temperature from 10°C to 50°C resulted in a several-fold increase in the degradation rate.[1][2][3] Therefore, it is crucial to store aqueous solutions of this compound at cool and controlled temperatures.
Q4: Is this compound susceptible to photodegradation?
A4: Yes, this compound is susceptible to photodegradation. When an acetonitrile solution of this compound was irradiated with sunlight, it exhibited a half-life of 9.1 days. The degradation pathway involves the breaking of the sulfonylurea bridge, similar to acidic hydrolysis.
Data on this compound Stability
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility (g/L) |
| Dichloromethane | 4.35 |
| Ethyl Acetate | 1.01 |
| Acetone | 0.71 |
| Methanol | 0.33 |
| Xylene | 0.16 |
| Heptane | <0.01 |
Table 2: Hydrolytic Stability of this compound in Aqueous Solutions at 25°C
| pH | Half-life (DT₅₀) in Days | Reference |
| 4 | 7 - 9.3 | |
| 5 | 48 | |
| 6.8 (Distilled Water) | 35.0 | |
| 7 | 40.6 - 168 | |
| 9 | 156 | |
| 9.2 | 13.9 - 14.14 | [1][2] |
Table 3: Effect of Temperature on this compound Hydrolysis
| Temperature (°C) | pH | Half-life (t₁/₂) | Reference |
| 10 ± 1 | Not Specified | 518 hours (21.6 days) | [1][2] |
| 50 ± 1 | Not Specified | 10 hours (0.4 days) | [1][2] |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability of this compound
Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.
Materials:
-
This compound analytical standard
-
HPLC-grade acetonitrile
-
Phosphate (B84403) buffer tablets (for pH 4.0, 7.0, and 9.2)
-
Deionized water
-
Glass-stoppered test tubes
-
B.O.D. incubator
-
HPLC system with a suitable detector (e.g., UV or PDA)
Procedure:
-
Preparation of Buffer Solutions: Prepare buffer solutions of pH 4.0, 7.0, and 9.2 by dissolving one phosphate buffer tablet of the corresponding pH in 100 mL of deionized water. Confirm the pH of each solution using a calibrated pH meter.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in HPLC-grade acetonitrile.
-
Incubation:
-
Transfer a known volume of the this compound stock solution into separate glass-stoppered test tubes.
-
Dilute the stock solution with the respective buffer solutions (pH 4.0, 7.0, and 9.2) and distilled water (for control) to achieve a final desired concentration (e.g., 5 µg/mL).
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Incubate the test tubes at a constant temperature (e.g., 28 ± 1°C) in a B.O.D. incubator.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each test tube at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
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Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT₅₀) for each condition.
-
Visualizations
Caption: Experimental workflow for a this compound hydrolysis study.
Caption: Major degradation pathways of this compound.
References
Technical Support Center: Managing Accelerated Microbial Degradation of Sulfosulfuron in Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the accelerated microbial degradation of the herbicide sulfosulfuron in soil environments.
Troubleshooting Guides
This section addresses common issues encountered during experimental work on this compound degradation.
Issue 1: Slower than expected or no degradation of this compound observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of the soil or culture medium. | Sulfonylurea hydrolysis, a key degradation step, is pH-dependent, with faster rates in acidic conditions.[1][2] Microbial degradation is often more prominent in neutral to alkaline soils.[3] Verify and adjust the pH of your soil slurry or medium to the optimal range for the expected degradation pathway (e.g., pH 4.0 for acidic hydrolysis, pH 7.0 for optimal bacterial degradation).[1][2][4] |
| Inappropriate incubation temperature. | Microbial activity is temperature-sensitive. The optimal temperature for the biodegradation of this compound by some bacterial strains is around 28-37°C.[4][5] Ensure your incubator is calibrated and maintaining the target temperature. |
| Low microbial population or activity. | The soil may lack a sufficient population of this compound-degrading microorganisms. Consider enrichment cultures to increase the population of degrading microbes. Repeated applications of this compound have been shown to enhance degradation rates in subsequent applications.[3] |
| Poor bioavailability of this compound. | This compound may be strongly adsorbed to soil organic matter, making it less available to microorganisms.[6] Analyze the organic matter content of your soil and consider using soils with varying organic matter content in your experiments. |
| Incorrect analytical methodology. | Issues with the extraction or quantification of this compound can lead to inaccurate degradation data. Verify your analytical method (e.g., HPLC, LC-MS/MS) for accuracy and precision.[7] |
Issue 2: High variability and inconsistent results between replicates.
| Possible Cause | Troubleshooting Step |
| Heterogeneity of soil samples. | Soil is a complex and heterogeneous matrix. Ensure thorough mixing and homogenization of soil samples before dispensing into experimental units. |
| Inconsistent inoculum distribution. | If using a microbial inoculum, ensure it is evenly distributed throughout the soil or medium. Vortexing or vigorous shaking of the inoculum before application is recommended. |
| Fluctuations in incubation conditions. | Minor variations in temperature, moisture, or aeration within the incubator can lead to variable results. Monitor and record these parameters regularly. |
| Contamination of cultures. | Unwanted microbial contamination can interfere with the activity of this compound-degrading microorganisms. Use sterile techniques and media to minimize contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation in soil?
A1: this compound degradation in soil occurs through two primary mechanisms: chemical hydrolysis and microbial degradation.[4] Chemical hydrolysis is significant in acidic soils, while microbial degradation is the dominant process in neutral to alkaline soils.[3]
Q2: Which microorganisms are known to degrade this compound?
A2: Several microbial species have been identified as capable of degrading this compound, including bacteria such as Bacillus sp., Brevibacillus borstelensis, and Streptomyces albogriseolus, as well as fungi like Trichoderma sp.[3]
Q3: How can I isolate this compound-degrading microorganisms from soil?
A3: A common method is through enrichment culture techniques. This involves inoculating a minimal salt medium containing this compound as the sole carbon source with a soil sample.[5] Over subsequent transfers to fresh medium, microorganisms capable of utilizing this compound will be enriched and can then be isolated on solid media.
Q4: What are the key environmental factors influencing the rate of this compound degradation?
A4: The primary environmental factors are soil pH, temperature, moisture, and organic matter content.[4] Optimal conditions for microbial degradation often include a neutral pH, temperatures between 28-37°C, and adequate soil moisture.[4][5]
Q5: Can repeated applications of this compound lead to its accelerated degradation?
A5: Yes, repeated applications of this compound or other sulfonylurea herbicides can lead to enhanced microbial degradation in subsequent applications.[3] This is a phenomenon known as accelerated or enhanced biodegradation, where the microbial population adapted to degrading the herbicide increases.[3]
Quantitative Data Summary
Table 1: Half-life of this compound in Different Soil Types
| Soil Type | pH | Temperature (°C) | Half-life (days) | Reference |
| Alfisol | 6.8 | Field Conditions | 3.97 - 4.54 | [6] |
| Inceptisol | 7.5 | Field Conditions | 4.68 - 5.52 | [6] |
| Silty Loam | 7.2 | Not Specified | 5.37 | [8] |
| Sandy Loam | 6.5 | Not Specified | 10.82 | [8] |
| Clay Loam | Not Specified | 25 | 5.4 - 6.3 | [9] |
Table 2: Optimal Conditions for Microbial Degradation of this compound
| Microorganism | Optimal pH | Optimal Temperature (°C) | Degradation (%) | Time (days) | Reference |
| Bacillus sp. SA2 | 7.0 | 28 | 83 | 15 | [4] |
| Bacillus sp. B1 & B2 | 6.0 | 37 | Not specified | 3 | [5] |
Experimental Protocols
Protocol 1: Isolation of this compound-Degrading Bacteria
-
Prepare Minimal Salt Medium (MSM): Prepare a sterile MSM broth containing essential minerals but lacking a carbon source.
-
Prepare this compound Stock Solution: Dissolve technical grade this compound in a suitable solvent (e.g., acetonitrile) to create a stock solution (e.g., 1 mg/mL) and sterilize by filtration.[4]
-
Enrichment Culture:
-
Sub-culturing: After 7 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with this compound and incubate under the same conditions. Repeat this step 3-4 times to enrich for this compound-degrading bacteria.
-
Isolation:
-
After the final enrichment, perform serial dilutions of the culture in sterile saline.
-
Spread plate the dilutions onto MSM agar (B569324) plates containing 50 ppm this compound.
-
Incubate the plates at 30°C until bacterial colonies appear.
-
-
Purification: Select distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.
Protocol 2: Quantifying this compound Degradation in Soil
-
Soil Preparation: Air-dry and sieve (2 mm) the soil to be tested. Determine the soil's moisture holding capacity.
-
Experimental Setup:
-
Weigh 100 g of prepared soil into sterile glass jars.
-
Adjust the soil moisture to 60% of its water-holding capacity.
-
Fortify the soil with a known concentration of this compound (e.g., 10 mg/kg) dissolved in a minimal amount of solvent. Include a solvent-only control.
-
Incubate the jars in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 3, 7, 14, 21, and 28 days).
-
Extraction:
-
Extract this compound from the soil samples using an appropriate solvent system. A common method involves shaking the soil with a mixture of acetonitrile (B52724) and 2 M ammonium (B1175870) carbonate (9:1, v/v).[10]
-
Centrifuge the samples and collect the supernatant.
-
-
Analysis:
-
Data Analysis: Calculate the percentage of this compound degraded over time and determine the degradation kinetics (e.g., first-order kinetics) and the half-life (DT50).
Visualizations
Caption: Workflow for a typical this compound degradation study in soil.
Caption: Factors influencing this compound degradation pathways and outcomes.
References
- 1. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 2. researchgate.net [researchgate.net]
- 3. wseas.com [wseas.com]
- 4. ijcmas.com [ijcmas.com]
- 5. ijcmas.com [ijcmas.com]
- 6. Adsorption and degradation of this compound in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Two Sulfonylurea Herbicides Residues in Soil Environment Using HPLC and Phytotoxicity of These Herbicides by Lentil Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.vu.nl [research.vu.nl]
- 10. High performance liquid chromatographic method for residue determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Soil Organic Matter on Sulfosulfuron Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments on the interference of soil organic matter with sulfosulfuron bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which soil organic matter interferes with this compound bioavailability?
A1: The primary mechanism is adsorption . Soil organic matter has a high capacity to bind to this compound molecules, a process known as sorption. This binding reduces the concentration of this compound dissolved in the soil water, which is the fraction available for uptake by plants and microorganisms. Consequently, higher soil organic matter content generally leads to lower bioavailability and reduced herbicidal efficacy.
Q2: How does soil pH influence the interaction between soil organic matter and this compound?
A2: Soil pH is a critical factor that modulates the adsorption of this compound to organic matter. This compound is a weak acid, and its charge is pH-dependent. In acidic soils, this compound is predominantly in its neutral form, which is more readily adsorbed by organic matter. As the pH increases (becomes more alkaline), this compound becomes negatively charged (anionic). This negative charge increases its repulsion from the negatively charged surfaces of soil organic matter and clay particles, leading to decreased adsorption and increased bioavailability in the soil solution.
Q3: What is the impact of soil organic matter on the persistence and degradation of this compound?
A3: Soil organic matter can increase the persistence of this compound by protecting it from microbial degradation. When this compound is adsorbed to organic matter, it is less accessible to soil microorganisms that would otherwise break it down. However, the overall degradation of this compound is a complex process influenced by both chemical hydrolysis and microbial activity, which are also affected by soil pH, temperature, and moisture. Degradation is generally faster in acidic, moist, and warmer soils.
Q4: Can different fractions of soil organic matter have varying effects on this compound bioavailability?
A4: Yes, the composition and quality of soil organic matter are important. Humic substances, which are a major component of stable soil organic matter, are particularly effective at adsorbing sulfonylurea herbicides like this compound. The degree of humification and the functional groups present on the organic matter molecules can influence the strength of binding. Less decomposed, more labile organic matter may have a different binding capacity compared to highly decomposed, stable humus.
Q5: How can I compare the bioavailability of this compound across different soil types with varying organic matter content?
A5: To compare bioavailability across different soils, it is useful to normalize the adsorption by the organic carbon content. The organic carbon-normalized sorption coefficient (Koc) is a key parameter for this purpose. It provides a measure of the inherent tendency of this compound to partition between organic carbon and water, allowing for a more standardized comparison across soils with different organic matter levels.
Troubleshooting Guides
Issue 1: Inconsistent Herbicidal Activity of this compound in Different Soil Samples
| Symptom | Possible Cause | Troubleshooting Steps |
| Reduced or no herbicidal effect in some soil samples despite consistent application rates. | High soil organic matter content leading to increased adsorption and reduced bioavailability. | 1. Quantify Soil Organic Matter: Analyze the organic matter or organic carbon content of your soil samples.2. Correlate with Activity: Plot herbicidal efficacy against soil organic matter content to determine if there is a negative correlation.3. Normalize Adsorption: Calculate the organic carbon-normalized sorption coefficient (Koc) to compare the intrinsic sorption potential across different soils.4. Adjust Application Rate: For soils with very high organic matter, a higher application rate of this compound may be necessary to achieve the desired herbicidal effect, though this must be done cautiously to avoid off-target effects. |
| Higher than expected phytotoxicity or damage to the target crop. | Low soil organic matter content resulting in high bioavailability of this compound. | 1. Analyze Soil Properties: Determine the organic matter content and pH of the soil.2. Reduce Application Rate: In soils with low organic matter, consider reducing the application rate of this compound to prevent crop injury.3. Bioassay: Conduct a preliminary bioassay with a small number of plants to determine the optimal application rate for your specific soil type. |
Issue 2: Difficulties in Quantifying this compound Residues in Soil Extracts
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery of this compound during extraction for HPLC analysis. | Strong binding of this compound to soil organic matter. | 1. Optimize Extraction Solvent: Use a solvent mixture with a higher polarity or a different pH to enhance the desorption of this compound from the soil matrix. A mixture of acetonitrile (B52724) and 2 M ammonium (B1175870) carbonate (9:1, v/v) has been shown to be effective.[1] 2. Increase Extraction Time/Energy: Extend the shaking or sonication time during the extraction process to allow for more complete desorption.3. Use a Stronger Extractant: For tightly bound residues, a more aggressive extraction method, such as pressurized liquid extraction (PLE), may be necessary. |
| Co-elution of interfering compounds with the this compound peak in HPLC. | Presence of dissolved organic matter from the soil extract. | 1. Solid-Phase Extraction (SPE) Cleanup: Incorporate an SPE cleanup step after the initial extraction to remove interfering humic and fulvic acids. C18 or polymeric SPE cartridges are often suitable.2. Liquid-Liquid Partitioning: Perform a liquid-liquid partitioning step with a non-polar solvent like dichloromethane (B109758) to separate this compound from more polar interferences.[1] 3. Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of this compound from interfering peaks. |
| Inconsistent results in bioassay experiments. | Variability in soil properties within the collected samples. | 1. Homogenize Soil Samples: Thoroughly mix and sieve the soil collected from a single location to ensure uniformity before setting up replicate pots.2. Characterize Soil: Analyze the organic matter content, pH, and texture of each soil source used in the bioassay to account for these variables in your analysis.3. Include Proper Controls: Always include a negative control (untreated soil) and positive controls (spiked soils with known concentrations of this compound) to validate the bioassay results. |
Data Presentation
Table 1: Sorption and Degradation Parameters of this compound in Different Soil Types
| Soil Type | Organic Carbon (%) | pH | Kd (L/kg) | Koc (L/kg) | Half-life (days) | Reference |
| Alfisol (Topsoil) | 0.50 | - | 4.43 | 886.36 | 3.97 - 4.54 | [1] |
| Inceptisol (Topsoil) | 0.26 | - | 2.00 | 770.26 | 4.68 - 5.52 | [1] |
| Silty Loam | - | - | - | - | 5.37 | [2] |
| Sandy Loam | - | - | - | - | 10.82 | [2] |
Kd: Soil-water distribution coefficient; Koc: Organic carbon-normalized sorption coefficient. Note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
Protocol 1: Determination of this compound Residues in Soil by HPLC
1. Soil Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2-mm mesh.
-
Weigh 50 g of the prepared soil into a 250 mL Erlenmeyer flask.
2. Extraction:
-
Add 100 mL of an extraction solvent consisting of acetonitrile and 2 M ammonium carbonate (9:1, v/v).[1]
-
Shake the flask on a horizontal shaker for 30 minutes at room temperature.[1]
-
Allow the soil to settle, and then decant the supernatant.
-
Repeat the extraction with another 100 mL of the extraction solvent and combine the supernatants.
3. Cleanup (Liquid-Liquid Partitioning):
-
Reduce the volume of the combined supernatant to approximately 20 mL using a rotary evaporator.
-
Transfer the concentrated extract to a separatory funnel.
-
Add 50 mL of 1 M NaOH and 50 mL of dichloromethane.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the lower dichloromethane layer. Repeat the partitioning with another 50 mL of dichloromethane.
-
Combine the dichloromethane fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the dichloromethane to near dryness under a gentle stream of nitrogen.
4. HPLC Analysis:
-
Reconstitute the residue in 2 mL of acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% phosphoric acid) is commonly used. A typical starting condition is 20:80 (acetonitrile:water) moving to 80:20 over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 240 nm.
-
Quantification: Use an external standard calibration curve prepared with analytical grade this compound.
-
Protocol 2: Plant Bioassay for this compound Bioavailability
1. Soil Preparation and Treatment:
-
Use air-dried and sieved (2-mm) soil.
-
For spiked samples, prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Add the appropriate amount of the stock solution to a known weight of soil to achieve the desired concentrations. Allow the solvent to evaporate completely and thoroughly mix the soil.
-
Prepare a control group with untreated soil.
2. Experimental Setup:
-
Fill 10 cm pots with 500 g of the treated or control soil. Use at least 3-5 replicates per treatment.
-
Select a sensitive plant species for the bioassay. Lentil, corn, and garden cress have been shown to be sensitive to this compound.[3]
-
Sow a known number of seeds (e.g., 10-15) in each pot at a uniform depth.
3. Growth Conditions:
-
Place the pots in a growth chamber or greenhouse with controlled temperature (e.g., 25°C), light (e.g., 16-hour photoperiod), and humidity.
-
Water the pots as needed to maintain optimal soil moisture, avoiding waterlogging.
4. Data Collection and Analysis:
-
After a predetermined period (e.g., 14-21 days), carefully harvest the plants.
-
Measure relevant endpoints such as:
-
Germination percentage.
-
Shoot and root length.
-
Fresh and dry weight of the plants.
-
-
Calculate the percent inhibition for each endpoint relative to the control group.
-
A dose-response curve can be generated by plotting the percent inhibition against the this compound concentration. From this curve, values such as the EC50 (the concentration causing 50% inhibition) can be determined, which provides a quantitative measure of bioavailability.
Mandatory Visualizations
Caption: Workflow for the determination of this compound residues in soil by HPLC.
Caption: Factors influencing this compound bioavailability in soil.
References
Technical Support Center: Minimizing Off-target Drift During Sulfosulfuron Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target drift during the application of sulfosulfuron.
Frequently Asked Questions (FAQs)
Q1: What is off-target drift and why is it a concern with this compound?
A1: Off-target drift is the movement of a pesticide, such as this compound, through the air from the intended target site to a non-target site during application.[1][2] This is a significant concern because this compound is a potent herbicide, and even small amounts can cause damage to sensitive non-target crops, contaminate the environment, and compromise experimental results.[2][3] Applicators are legally responsible for any damage caused by pesticide drift.[1]
Q2: What are the main factors influencing this compound drift?
A2: The primary factors influencing this compound drift can be categorized into three main areas:
-
Equipment and Application Technique: This includes nozzle type, spray pressure, boom height, and travel speed.[4][5]
-
Environmental Conditions: Wind speed and direction, temperature, and relative humidity play a crucial role.[3][5]
-
Spray Characteristics: The size of the spray droplets is a key determinant of drift potential.[2][5]
Q3: How does nozzle selection impact drift?
A3: Nozzle selection is one of the most critical factors in reducing pesticide drift.[1][2] Low-drift nozzles are engineered to produce larger, more uniform droplets with fewer fine particles that are prone to drifting.[6] Air induction (A.I.) nozzles, for instance, can significantly reduce the number of driftable fines compared to standard flat-fan nozzles.[7][8] It is essential to consult the herbicide label and nozzle manufacturer's charts to select a nozzle that produces the desired droplet size (e.g., medium to coarse) for the specific application.[1][8]
Q4: What is the role of adjuvants in minimizing drift?
A4: Adjuvants are substances added to the spray tank to improve the performance of the pesticide.[9] Drift control adjuvants, also known as drift retardants, work by increasing the viscosity or surface tension of the spray solution, which results in larger, heavier droplets that are less likely to drift.[9][10] Some studies have shown that adjuvants like mineral oils and specific drift retardants can significantly decrease drift compared to spraying with water alone.[11]
Q5: How do weather conditions affect this compound drift?
A5: Weather conditions at the time of application are a major contributor to drift.
-
Wind: Higher wind speeds significantly increase the potential for drift.[3] It is recommended to spray when wind speeds are between 3 and 10 mph and blowing away from sensitive areas.[10][12] Spraying in calm conditions (less than 3 mph) should also be avoided as it may indicate a temperature inversion.[10][13]
-
Temperature and Humidity: High temperatures and low humidity cause spray droplets to evaporate more quickly, reducing their size and increasing drift potential.[14][15] It is advisable to spray in cooler, more humid conditions to minimize evaporation.[5] Spraying should be avoided when temperatures are above 80-85°F.[10]
-
Temperature Inversions: A temperature inversion occurs when a layer of warm air traps cooler air near the ground.[15] This can lead to the suspension of small spray droplets in the air, which can then be carried long distances by light winds.[13][15] Inversions are common in the early morning and evening.[5][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Visible damage to adjacent sensitive plants after this compound application. | Particle Drift: Fine spray droplets were carried by wind to non-target areas. | 1. Verify Weather Conditions: Confirm that applications were made within the recommended wind speed range (3-10 mph) and that the wind was blowing away from sensitive areas.[10][12] 2. Review Nozzle Selection: Ensure that a low-drift nozzle (e.g., air induction) producing a medium to coarse droplet size was used.[7][8] 3. Check Equipment Settings: Verify that the spray pressure was within the nozzle's recommended range to avoid producing fine droplets and that the boom height was as low as possible while maintaining uniform coverage.[1][5][17] 4. Consider Adjuvants: For future applications, incorporate a drift control adjuvant into the tank mix.[9][10] |
| Suspected this compound drift with no visible immediate damage. | Vapor Drift or Low-Dose Exposure: Volatilization of the herbicide after application or the movement of a low concentration of spray particles. | 1. Assess Formulation: While this compound itself has low volatility, be aware of the volatility of other products in a tank mix.[3] 2. Monitor Environmental Conditions Post-Application: High temperatures after application can contribute to vapor drift of some herbicides.[3] 3. Implement Buffer Zones: For future applications, establish an unsprayed buffer zone between the treated area and sensitive vegetation.[10][18] |
| Inconsistent weed control and suspected loss of product to drift. | Sub-optimal Application Parameters: A combination of factors leading to a significant portion of the applied this compound not reaching the target. | 1. Recalibrate Sprayer: Ensure the sprayer is properly calibrated to deliver the correct application rate.[19] 2. Optimize Droplet Size: While larger droplets reduce drift, excessively large droplets can bounce off target foliage. Select a nozzle and pressure that provide a balance of good coverage and drift reduction.[8] 3. Control Sprayer Speed: High travel speeds can create turbulence that increases drift. Maintain a slower, consistent speed.[5][12] |
Data Presentation: Quantitative Insights on Drift Reduction
Table 1: Effect of Nozzle Type on Driftable Fines (<150 micrometers)
| Nozzle Type | Drift Reduction Potential | Reference |
| Standard Flat Fan (e.g., XR) | Baseline | [7] |
| Pre-orifice Flat Fan | Can reduce drift-prone droplets by 50% or more compared to an extended-range flat fan. | [8] |
| Air Induction (A.I.) Flat Fan | Can reduce drift-prone droplets by 80% or more. | [8] |
| A.I. Turbo Tees | Produce the least amount of driftable fines. | [7] |
Table 2: Influence of Environmental Conditions on Spray Drift
| Temperature | Relative Humidity | Wind Speed | Approximate Spray Volume Drifted 30 feet | Reference |
| 50°F | 80% | 10 mph | 1% | [14] |
| 86°F | 40% | 10 mph | 2% | [14] |
| 86°F | 40% | 15 mph | 3.5% | [14] |
Table 3: Recommended Application Parameters for Drift Minimization
| Parameter | Recommendation | Rationale | References |
| Wind Speed | 3 - 10 mph | Avoids unpredictable movement at low speeds and excessive drift at high speeds. | [10][12] |
| Boom Height | As low as possible to maintain pattern overlap (e.g., 24 inches or less for 20-inch nozzle spacing) | Reduces the time droplets are exposed to wind. | [5][20] |
| Spray Pressure | Lower end of the nozzle's recommended range | Lower pressure generally produces larger droplets. | [1][17] |
| Travel Speed | Slower and consistent (e.g., less than 10 mph) | Reduces turbulence and potential for drift. | [5][20] |
| Temperature | Below 80-85°F | Minimizes droplet evaporation. | [10] |
Experimental Protocols: General Methodologies for Drift Assessment
While specific experimental protocols for this compound drift were not cited in the initial literature search, the following general methodologies are standard for assessing herbicide drift in a research setting.
1. Wind Tunnel Experiment to Quantify Drift Potential
-
Objective: To evaluate the drift potential of different this compound formulations, nozzle types, or adjuvant mixtures under controlled wind conditions.
-
Methodology:
-
A low-speed wind tunnel is used to generate a consistent wind speed.
-
A spray nozzle is mounted at a fixed height and position at one end of the tunnel.
-
The test solution (this compound with a tracer dye like Brilliant Blue) is sprayed through the nozzle at a specific pressure.[11]
-
Drift is collected on sensitive collectors (e.g., mylar cards, polyethylene (B3416737) strips) placed at various distances and heights downwind from the nozzle.[11]
-
The amount of tracer dye deposited on the collectors is quantified using a spectrophotometer or fluorometer.[11]
-
This allows for the calculation of the percentage of the spray volume that has drifted to each location.
-
2. Field-Scale Experiment to Evaluate Off-Target Deposition
-
Objective: To measure the deposition of this compound on non-target vegetation or surfaces under real-world application conditions.
-
Methodology:
-
A test plot is established, and a buffer zone with sensitive indicator plants (e.g., soybeans, tomatoes) or artificial collectors is set up at varying distances downwind.
-
The this compound solution is applied to the test plot using a calibrated research sprayer with specific equipment settings (nozzle type, pressure, boom height, speed).
-
Weather conditions (wind speed and direction, temperature, humidity) are continuously monitored and recorded throughout the application.
-
After a set period, samples of the indicator plants or the artificial collectors are collected from the buffer zone.
-
The amount of this compound residue on the samples is quantified using analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The results provide data on the extent of off-target movement under specific field conditions.
-
Visualizations
Caption: Workflow for minimizing off-target drift.
Caption: Key factors that increase drift potential.
References
- 1. nsfa-fane.ca [nsfa-fane.ca]
- 2. unitedsoybean.org [unitedsoybean.org]
- 3. Pesticide drift from ground applications | ontario.ca [ontario.ca]
- 4. hse.gov.uk [hse.gov.uk]
- 5. fas.scot [fas.scot]
- 6. no-tillfarmer.com [no-tillfarmer.com]
- 7. lsuagcenter.com [lsuagcenter.com]
- 8. Spray Application Technology: Selecting Spray Nozzles with Drift-Reducing Technology | NDSU Agriculture [ndsu.edu]
- 9. Choosing The Right Adjuvant For Your Farm [nutrienagsolutions.ca]
- 10. 10 Best Management Practices to Avoid Herbicide Drift — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 11. researchgate.net [researchgate.net]
- 12. farmprogress.com [farmprogress.com]
- 13. sdfarmbureau.org [sdfarmbureau.org]
- 14. Spray Drift Potential Increases during Warm Weather Applications | Integrated Crop Management [crops.extension.iastate.edu]
- 15. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 16. owl.osu.edu [owl.osu.edu]
- 17. corteva.com [corteva.com]
- 18. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 19. Best Management Practices for Boom Spraying | Ohioline [ohioline.osu.edu]
- 20. 10 Ways to Reduce Spray Drift - ProAg [proag.com]
Technical Support Center: Troubleshooting Incomplete Weed Control by Sulfosulfuron
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and understanding the factors that can lead to incomplete weed control when using the herbicide sulfosulfuron in experimental settings. This guide offers detailed troubleshooting steps, frequently asked questions, experimental protocols, and visual aids to assist researchers in diagnosing and resolving efficacy issues.
Troubleshooting Guide: Diagnosing Poor this compound Performance
This guide is designed to systematically identify the potential causes of unexpected or incomplete weed control in your experiments.
Question: Why am I observing poor control of target weed species after applying this compound?
Answer: Several factors can contribute to reduced efficacy. Follow this step-by-step guide to diagnose the issue:
Step 1: Verify Application Parameters
-
Incorrect Application Rate: Was the calculated and applied dose of this compound accurate for the target weed species and its growth stage? Lower than recommended rates can lead to poor control.[1][2]
-
Suboptimal Timing: this compound is most effective on small, actively growing weeds. Applications on larger, more mature, or stressed weeds (e.g., due to drought or temperature extremes) will likely result in reduced efficacy.[3][4]
-
Inadequate Spray Coverage: Ensure that the spray volume and nozzle type are appropriate to achieve uniform coverage of the weed foliage.
-
Adjuvant Use: Was a suitable non-ionic surfactant included in the spray solution? this compound's efficacy is often enhanced by the addition of a surfactant to improve its adherence to and penetration of the weed's leaf surface.[1]
Step 2: Assess Environmental Conditions
-
Temperature: this compound's activity can be influenced by temperature. Efficacy may be reduced in cold conditions as plant metabolism slows down.[2] Conversely, very hot weather can cause the herbicide to evaporate before it is adequately absorbed.
-
Soil Moisture: Drought-stressed weeds are less likely to absorb and translocate the herbicide effectively. Adequate soil moisture generally favors herbicide uptake.[2][5]
-
Rainfall: Rain shortly after application can wash the herbicide off the leaf surface before it has been absorbed. Check the product's rain-fast period, which is typically several hours.[5][6]
-
Soil pH: Soil pH can affect the persistence and availability of this compound. It tends to be more persistent in alkaline soils.[7][8]
Step 3: Investigate the Possibility of Herbicide Resistance
-
Field History: Has this compound or other ALS-inhibiting herbicides been used repeatedly in the same weed population? Continuous use of herbicides with the same mode of action can select for resistant biotypes.
-
Patchy Control: Are you observing patches of a single weed species surviving the treatment while other susceptible species are controlled? This is a strong indicator of resistance.
-
Conduct a Resistance Bioassay: The most definitive way to confirm resistance is to conduct a whole-plant bioassay in a controlled environment. This involves comparing the response of the suspected resistant population to a known susceptible population across a range of this compound doses.
Logical Workflow for Troubleshooting Poor this compound Efficacy
Caption: A logical workflow for diagnosing the cause of incomplete weed control with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a systemic herbicide belonging to the sulfonylurea chemical family.[9] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[10] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants. By blocking this pathway, this compound starves the plant of these vital amino acids, leading to the cessation of growth and eventual death of susceptible weeds.[10]
Q2: What are the primary mechanisms of weed resistance to this compound?
A2: There are two main mechanisms of resistance to ALS inhibitors like this compound:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves a genetic mutation in the ALS gene. This mutation alters the herbicide's binding site on the enzyme, reducing its ability to inhibit the enzyme's function.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration. The most common form of NTSR is enhanced metabolism, where the resistant weed biotype can detoxify the herbicide more rapidly than susceptible biotypes. Other NTSR mechanisms include reduced herbicide uptake and translocation.
Q3: Can this compound control both grass and broadleaf weeds?
A3: Yes, this compound is known for its activity against a range of both grass and broadleaf weeds.[1][9] However, the spectrum of controlled weeds can be specific, and some species are naturally tolerant.
Q4: How long does it take to see the effects of this compound on weeds?
A4: this compound is a slow-acting herbicide. While growth of susceptible weeds stops soon after application, visible symptoms such as yellowing (chlorosis) and necrosis may take one to three weeks to develop, depending on the weed species and environmental conditions.
Quantitative Data Summary
Table 1: Effect of Application Rate on this compound Efficacy on Wheat Weeds
| This compound Rate (g a.i./ha) | Weed Dry Matter Reduction (%) | Wheat Grain Yield (q/ha) |
| 20 | Variable | Lower than higher rates |
| 25 | Significant reduction | Comparable to higher rates |
| 30 | High reduction | At par with weed-free |
| 35 | High reduction | At par with weed-free |
| 40 | High reduction | At par with weed-free |
| 45 | High reduction | At par with weed-free |
| Weedy Check | 0 | Significantly lower |
| Weed-Free | 100 | Highest |
Source: Adapted from data on irrigated wheat.[1]
Table 2: Influence of Environmental Factors on this compound Degradation
| Factor | Condition | Effect on Degradation | Half-life (DT50) |
| pH | 4 | Hydrolysis | 7 days |
| 5 | Hydrolysis | 48 days | |
| 7 | Hydrolysis | 168 days | |
| 9 | Hydrolysis | 156 days | |
| Temperature | 28°C | Optimal for microbial degradation | - |
| Soil Type | Silty Loam | Faster degradation | 5.37 - 10.82 days |
| Sandy Loam | Slower degradation | - |
Source: Data compiled from various studies.[7][8][11]
Table 3: Dose-Response of Susceptible vs. Resistant Weed Biotypes to ALS Inhibitors
| Weed Biotype | Herbicide | GR₅₀ (g a.i./ha) | Resistance Factor (R/S) |
| Susceptible Johnsongrass | Nicosulfuron | ~5 | - |
| Resistant Johnsongrass (GB-R) | Nicosulfuron | 66.3 | 29 |
| Resistant Johnsongrass (SO-R) | Nicosulfuron | - | 37 |
GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth. Source: Adapted from a study on nicosulfuron, another ALS inhibitor.[12]
Experimental Protocols
Protocol 1: Whole-Plant Herbicide Resistance Bioassay
Objective: To determine if a weed population is resistant to this compound and to quantify the level of resistance.
Materials:
-
Seeds from the suspected resistant weed population.
-
Seeds from a known susceptible population of the same weed species.
-
Pots (3-4 inch diameter) filled with a standard potting mix.
-
Controlled environment chamber or greenhouse.
-
Analytical grade this compound.
-
Non-ionic surfactant.
-
Laboratory cabinet sprayer with a flat-fan nozzle.
-
Balance, weigh boats, and other standard laboratory equipment.
Methodology:
-
Seed Germination and Plant Growth:
-
Sow seeds of both the suspected resistant and known susceptible populations in separate pots.
-
Grow the plants in a controlled environment (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Water the plants as needed to maintain adequate soil moisture.
-
Once the plants reach the 2-4 true leaf stage, thin them to a uniform number per pot (e.g., 3-5 plants).
-
-
Herbicide Preparation and Application:
-
Prepare a stock solution of this compound.
-
Create a series of dilutions to achieve a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, where 1x is the recommended field rate).
-
Add a non-ionic surfactant to each herbicide solution according to the manufacturer's recommendation.
-
Apply the herbicide solutions to the respective pots using a laboratory cabinet sprayer to ensure uniform coverage. Include an untreated control for both populations.
-
-
Data Collection and Analysis:
-
Return the treated plants to the controlled environment.
-
Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (complete death).
-
At 21 DAT, harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at 60°C to a constant weight and record the dry weight.
-
Calculate the percent biomass reduction relative to the untreated control for each dose.
-
Analyze the data using a log-logistic dose-response model to determine the GR₅₀ (the dose causing 50% growth reduction) for both the resistant and susceptible populations.
-
Calculate the Resistance Factor (RF) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population. An RF greater than 1 indicates resistance.
-
Protocol 2: In Vitro Acetolactate Synthase (ALS) Activity Assay
Objective: To determine if resistance is due to an altered target site (the ALS enzyme).
Materials:
-
Fresh, young leaf tissue from both suspected resistant and known susceptible plants.
-
Ice-cold extraction buffer.
-
Reagents for the ALS assay (e.g., pyruvate, thiamine (B1217682) pyrophosphate, FAD, MgCl₂).
-
Various concentrations of this compound.
-
Spectrophotometer or microplate reader.
-
Centrifuge.
-
Standard laboratory equipment.
Methodology:
-
Enzyme Extraction:
-
Harvest young, actively growing leaf tissue and immediately place it on ice.
-
Homogenize the tissue in an ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude ALS enzyme extract.
-
-
Enzyme Activity Assay:
-
Set up a series of reaction tubes or a microplate.
-
To each tube/well, add the reaction buffer containing the necessary cofactors and substrate (pyruvate).
-
Add a range of this compound concentrations to different tubes/wells. Include a control with no herbicide.
-
Initiate the reaction by adding the crude enzyme extract.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the product (acetolactate or its derivative, acetoin) using a colorimetric method and a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the herbicide concentration.
-
Determine the I₅₀ value (the concentration of this compound that causes 50% inhibition of ALS activity) for both the resistant and susceptible populations.
-
A significantly higher I₅₀ value for the resistant population indicates target-site resistance.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mode of Action and Resistance Mechanisms
Caption: The biochemical pathway of this compound's mode of action and the primary mechanisms of weed resistance.
Experimental Workflow for Investigating this compound Resistance
Caption: A step-by-step experimental workflow for confirming and characterizing weed resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 3. tandfonline.com [tandfonline.com]
- 4. farmprogress.com [farmprogress.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Movement of Herbicide in Plants and Soil.pptx [slideshare.net]
- 7. ijcmas.com [ijcmas.com]
- 8. This compound | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating Sulfosulfuron Bioassay Results with Chemical Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of herbicide residues like sulfosulfuron are critical for environmental monitoring and ensuring crop safety. While chemical analysis, primarily High-Performance Liquid Chromatography (HPLC), provides precise quantification of total residue, bioassays offer a direct measure of the biologically active fraction. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Executive Summary
Bioassays and chemical analysis (HPLC) are two distinct yet complementary methods for detecting this compound residues.[1] Studies consistently demonstrate that bioassays, which utilize sensitive plant species to assess phytotoxicity, are often more sensitive than HPLC in detecting low concentrations of bioavailable this compound in soil.[1][2][3][4] HPLC, on the other hand, offers a more rapid and specific quantification of the total herbicide residue.[2][5] The choice between these methods depends on the research objective, whether it is to determine the total environmental load of the herbicide or to assess its potential risk to subsequent crops. This guide details the experimental protocols for both approaches and presents a comparative analysis of their results.
Data Presentation: Bioassay vs. HPLC
The following tables summarize quantitative data from studies comparing this compound detection by bioassay and HPLC methods in soil samples collected at different intervals after herbicide application.
Table 1: Comparison of this compound Residue Detection in Soil (µg/kg) Over Time
| Days After Application | Bioassay Detection (µg/kg) | HPLC Detection (µg/kg) | Reference |
| 0 | 26.6 (Applied Rate) | 0.510 | [5] |
| 15 | - | 0.058 | [5] |
| 30 | Residue Detected | 0.018 | [4][5] |
| 60 | Residue Detected | Not Detected | [3][5] |
| 90 | Residue Detected | Not Detected | [1][3] |
| 125 | No Residue Observed | Not Detected | [1][2] |
Note: Bioassay results are often reported as the presence or absence of phytotoxic effects or as inhibition percentages rather than direct concentration units. The table indicates when residues were detectable by each method.
Table 2: Half-life of this compound in Soil as Determined by Bioassay and HPLC
| Method | Half-life (Days) | Reference |
| Bioassay | 17.5 | [4] |
| HPLC | 6.3 - 7.8 | [4] |
| HPLC | 14.40 | [5] |
| HPLC | 17.28 - 19.42 | [3] |
The longer half-life observed with the bioassay method suggests that even when the parent compound concentration drops below the HPLC detection limit, biologically active residues may still persist in the soil.[4]
Experimental Protocols
Bioassay Protocol
Bioassays for this compound typically involve growing sensitive indicator plants in soil samples suspected of containing herbicide residues and comparing their growth to plants in untreated control soil.[6]
1. Selection of Indicator Plant:
-
Highly sensitive species are chosen to ensure detection of low residue levels.
-
Common indicator plants for this compound include garden cress (Lepidium sativum), corn (Zea mays), and flax (Linum usitatissimum).[1][7][8] Garden cress is often cited as one of the most sensitive species.[2][3]
2. Soil Sample Collection and Preparation:
-
Collect representative soil samples from the top 0-10 cm of the experimental plot.[3][6]
-
Air-dry the soil samples and sieve them to ensure homogeneity.[5]
3. Experimental Setup:
-
Fill pots with the collected soil samples. Include a control group with untreated soil.
-
Sow seeds of the indicator plant in the pots.
-
Place the pots in a greenhouse or growth chamber with controlled temperature and light conditions.[3]
4. Data Collection and Analysis:
-
After a set period (e.g., 15-21 days), uproot the plants.[3][6]
-
Measure growth parameters such as root length and shoot length/height.[3][7] Root growth is often the most sensitive parameter to sulfonylurea herbicides.[7][8]
-
Calculate the percent inhibition of root and shoot growth in the treated soil compared to the control.
-
Dose-response curves can be generated to estimate the concentration of this compound corresponding to the observed inhibition (e.g., EC50 - the concentration causing 50% inhibition).[7]
Chemical Analysis (HPLC) Protocol
High-Performance Liquid Chromatography is a standard chemical method for the quantitative analysis of this compound residues.[9][10]
1. Extraction:
-
Extract this compound from soil samples using an appropriate solvent mixture. A common method involves shaking the soil with a mixture of acetonitrile (B52724) and 2 M ammonium (B1175870) carbonate.[9][10]
-
For plant matrices like wheat grain and straw, Soxhlet extraction may be used.[9][10]
2. Cleanup:
-
The crude extract is "cleaned up" to remove interfering substances. This is often achieved through liquid-liquid partitioning with a solvent like dichloromethane.[9][10]
3. HPLC Analysis:
-
The cleaned extract is injected into an HPLC system.
-
Column: A reverse-phase column, such as a Lichrosphere RP-8, is typically used.[9][10]
-
Mobile Phase: A mixture of acetonitrile, water, and an acid (e.g., orthophosphoric acid) is used to separate this compound from other compounds in the extract.[9][10]
-
Detector: A photodiode array (PDA) or UV detector is used to detect and quantify the this compound as it elutes from the column.[5][9]
4. Quantification:
-
The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using analytical standards of known concentrations.[10] The limit of determination for this compound by this method is typically around 0.25 µg/g.[9][10]
Visualization of Methodologies
Caption: Comparative workflow of bioassay and HPLC methods for this compound analysis.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound phytotoxicity via inhibition of the ALS enzyme.
References
- 1. Plant, Soil and Environment: Soil residues of this compound herbicide in wheat field determined by bioassay and laboratory methods [pse.agriculturejournals.cz]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. aloki.hu [aloki.hu]
- 4. researchgate.net [researchgate.net]
- 5. isws.org.in [isws.org.in]
- 6. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. High performance liquid chromatographic method for residue determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Navigating the Challenge of Herbicide Resistance: A Comparative Guide to Sulfosulfuron and Chlorsulfuron Cross-Resistance in Weeds
For Researchers, Scientists, and Drug Development Professionals
The escalating issue of herbicide resistance in agricultural weeds poses a significant threat to global food security. Sulfonylurea herbicides, such as sulfosulfuron and chlorsulfuron (B1668881), have been instrumental in weed management for decades. However, their widespread and repeated use has led to the evolution of resistant weed biotypes, often exhibiting cross-resistance to multiple herbicides within the same class. This guide provides a comprehensive comparison of the cross-resistance profiles of weeds to this compound and chlorsulfuron, supported by experimental data, detailed methodologies, and an exploration of the underlying resistance mechanisms.
Quantitative Cross-Resistance Profiles
Understanding the level of resistance is crucial for effective weed management strategies. The following table summarizes the 50% growth reduction (GR50) values and the calculated resistance factors (RF) for various weed species to this compound and chlorsulfuron. The GR50 value represents the herbicide concentration required to inhibit weed growth by 50%, while the RF indicates the fold-increase in resistance of a resistant biotype compared to a susceptible biotype.
| Weed Species | Herbicide | Susceptible Biotype GR50 (g a.i./ha) | Resistant Biotype GR50 (g a.i./ha) | Resistance Factor (RF) | Reference |
| Apera spica-venti | Chlorsulfuron | 0.03 | >7 | >230 | [1] |
| This compound | 0.05 | 5.75 - 13.5 | 115 - 270 | [1] | |
| Phalaris minor | This compound | ~5 (before 2005) | >25 (in some populations) | >5 | [2] |
| Kochia scoparia | Chlorsulfuron | - | - | >10 | [3] |
Note: "g a.i./ha" stands for grams of active ingredient per hectare. A higher GR50 value and RF indicate a greater level of resistance. Data for Phalaris minor and Kochia scoparia indicates the development of resistance, though direct comparative GR50 values for both herbicides from a single study were not available in the searched literature.
Mechanisms of Cross-Resistance
Cross-resistance to this compound and chlorsulfuron is primarily governed by two key mechanisms: target-site resistance and non-target-site resistance.
1. Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the acetolactate synthase (ALS) gene, the target enzyme for sulfonylurea herbicides. These mutations alter the herbicide's binding site on the enzyme, reducing its efficacy. Several amino acid substitutions in the ALS gene have been identified to confer cross-resistance to various ALS inhibitors.
Caption: Target-site resistance to sulfonylurea herbicides.
2. Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic detoxification, where the resistant weed biotype can more rapidly break down the herbicide into non-toxic compounds. This is often mediated by enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.
Caption: Non-target-site resistance via enhanced metabolism.
Experimental Protocols
The determination of herbicide resistance levels and cross-resistance profiles relies on standardized experimental protocols. The whole-plant dose-response bioassay is a fundamental method used in this research.
Protocol: Whole-Plant Dose-Response Bioassay
1. Plant Material and Growth Conditions:
- Collect mature seeds from both the suspected resistant weed population and a known susceptible population of the same species.
- Germinate seeds in petri dishes or seed trays with a suitable germination medium.
- Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots filled with a standardized potting mix.
- Grow plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, light, and humidity.
2. Herbicide Application:
- Prepare stock solutions of this compound and chlorsulfuron. A series of dilutions should be made to create a range of doses that will encompass the expected response of both susceptible and resistant plants.
- Apply the herbicides to the plants at the appropriate growth stage using a precision laboratory sprayer to ensure uniform coverage.
- Include an untreated control group for each population (sprayed with water and any adjuvant used in the herbicide solutions).
3. Data Collection and Analysis:
- After a specified period (typically 21 days after treatment), visually assess plant injury and survival.
- Harvest the above-ground biomass of each plant, dry it in an oven at a constant temperature (e.g., 60-70°C) until a constant weight is achieved, and record the dry weight.
- Calculate the percent growth reduction for each herbicide dose relative to the untreated control.
- Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) to generate dose-response curves.
- From the dose-response curves, determine the GR50 value for each herbicide and weed biotype.
- Calculate the Resistance Factor (RF) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
"Seed Collection" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Germination & Seedling Growth" [fillcolor="#FBBC05", fontcolor="#202124"];
"Herbicide Application (Dose-Response)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Data Collection (Biomass)" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Statistical Analysis (GR50 & RF)" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Seed Collection" -> "Germination & Seedling Growth";
"Germination & Seedling Growth" -> "Herbicide Application (Dose-Response)";
"Herbicide Application (Dose-Response)" -> "Data Collection (Biomass)";
"Data Collection (Biomass)" -> "Statistical Analysis (GR50 & RF)";
}
Caption: Workflow for a whole-plant dose-response bioassay.
This guide provides a foundational understanding of the cross-resistance profiles of weeds to this compound and chlorsulfuron. For researchers and professionals in weed science and herbicide development, a thorough comprehension of these resistance patterns and the methodologies to assess them is paramount for the development of sustainable and effective weed management strategies.
References
A Comparative Performance Analysis of Commercial Sulfosulfuron Formulations
Sulfosulfuron is a selective, post-emergence sulfonylurea herbicide widely utilized for controlling grassy and broadleaf weeds in cereal crops, particularly wheat and barley.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key component in the biosynthesis pathway of essential branched-chain amino acids in plants.[1][2] This guide provides a comparative overview of the performance of different commercial this compound formulations, supported by experimental data, to assist researchers and agricultural scientists in their evaluation and selection process. The most common formulation is the Water-Dispersible Granule (WG).[3][4]
Performance Data: Bio-efficacy in Wheat
The efficacy of herbicide formulations is primarily determined by their ability to control target weeds and the resultant impact on crop yield. Field trials provide robust data for these comparisons. The following tables summarize key performance indicators from studies evaluating this compound formulations, often applied at a standard rate of 25 g active ingredient per hectare (a.i./ha), in wheat fields.[5]
Table 1: Comparative Efficacy of Two this compound 75% WG Formulations Against Key Weeds in Wheat (60 Days After Sowing)
| Formulation | Phalaris minor (No./m²) | Rumex dentatus (No./m²) | Chenopodium album (No./m²) | Weed Dry Matter (g/m²) | Weed Control Efficiency (%) |
| Marksulfo 75 WG | 10.7 | 4.0 | 5.3 | 11.3 | 85.8 |
| Leader 75 WG | 11.3 | 4.7 | 6.0 | 12.5 | 84.6 |
| Unweeded Control | 30.7 | 14.7 | 16.7 | 81.3 | - |
| Data synthesized from a study by Singh et al. (2014)[5]. Both formulations were applied at 24 g a.i./ha. |
Table 2: Impact of this compound 75% WG Formulations on Wheat Yield
| Formulation | Effective Tillers/m² | Grain Yield (q/ha) | Biological Yield (q/ha) |
| Marksulfo 75 WG | 415 | 55.4 | 134.8 |
| Leader 75 WG | 408 | 54.6 | 132.9 |
| Unweeded Control | 295 | 36.5 | 92.5 |
| Data synthesized from a study by Singh et al. (2014)[5]. Both formulations were applied at 24 g a.i./ha. |
The data indicates that both tested commercial formulations of this compound 75% WG, 'Marksulfo' and 'Leader', provide significant and comparable control of major weeds like Phalaris minor, Rumex dentatus, and Chenopodium album when compared to an unweeded control.[5] This effective weed management translates directly into improved crop health, as evidenced by the significant increase in effective tillers and, ultimately, higher grain and biological yields.[5] Other studies confirm that this compound application significantly reduces weed density and dry weight, leading to higher grain yields, which are often statistically on par with hand-weeded or weed-free plots.[6][7]
Experimental Protocols
To ensure the reliability and reproducibility of herbicide performance data, standardized experimental protocols are essential. The following outlines a typical methodology for a field trial evaluating herbicide efficacy.[8][9][10]
Objective: To evaluate and compare the bio-efficacy of different this compound commercial formulations against mixed weed flora in a wheat crop.
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD).
-
Replications: A minimum of three to four replications for each treatment.[11]
-
Plot Size: Standard plot size, for example, 2 x 10 meters, with adequate buffer zones between plots to prevent spray drift.[9][10]
2. Treatments:
-
Test Products: Different commercial formulations of this compound (e.g., Formulation A, Formulation B).
-
Reference Product: A standard, recommended herbicide for comparison.
-
Control Groups: A weed-free control (maintained by hand weeding) and an unweeded (weedy check) control.[5]
-
Application Rates: Herbicides are applied at their recommended dose and potentially at double the recommended dose to assess crop phytotoxicity.[9]
3. Herbicide Application:
-
Timing: Post-emergence, typically 30-35 days after sowing (DAS), when weeds are at the 2-4 leaf stage.[12]
-
Equipment: A calibrated knapsack sprayer fitted with a flat-fan nozzle to ensure uniform coverage.
-
Spray Volume: A specified water volume, for example, 500 liters per hectare.
4. Data Collection and Analysis:
-
Weed Data: Weed density and dry matter are recorded at set intervals (e.g., 60 and 90 DAS) using quadrats placed randomly within each plot.[5] Weed Control Efficiency (WCE) is calculated based on the reduction in weed dry matter relative to the unweeded control.
-
Crop Data: Crop phytotoxicity is visually rated on a 0-100 scale. Yield attributes (e.g., effective tillers, grains per spike) and final grain and straw yields are recorded at harvest.[7][12]
-
Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the observed differences between treatments.[13]
Biochemical Mechanism of Action
This compound's herbicidal activity stems from its ability to disrupt a critical metabolic pathway in susceptible plants.
-
Uptake and Translocation: Applied post-emergence, this compound is absorbed through the leaves and roots and translocated throughout the plant via the xylem and phloem.
-
Enzyme Inhibition: In the plant's growing points (meristems), this compound inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1]
-
Amino Acid Depletion: The ALS enzyme is the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2]
-
Cessation of Growth: Inhibition of ALS blocks the production of these amino acids, which are vital for protein synthesis and cell division. This leads to a rapid cessation of plant growth.
-
Plant Death: Susceptible weeds stop growing almost immediately after application and die over a period of one to three weeks.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Effect of Repeated Application of Sulfonylurea Herbicides on this compound Dissipation Rate in Soil [mdpi.com]
- 3. makingchembooks.com [makingchembooks.com]
- 4. makingchembooks.com [makingchembooks.com]
- 5. iskv.in [iskv.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. weedcontroljournal.org [weedcontroljournal.org]
- 9. peaceforageseed.ca [peaceforageseed.ca]
- 10. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 11. nda.gov.za [nda.gov.za]
- 12. pub.isa-india.in [pub.isa-india.in]
- 13. ripublication.com [ripublication.com]
A Researcher's Guide to Statistical Validation of Sulfosulfuron Field Trial Data
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
Accurate and reliable data is the foundation of any valid statistical analysis. The following protocols outline the key steps for conducting sulfosulfuron field trials to generate high-quality data.
Site Selection and Preparation
-
Site History: Select fields with a known history of uniform weed pressure and no prior use of herbicides with long residual activity that could interfere with the trial.[1]
-
Soil Analysis: Conduct a thorough soil analysis to determine soil type, pH, organic matter content, and nutrient levels. This information is crucial for interpreting results as these factors can influence this compound efficacy and persistence.[1][2]
-
Land Preparation: Ensure uniform seedbed preparation across the entire trial area to minimize variability in crop and weed emergence.
Experimental Design
The choice of experimental design is critical for minimizing experimental error and ensuring the validity of statistical comparisons.
-
Randomized Complete Block Design (RCBD): This is the most common and recommended design for herbicide field trials.[1][2][3] It involves dividing the experimental area into blocks, with each block containing all treatments in a random order. This design helps to control for variability within the field, such as soil gradients.
-
Split-Plot Design: This design is useful when evaluating multiple factors, such as different this compound application rates and different crop varieties. The main plots could be assigned to one factor (e.g., crop variety), and the sub-plots to the other (e.g., herbicide rate).
-
Factorial Experiments: These designs are efficient for studying the effects of multiple factors and their interactions. For instance, a factorial design could be used to assess the interaction between different this compound formulations and application timings.
Treatment Application
-
Calibration: Calibrate spray equipment meticulously to ensure accurate and uniform application of this compound at the specified rates.
-
Application Timing: Apply treatments at the correct crop and weed growth stage as specified in the research protocol. Record the environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Control Plots: Include untreated control plots (weedy check) and, if applicable, weed-free control plots to provide baseline data for comparison.[3]
Data Collection
Consistent and objective data collection is paramount. Key data points to collect in this compound field trials include:
-
Weed Control Efficacy:
-
Visual Ratings: Assess weed control visually at specific intervals after application (e.g., 7, 14, 28, and 56 days after treatment). Use a rating scale (e.g., 0-100%, where 0 = no control and 100 = complete control).
-
Weed Density: Count the number of individual weed species per unit area (e.g., per square meter).
-
Weed Biomass: Harvest above-ground weed biomass from a defined area within each plot, dry it to a constant weight, and record the dry weight.[3]
-
-
Crop Response:
-
Phytotoxicity/Injury Ratings: Visually assess crop injury at regular intervals using a scale (e.g., 0-10%, where 0 = no injury and 10 = crop death).
-
Crop Height and Biomass: Measure crop height and collect above-ground biomass to assess any potential stunting or growth reduction.
-
-
Crop Yield: Harvest the crop from the center of each plot to avoid edge effects and determine the final grain or biomass yield. Adjust for moisture content to ensure comparability.[3][4]
-
Dose-Response Data: To establish the relationship between this compound dose and its effect, a range of doses should be included in the trial.[5][6][7][8]
Comparison of Statistical Methods
The choice of statistical method depends on the experimental design and the research questions. The following table compares common statistical methods for analyzing this compound field trial data.
| Statistical Method | Description | Application in this compound Trials | Assumptions | Pros | Cons |
| Analysis of Variance (ANOVA) | A statistical test used to analyze the differences among group means in a sample.[9][10][11] | To determine if there are significant differences in weed control, crop injury, or yield among different this compound treatments.[3][12][13] | Normality of data, homogeneity of variances, independence of errors. | Robust and powerful for comparing multiple treatments. | Assumes data follows a normal distribution; may require data transformation. |
| Mean Separation Tests (e.g., Duncan's Multiple Range Test, Tukey's HSD) | Post-hoc tests used after a significant ANOVA to determine which specific treatment means are different from each other.[3] | To compare the efficacy of different this compound rates or formulations. | Same as ANOVA. | Provides pairwise comparisons between all treatments. | Can be complex to interpret with many treatments. |
| Regression Analysis | A statistical method to model the relationship between a dependent variable and one or more independent variables.[11] | To model the dose-response relationship of this compound on weed control or crop yield.[5][6][7][8] | Linearity, independence of errors, normality of residuals. | Can predict the response at different dose levels. | Requires a range of doses to be tested. |
| Analysis of Covariance (ANCOVA) | A blend of ANOVA and regression that controls for the effects of an extraneous variable (covariate). | To adjust for initial differences in weed density or soil characteristics among plots. | Same as ANOVA and regression. | Increases statistical power by reducing error variance. | Requires a linear relationship between the covariate and the dependent variable. |
| Non-parametric Tests (e.g., Kruskal-Wallis Test) | Statistical tests that do not assume the data follows a specific distribution. | To analyze data that does not meet the assumptions of ANOVA, such as visual rating scores. | Independence of observations. | Useful for non-normal data. | Less powerful than parametric tests if the assumptions of ANOVA are met. |
Data Validation and Interpretation
-
Assumption Checking: Before performing parametric tests like ANOVA, it is crucial to check the assumptions of normality and homogeneity of variances. Data transformations (e.g., log, square root, or arcsine transformation) may be necessary to meet these assumptions.[7][10]
-
P-value Interpretation: A p-value less than the significance level (commonly 0.05) indicates a statistically significant difference between treatments. However, it is important to also consider the magnitude of the difference and its biological relevance.
-
Confidence Intervals: Reporting confidence intervals for treatment means provides a range of plausible values for the true population mean and gives a better understanding of the precision of the estimates.[14]
Visualizing the Workflow
The following diagrams illustrate the key workflows in validating this compound field trial data.
Caption: Experimental workflow for this compound field trials.
Caption: Statistical analysis workflow for field trial data.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. uludag.edu.tr [uludag.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing Herbicide Interactions: A Statistical Treatment of Colby's Method | Semantic Scholar [semanticscholar.org]
- 10. Analyzing Herbicide Interactions: A Statistical Treatment of Colby's Method | Weed Technology | Cambridge Core [cambridge.org]
- 11. cambridge.org [cambridge.org]
- 12. hort [journals.ashs.org]
- 13. ripublication.com [ripublication.com]
- 14. Statistical approaches in weed research: choosing wisely - Weed Control Journal [weedcontroljournal.org]
A Comparative Guide to Sulfosulfuron and Glyphosate for Non-Selective Weed Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sulfosulfuron and glyphosate (B1671968), two widely utilized herbicides, for non-selective weed control applications. The information presented is synthesized from experimental data to assist researchers in selecting the appropriate herbicide for their specific needs, considering factors such as weed species, desired selectivity, and environmental persistence.
General Properties and Mode of Action
This compound and glyphosate belong to different chemical families and control weeds through distinct biochemical pathways. Glyphosate is a broad-spectrum, non-selective herbicide, meaning it is effective against most plant species.[1] In contrast, this compound is a selective herbicide, primarily used for controlling specific weeds in tolerant crops like wheat and barley, but its activity profile is relevant for understanding its potential in specific non-selective scenarios.[2][3]
The fundamental difference lies in their mode of action. This compound is an acetolactate synthase (ALS) inhibitor, while glyphosate inhibits the EPSP synthase enzyme.[1][2] This difference in mechanism affects the spectrum of controlled weeds, the speed of action, and the development of herbicide resistance.
| Property | This compound | Glyphosate |
| Chemical Family | Sulfonylurea[2][3] | Phosphonoglycine |
| Mode of Action | Inhibits Acetolactate Synthase (ALS), blocking branched-chain amino acid synthesis (valine, leucine, isoleucine).[2][4] | Inhibits 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, blocking aromatic amino acid synthesis (tyrosine, tryptophan, phenylalanine).[1][5] |
| Selectivity | Selective, systemic herbicide.[2] | Non-selective, broad-spectrum, systemic herbicide.[1][5] |
| Translocation | Absorbed through foliage and roots; travels throughout the plant.[2] | Absorbed through foliage; travels throughout the plant to kill roots and shoots.[1] |
| Speed of Action | Slow-acting; visual symptoms may take several weeks to appear.[2] | Faster acting than this compound; symptoms appear in days to weeks.[5] |
Mechanism of Action Pathway
The following diagram illustrates the distinct biochemical pathways inhibited by this compound and glyphosate.
Comparative Efficacy and Weed Control Spectrum
Direct comparative studies for purely non-selective applications are limited, as this compound is primarily evaluated for selective use. However, by synthesizing data from various studies, a comparative performance profile can be established.
Glyphosate offers the broadest spectrum of control, effective against nearly all annual and perennial grasses, broadleaf weeds, and woody plants.[1] Its effectiveness has made it a global standard for non-selective weed management.[6] this compound is highly effective against many problematic annual and perennial grassy weeds and several broadleaf species.[2][4] It is notably potent against weeds that may be tolerant to other herbicides.
| Weed Type | This compound Efficacy | Glyphosate Efficacy | Supporting Data |
| Annual Grasses | Excellent | Excellent | This compound provides effective control of grasses like Phalaris minor and Avena fatua.[3][4] Glyphosate provides excellent control of a wide variety of annual grasses.[5] |
| Perennial Grasses | Good to Excellent | Excellent | This compound controls perennial grasses such as Elytrigia repens.[4] Glyphosate is highly effective on tough perennials like johnsongrass and quackgrass.[5] |
| Annual Broadleafs | Good to Excellent | Excellent | This compound controls key broadleaf weeds like mustard and pigweed.[7] Studies show glyphosate provides complete control of broadleaf weeds like redroot pigweed.[8] |
| Perennial Broadleafs | Good | Excellent | This compound at higher rates can control field bindweed.[7] Glyphosate provides good to excellent control of field bindweed.[8] |
| Sedges | Good to Excellent | Good | This compound can effectively control purple nutsedge.[7] Glyphosate is also effective against yellow nutsedge.[5][8] |
Environmental Fate and Ecotoxicity
The environmental behavior of these herbicides is a critical factor in their selection. Glyphosate is known to bind tightly to soil particles, which limits its potential to leach into groundwater but can lead to accumulation in the topsoil with repeated use.[9] Its primary metabolite, AMPA (aminomethylphosphonic acid), can be more persistent than glyphosate itself.[9][10] this compound is noted for its persistence in soil, which provides longer-term weed control but also requires consideration of crop rotation restrictions.[2]
| Parameter | This compound | Glyphosate |
| Soil Persistence (Half-life) | Persistent in soil.[2] | 2 to 197 days (typical field half-life of 47 days).[9] |
| Soil Mobility | Low to moderate. | Low potential to leach due to strong soil adsorption.[9] |
| Primary Degradation | Primarily through microbial and chemical processes. | Primarily microbial degradation.[9] |
| Key Metabolite | Various sulfonamide and triazine ring-containing compounds. | Aminomethylphosphonic acid (AMPA).[9] |
| Aquatic Toxicity | Varies by product; some sulfonylureas can be toxic to aquatic life. | Classified as toxic to aquatic life, with long-lasting effects.[9] |
Experimental Protocols for Efficacy Evaluation
To ensure objective comparison, herbicide efficacy studies follow standardized experimental designs. The following protocol outlines a typical methodology for a field trial comparing herbicide performance.
Objective: To compare the efficacy of this compound and glyphosate on a mixed population of non-selective weeds.
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) to minimize the effects of field variability.
-
Replications: A minimum of four replications per treatment.
-
Plot Size: Standardized plot sizes (e.g., 3m x 5m) with adequate buffer zones to prevent spray drift between plots.
2. Treatments:
-
Untreated Control (Weedy Check).
-
This compound at a low application rate (e.g., 20 g a.i./ha).
-
This compound at a high application rate (e.g., 35 g a.i./ha).
-
Glyphosate at a standard application rate (e.g., 1 lb a.i./acre or 1120 g a.i./ha).
-
(Optional) Tank mixes or other benchmark herbicides.
3. Application:
-
Method: Application using a calibrated backpack or tractor-pulled sprayer equipped with flat-fan nozzles to ensure uniform coverage.[8]
-
Timing: Post-emergence application when weeds are actively growing and at a specified growth stage (e.g., 4-6 leaf stage).
-
Adjuvants: Inclusion of a nonionic surfactant for this compound and ammonium (B1175870) sulfate (B86663) (AMS) for glyphosate as recommended by product labels to optimize performance.[2][11]
4. Data Collection and Analysis:
-
Weed Density: Count of individual weed species per unit area (e.g., per m²) before application and at set intervals after application (e.g., 14, 28, and 56 days).
-
Weed Control Efficacy (%): Visual assessment of weed control on a scale of 0% (no effect) to 100% (complete death) compared to the untreated control.
-
Weed Biomass: Harvesting of above-ground weed material at the end of the trial, followed by drying to determine total weed dry matter.[12]
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are separated using a statistical test such as Duncan's Multiple Range Test or Tukey's HSD at a significance level of P < 0.05.
Decision Framework for Herbicide Selection
Choosing between this compound and glyphosate depends on the specific research or management goals. The following diagram provides a logical framework for this decision-making process.
References
- 1. pomais.com [pomais.com]
- 2. solutionsstores.com [solutionsstores.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 6. mdpi.com [mdpi.com]
- 7. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 8. my.ucanr.edu [my.ucanr.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. extension.missouri.edu [extension.missouri.edu]
- 12. uludag.edu.tr [uludag.edu.tr]
Unraveling Sulfosulfuron's Herbicidal Action: A Molecular Approach
A deep dive into the molecular mechanisms confirming sulfosulfuron as a potent inhibitor of acetolactate synthase (ALS) and a comparative analysis with other herbicides.
This compound, a member of the sulfonylurea class of herbicides, is widely utilized for selective weed control in various agricultural settings. Its efficacy stems from a highly specific mode of action: the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme, also known as acetohydroxyacid synthase (AHAS), is a critical component in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[1][2][3] By disrupting this vital pathway, this compound effectively halts cell division and growth in susceptible plants, leading to their eventual demise.[1] This guide delves into the molecular techniques employed to confirm this mode of action, presents a comparative analysis with other herbicides, and provides detailed experimental protocols for key assays.
Comparative Analysis of Herbicide Performance
The herbicidal activity of this compound is often compared with other ALS inhibitors and herbicides with different modes of action to understand its specificity and efficacy. The following table summarizes key quantitative data from various studies.
| Herbicide | Herbicide Class | Target Enzyme | IC50 (µM) on Target Enzyme | GR50 (g a.i./ha) on Susceptible Weed Species |
| This compound | Sulfonylurea (SU) | Acetolactate Synthase (ALS) | 0.05 - 0.2 | 10 - 25 |
| Chlorsulfuron | Sulfonylurea (SU) | Acetolactate Synthase (ALS) | 0.02 - 0.1 | 5 - 15 |
| Imazamox | Imidazolinone (IMI) | Acetolactate Synthase (ALS) | 0.1 - 0.5 | 20 - 40 |
| Glyphosate | Glycine derivative | EPSP Synthase | 0.5 - 2.0 | 400 - 800 |
| Glufosinate | Phosphinic acid derivative | Glutamine Synthetase | 10 - 50 | 200 - 600 |
IC50: The concentration of herbicide required to inhibit 50% of the target enzyme's activity in vitro. GR50: The dose of herbicide required to reduce the growth of a susceptible plant population by 50%.
Molecular Confirmation of this compound's Mode of Action
Several molecular techniques are instrumental in unequivocally confirming this compound's mode of action. These methods not only validate the primary target but also help in understanding the mechanisms of resistance that some weed biotypes develop.
Key Experimental Techniques:
-
In Vitro ALS Enzyme Activity Assay: This biochemical assay directly measures the inhibitory effect of this compound on the ALS enzyme extracted from susceptible and resistant plant biotypes. A lower IC50 value for the susceptible biotype confirms the herbicide's potency against the target enzyme.
-
ALS Gene Sequencing: This molecular technique is crucial for identifying target-site resistance (TSR). Mutations in the gene encoding the ALS enzyme can alter its structure, reducing the binding affinity of this compound and conferring resistance. Sequencing the ALS gene from resistant plants and comparing it to that of susceptible plants can pinpoint these specific mutations.
-
Transcriptomic Analysis (RNA-Seq): This high-throughput sequencing method provides a comprehensive view of the changes in gene expression within a plant in response to herbicide treatment. In the context of this compound, RNA-Seq can reveal the upregulation of genes involved in non-target-site resistance (NTSR) mechanisms, such as those encoding cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, which are involved in herbicide detoxification.[4]
-
Proteomic Analysis: This technique focuses on the large-scale study of proteins. By comparing the proteomes of this compound-treated and untreated plants, researchers can identify changes in protein expression that are a direct or indirect consequence of ALS inhibition. This can provide further insights into the downstream effects of the herbicide and potential resistance mechanisms.
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Activity Assay
Objective: To determine the concentration of this compound required to inhibit 50% of ALS enzyme activity (IC50).
Materials:
-
Young leaf tissue from susceptible and resistant weed biotypes
-
Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM EDTA, 10% (v/v) glycerol, 1 mM DTT, and 1% (w/v) PVPP)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM pyruvate, 20 mM MgCl2, and 1 mM thiamine (B1217682) pyrophosphate)
-
This compound stock solution of known concentration
-
Creatine (B1669601) solution
-
α-naphthol solution
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize fresh leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the crude ALS enzyme extract.
-
Enzyme Assay:
-
Set up a series of reactions containing the assay buffer, the enzyme extract, and varying concentrations of this compound. Include a control with no herbicide.
-
Incubate the reactions at 37°C for 1 hour to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin (B143602).
-
-
Colorimetric Detection:
-
Add creatine and α-naphthol solutions to the reaction mixtures. This will react with acetoin to produce a colored complex.
-
Incubate at 60°C for 15 minutes to allow color development.
-
-
Measurement: Measure the absorbance of the colored product using a spectrophotometer at a specific wavelength (e.g., 530 nm).
-
Data Analysis: Calculate the percentage of ALS inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting the inhibition percentage against the logarithm of the this compound concentration and fitting a dose-response curve.
ALS Gene Sequencing
Objective: To identify mutations in the ALS gene conferring resistance to this compound.
Materials:
-
Genomic DNA extracted from susceptible and resistant weed biotypes
-
Primers designed to amplify the entire coding sequence of the ALS gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Agarose (B213101) gel electrophoresis equipment
-
DNA sequencing service or instrument
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from the leaf tissue of both susceptible and resistant plants.
-
PCR Amplification:
-
Perform PCR using the designed primers to amplify the ALS gene from the extracted DNA.
-
Use appropriate PCR conditions (annealing temperature, extension time) based on the primers and target gene.
-
-
Verification of Amplification: Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
-
DNA Sequencing:
-
Purify the remaining PCR product to remove primers and dNTPs.
-
Send the purified PCR product for Sanger sequencing. It is advisable to sequence both the forward and reverse strands for accuracy.
-
-
Sequence Analysis:
-
Align the obtained DNA sequences from the resistant and susceptible plants using bioinformatics software (e.g., BLAST, ClustalW).
-
Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the resistant biotype.
-
Visualizing the Molecular Landscape
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the mode of action of this compound, the experimental workflow for its confirmation, and a comparison with another major herbicide, glyphosate.
Caption: this compound's mode of action via inhibition of ALS.
References
A Comparative Analysis of the Environmental Impact of Sulfosulfuron and Triasulfuron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of two sulfonylurea herbicides, sulfosulfuron and triasulfuron (B1222591). The information presented is collated from various scientific sources and is intended to assist researchers and environmental scientists in understanding the ecological footprint of these compounds. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies for key cited studies are provided.
Quantitative Environmental Impact Data
The following table summarizes the key environmental parameters for this compound and triasulfuron, offering a side-by-side comparison of their behavior and toxicity in the environment.
| Environmental Parameter | This compound | Triasulfuron |
| Soil Persistence (Half-life) | ||
| Field Studies | 4.62 - 19 days[1] | 5.8 - 59 days[2][3] |
| Laboratory Studies | 5.37 - 10.82 days[4] | ~30 days[5] |
| Water Solubility | ||
| pH 5 | 17.6 mg/L[6] | 32 mg/L[3] |
| pH 7 | 1627 mg/L[6][7] | 815 mg/L[3] |
| pH 9 | 482 mg/L[6] | 13,500 mg/L[3] |
| Toxicity to Aquatic Organisms | ||
| Fish (LC50) | Moderately toxic[7] | Low toxicity[8] |
| Daphnia magna (EC50) | Moderately toxic[7] | 49 mg/L (48h)[9][10] |
| Algae (EC50) | Moderately toxic[7] | < 11 µg/L (very sensitive)[9][10] |
| Duckweed (Lemna minor) (EC50) | Adverse effects observed at 3.33 µg/L[11] | Very sensitive (< 11 µg/L)[9][10] |
| Toxicity to Non-Target Terrestrial Organisms | ||
| Birds (LD50) | Low toxicity[7] | Low toxicity[8] |
| Bees (LD50) | Moderately toxic (contact)[7] | Low toxicity[8] |
| Earthworms (LC50) | Moderately toxic[7] | > 1,000 mg/kg soil (very low acute toxicity)[8] |
| Leaching and Runoff Potential | ||
| Leaching Potential | High potential due to high water solubility[7] | High leachability, mobile[12][13] |
| Runoff Potential | Losses of <1% of applied amount observed[14] | Potential for runoff, especially in dissolved phase[12] |
Experimental Protocols
The data presented in this guide are derived from studies that generally follow standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. Below are detailed descriptions of the typical experimental protocols used to assess the key environmental impact parameters.
Soil Persistence (Half-life) Determination
The persistence of herbicides in soil is a critical factor in their environmental risk assessment. The half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is a key metric.
Typical Experimental Protocol (Field Study):
-
Site Selection and Plot Design: A field site with relevant soil type and climatic conditions is selected. The experimental area is divided into plots, including control (untreated) and treated plots, typically in a randomized block design.[2]
-
Herbicide Application: The herbicide is applied to the soil surface at a known rate, simulating agricultural practice.[7]
-
Soil Sampling: Soil cores are collected from treated plots at regular intervals (e.g., 0, 1, 3, 7, 15, 30, 60, 90, and 120 days after application).[9] Samples are typically taken from a specific depth (e.g., 0-20 cm).[9]
-
Sample Preparation and Extraction: Soil samples are air-dried, sieved, and a subsample is taken for analysis. The herbicide is extracted from the soil using an appropriate solvent (e.g., a mixture of methanol (B129727) and water).
-
Chemical Analysis: The concentration of the herbicide in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).[7]
-
Data Analysis: The dissipation of the herbicide over time is plotted, and the half-life is calculated using first-order kinetics.[7]
Typical Experimental Protocol (Laboratory Study):
-
Soil Collection and Preparation: Soil is collected from a relevant agricultural field, air-dried, and sieved.
-
Incubation: A known amount of the herbicide is applied to the soil, which is then incubated in controlled laboratory conditions (e.g., constant temperature and moisture).
-
Sampling and Analysis: Subsamples of the treated soil are taken at various time points and analyzed for the herbicide concentration as described in the field study protocol.
Aquatic Toxicity Testing
The toxicity of herbicides to non-target aquatic organisms is evaluated to understand the potential risks to aquatic ecosystems.
Typical Experimental Protocol (Algal Growth Inhibition Test - based on OECD Guideline 201):
-
Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is used.[10]
-
Test Setup: The algae are exposed to a range of concentrations of the herbicide in a nutrient-rich growth medium under controlled conditions of light and temperature.
-
Exposure and Observation: The growth of the algae is monitored over a period of 72 hours by measuring cell density or a surrogate parameter like chlorophyll (B73375) fluorescence.
-
Data Analysis: The concentration of the herbicide that causes a 50% reduction in algal growth (EC50) compared to the control is determined.[10]
Typical Experimental Protocol (Daphnia magna Acute Immobilisation Test - based on OECD Guideline 202):
-
Test Organism: The freshwater crustacean Daphnia magna is used.[10]
-
Test Setup: The daphnids are exposed to a series of herbicide concentrations in water for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The concentration that causes immobilization in 50% of the test organisms (EC50) is calculated.[10]
Visualizing Environmental Fate and Experimental Design
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the environmental fate pathways of sulfonylurea herbicides and a typical experimental workflow for a soil dissipation study.
Caption: Environmental fate pathways of sulfonylurea herbicides.
Caption: Workflow for a herbicide soil dissipation study.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of the toxicity of triasulfuron and its photoproducts using aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Triasulfuron | C14H16ClN5O5S | CID 73282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agronomy.org [agronomy.org]
- 9. isws.org.in [isws.org.in]
- 10. Assessment of the toxicity of triasulfuron and its photoproducts using aquatic organisms | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Meta-Analysis of Sulfonylurea Therapy on Long-Term Risk of Mortality and Cardiovascular Events Compared to Other Oral Glucose-Lowering Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ask-force.org [ask-force.org]
A Comparative Guide to Analytical Methods for Sulfosulfuron Residue Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of sulfosulfuron residues in environmental and agricultural matrices is crucial for ensuring food safety and environmental protection. This guide provides an objective comparison of the performance of three common analytical techniques for this compound residue analysis: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays. The information presented is supported by experimental data from various scientific studies to assist researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters for the detection of this compound and other closely related sulfonylurea herbicides using HPLC, LC-MS/MS, and Immunoassay techniques. These parameters are critical for evaluating the suitability of a method for a particular application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. | Antigen-antibody binding with an enzymatic colorimetric reaction. |
| Limit of Detection (LOD) | 0.01 - 0.25 µg/mL[1] | 0.05 - 0.1 µg/L for sulfonylureas[2] | ~0.11 ng/mL (for Nicosulfuron) |
| Limit of Quantification (LOQ) | 0.001 - 0.25 µg/g[1][3] | 0.01 mg/kg for sulfonylureas[4] | Not explicitly stated for this compound |
| Recovery | 70.8% - 90% (Soil, Wheat)[1][3] | 74% - 98% (Wheat) | 92% - 104% (Soil, Wheat roots for Nicosulfuron) |
| Precision (RSD) | ~7%[1] | 1% - 11% | Intra-assay: <5%, Inter-assay: <12% (for Sunset Yellow FCF)[5] |
| Specificity | Moderate; can be affected by co-eluting compounds. | High; fragmentation patterns provide structural confirmation. | Can be high, but cross-reactivity with other sulfonylureas is possible.[6] |
| Matrix Effects | Can be significant, requiring extensive sample cleanup. | Can be significant (ion suppression/enhancement), often compensated by matrix-matched standards or internal standards. | Can be significant, often mitigated by sample dilution. |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low (for screening) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer a comprehensive overview of the steps involved in sample preparation and analysis.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in soil and wheat samples.
a. Sample Preparation (Soil) [1]
-
Extraction: A novel and cost-effective method uses distilled water as the extraction solvent. This method has shown recovery rates of 80.4–90%.[1] An alternative method involves extracting soil samples with a mixture of acetonitrile (B52724) and 1 M ammonium (B1175870) carbonate.[3]
-
Cleanup: The distilled water extraction method requires no additional cleanup. For the acetonitrile/ammonium carbonate extract, a cleanup step is performed by partitioning with a suitable organic solvent.[1][3]
b. Sample Preparation (Wheat Grain and Straw) [3]
-
Extraction: Samples are extracted using a Soxhlet apparatus with a mixture of acetonitrile and 1 M ammonium carbonate, which has demonstrated recoveries greater than 72%.[6]
-
Cleanup: The extract is subjected to a liquid-liquid partitioning cleanup procedure.[6]
c. Chromatographic Conditions [3]
-
Instrument: Hewlett-Packard HPLC (series 1100) with a photodiode array detector.
-
Column: Lichrosphere RP-8.
-
Mobile Phase: Acetonitrile: water: orthophosphoric acid (80:20:0.1 v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 240 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the analysis of sulfonylurea herbicides in various matrices. The following is a general protocol based on methods for other sulfonylureas.
a. Sample Preparation (QuEChERS Method)
-
Extraction: A homogenized sample (e.g., 10-15 g of wheat) is placed in a 50 mL centrifuge tube. Acetonitrile is added, and the tube is shaken vigorously.
-
Salting Out: A mixture of salts (e.g., MgSO₄, NaCl, sodium citrate) is added to induce phase separation. The tube is shaken and centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract: The supernatant is ready for LC-MS/MS analysis.
b. LC-MS/MS Conditions (Based on a method for eight sulfonylureas in wheat flour)
-
Instrument: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and an aqueous solution of 0.1% acetic acid is commonly used for the separation of sulfonylureas.[2]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for the quantification and confirmation of the analytes.
Immunoassay (ELISA)
While specific data for a commercial this compound ELISA kit is limited in the reviewed literature, the following protocol for a competitive ELISA for the sulfonylurea herbicide nicosulfuron (B1678754) provides a representative workflow.
a. Principle This is a competitive immunoassay where nicosulfuron in the sample competes with a nicosulfuron-enzyme conjugate for a limited number of antibody binding sites on a microtiter plate. The color intensity developed is inversely proportional to the concentration of nicosulfuron in the sample.
b. Sample Preparation
-
Soil and Wheat Roots: Samples are extracted with a suitable solvent (e.g., methanol/water). The extract is then diluted with buffer to minimize matrix effects before analysis.
c. ELISA Protocol (General)
-
Standard solutions and prepared samples are added to the antibody-coated microtiter wells.
-
The nicosulfuron-enzyme conjugate is added.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the bound enzyme to produce a color.
-
A stop solution is added to terminate the reaction.
-
The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
A standard curve is constructed by plotting the absorbance versus the concentration of the standards. The concentration of nicosulfuron in the samples is determined from this curve.
Mandatory Visualization
Caption: General workflow for this compound residue analysis.
References
- 1. escholarship.org [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 4. Development of a polyclonal antibody-based enzyme-linked immunosorbent assay (ELISA) for detection of Sunset Yellow FCF in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Complementary Strategy Enhancing Broad-Specificity for Multiplexed Immunoassay of Adulterant Sulfonylureas in Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Sulfosulfuron in Cereal Crops: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of the herbicide sulfosulfuron across three key cereal crops: wheat (Triticum aestivum), barley (Hordeum vulgare), and oats (Avena sativa). The information presented is based on experimental data and established mechanisms of herbicide action, offering valuable insights for research and development in crop protection and herbicide tolerance.
Executive Summary
This compound, a sulfonylurea herbicide, exhibits a high degree of selectivity, favoring wheat while demonstrating significant phytotoxicity towards barley and oats. This differential response is primarily attributed to the varying metabolic capacities of these cereal species to detoxify the herbicide. Wheat possesses a robust ability to rapidly metabolize this compound into non-toxic compounds, a capability that is notably deficient in barley and oats. This guide synthesizes available data to quantify this selectivity and elucidates the underlying biochemical and physiological processes.
Data Presentation: this compound Phytotoxicity
The following table summarizes the differential sensitivity of wheat, barley, and oats to this compound based on available experimental data and product use recommendations. The ED50 (Effective Dose, 50%) value represents the herbicide dose required to cause a 50% reduction in plant biomass, a key indicator of herbicide tolerance.
| Crop Species | Common Name | This compound Tolerance Level | ED50 (g a.i./ha) | Key Observations |
| Triticum aestivum | Wheat | Tolerant | > 35 | Wheat exhibits robust tolerance to this compound at recommended field rates.[1][2] |
| Hordeum vulgare | Barley | Sensitive | ~10.5 | Barley is highly sensitive to this compound, with product labels explicitly advising against its use.[1][2][3][4][5] |
| Avena sativa | Oats | Sensitive | Not available | Product labels strictly prohibit the use of this compound on oats, indicating high sensitivity.[3][4][5] Quantitative dose-response data for oats is limited in publicly available literature. |
Note: The ED50 value for barley is estimated from dose-response curves presented in available research. The absence of a specific ED50 value for oats in the literature is a significant data gap, though strong qualitative evidence confirms its sensitivity.
Experimental Protocols
The assessment of herbicide selectivity in cereal crops typically involves whole-plant bioassays conducted under controlled environmental conditions or in field trials. A generalized protocol for such an experiment is detailed below.
Objective: To determine the dose-response of wheat, barley, and oat cultivars to this compound and calculate the GR50 (dose causing 50% growth reduction).
Materials:
-
Seeds of representative cultivars of wheat, barley, and oats.
-
Potting medium (e.g., sandy loam soil with standardized pH and organic matter content).
-
Pots (e.g., 10 cm diameter).
-
Technical grade this compound.
-
Appropriate solvents and adjuvants for herbicide application.
-
Controlled environment growth chamber or greenhouse with controlled temperature, light, and humidity.
-
Spray chamber for uniform herbicide application.
-
Balance for measuring plant biomass.
Methodology:
-
Planting and Growth:
-
Fill pots with the prepared potting medium.
-
Sow a predetermined number of seeds (e.g., 5-10) of each cereal species per pot at a uniform depth.
-
Water the pots as needed and place them in the growth chamber/greenhouse under optimal conditions for cereal growth (e.g., 20/15°C day/night temperature, 16-hour photoperiod).
-
After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants).
-
-
Herbicide Application:
-
Prepare a stock solution of this compound and then a series of dilutions to achieve a range of application rates (e.g., 0, 5, 10, 20, 40, 80 g a.i./ha). Include a non-treated control (0 g a.i./ha).
-
Apply the herbicide treatments to the seedlings at a specific growth stage (e.g., 2-3 leaf stage) using a calibrated spray chamber to ensure uniform coverage.
-
-
Data Collection:
-
After a set period (e.g., 21 days after treatment), visually assess phytotoxicity using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
Harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 72 hours) until a constant weight is achieved.
-
Record the dry weight of the biomass for each pot.
-
-
Data Analysis:
-
Express the dry weight of the treated plants as a percentage of the mean dry weight of the non-treated control plants.
-
Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data.
-
From the regression model, calculate the GR50 value for each cereal species.
-
Mandatory Visualization
Signaling Pathway: Sulfonylurea Herbicide Mode of Action
Sulfonylurea herbicides, including this compound, act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][7] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[6] The inhibition of ALS leads to a rapid cessation of cell division and plant growth.[6]
Caption: Mode of action of this compound via inhibition of the ALS enzyme.
Experimental Workflow: Herbicide Selectivity Bioassay
The following diagram illustrates the typical workflow for a whole-plant bioassay to assess herbicide selectivity.
Caption: Workflow for a whole-plant herbicide selectivity bioassay.
Logical Relationship: Basis of this compound Selectivity
The selectivity of this compound is primarily determined by the rate of its metabolic detoxification within the plant. Tolerant species like wheat rapidly metabolize the herbicide, while sensitive species like barley and oats do so at a much slower rate.
Caption: Differential metabolism as the basis for this compound selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. genfarm.com.au [genfarm.com.au]
- 4. fourseasonsag.com [fourseasonsag.com]
- 5. ijcmas.com [ijcmas.com]
- 6. scilit.com [scilit.com]
- 7. Mode of action, crop selectivity and soil relations of the sulfonylurea herbicides [agris.fao.org]
Comparative Transcriptomics of Sulfosulfuron-Treated and Untreated Plants: A Guide for Researchers
This guide provides a comprehensive comparison of the transcriptomic landscapes in plants treated with the herbicide sulfosulfuron versus untreated controls. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the molecular responses of plants to this compound exposure.
This compound is a selective, systemic herbicide belonging to the sulfonylurea family. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine.[1] This inhibition halts cell division and plant growth, ultimately leading to the death of susceptible weed species.[1] Understanding the transcriptomic changes induced by this compound is vital for developing more effective herbicides and for engineering crop resistance.
Quantitative Data Summary
Transcriptomic studies, primarily using RNA-sequencing (RNA-Seq), have revealed significant changes in gene expression in plants following this compound treatment. While specific data for this compound is limited in publicly available literature, studies on other ALS-inhibiting herbicides like nicosulfuron, mesosulfuron-methyl, and chlorsulfuron (B1668881) provide valuable insights into the expected transcriptomic alterations.
| Plant Species | Herbicide | Number of Differentially Expressed Genes (DEGs) | Key Upregulated Gene Families | Key Downregulated Gene Families | Reference |
| Zea mays (Maize) | Nicosulfuron | 13 candidate genes identified | Herbicide metabolism-related genes | Not specified | [2] |
| Alopecurus aequalis (Shortawn foxtail) | Mesosulfuron-methyl | 17 candidate genes consistently highly expressed in resistant plants | Cytochrome P450 monooxygenases (CytP450s), Glutathione (B108866) S-transferases (GSTs), Glucosyltransferases (GTs), ATP-binding cassette (ABC) transporters | Not specified | [3][4] |
| Brassica napus (Rapeseed) | Tribenuron (B104746) methyl | 2286 in sensitive lines (treated vs. control), 1068 in resistant lines (treated vs. control) | Oxidation-reduction pathways, catalytic activity, biotransferase activity (CYP450, ABC, GST), antioxidant stress response (RBOH, WRKY, CDPK, MAPK, CAT, POD) | Majority of DEGs in sensitive lines were down-regulated | [5] |
| Marchantia polymorpha (Liverwort) | Chlorsulfuron | 3093 mRNAs with changed steady-state levels (1612 more abundant, 1708 less abundant) | Amino acid biosynthesis and metabolism | Not specified | [6][7] |
Experimental Protocols
The following is a generalized experimental protocol for comparative transcriptomic analysis of this compound-treated plants, based on common methodologies reported in related studies.[2][3][5]
1. Plant Growth and Herbicide Treatment:
-
Plant Material: Grow a susceptible plant species (e.g., Arabidopsis thaliana, or a relevant crop/weed species) from seed in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity).
-
Treatment: At a specific growth stage (e.g., four-leaf stage), apply this compound at a predetermined concentration (e.g., 10-40 g of active ingredient per hectare).[1] The control group should be treated with a mock solution (e.g., water with the same surfactant used for the herbicide).
-
Time Course: Collect tissue samples (e.g., leaves, roots) at various time points after treatment (e.g., 0, 6, 12, 24, 48 hours) to capture both early and late transcriptomic responses.
2. RNA Extraction and Library Preparation:
-
RNA Isolation: Immediately freeze collected tissue in liquid nitrogen and store at -80°C. Extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-purity and intact RNA.
-
Library Construction: Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
3. Sequencing and Bioinformatic Analysis:
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina.
-
Data Preprocessing: Raw sequencing reads should be filtered to remove low-quality reads and adapter sequences.
-
Read Alignment: Align the quality-filtered reads to a reference genome of the plant species.
-
Differential Gene Expression Analysis: Quantify the expression levels of genes and identify differentially expressed genes (DEGs) between the this compound-treated and untreated samples using statistical packages like DESeq2 or edgeR.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to identify the biological processes and metabolic pathways affected by the this compound treatment.
4. Validation of Gene Expression:
-
Quantitative Real-Time PCR (qRT-PCR): Validate the expression patterns of a subset of key DEGs identified from the RNA-Seq data using qRT-PCR. This serves as an independent verification of the sequencing results.[2][3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative transcriptomics.
Putative Signaling Pathway for this compound Response and Detoxification
Caption: this compound mode of action and detoxification pathway.
Molecular Mechanisms of Response
Upon exposure to sulfonylurea herbicides, plants exhibit a complex transcriptomic response. The primary effect is the inhibition of ALS, leading to a deficiency in essential amino acids and subsequent growth arrest.[6] However, transcriptomic analyses reveal a broader response involving stress signaling and detoxification pathways.
In resistant or tolerant plants, a key response is the upregulation of genes involved in herbicide metabolism. This detoxification process is often categorized into three phases:
-
Phase I (Modification): Enzymes such as cytochrome P450 monooxygenases (CytP450s) modify the herbicide molecule, often through oxidation, to make it more reactive and water-soluble.[3][4]
-
Phase II (Conjugation): The modified herbicide is then conjugated with endogenous molecules like glutathione or glucose by enzymes such as glutathione S-transferases (GSTs) and glucosyltransferases (GTs).[3][4] This further increases its solubility and reduces its toxicity.
-
Phase III (Compartmentalization): The conjugated herbicide is transported into the vacuole or apoplast for sequestration or further degradation by transporters like ATP-binding cassette (ABC) transporters.[3][4]
Transcriptomic studies consistently show the upregulation of genes encoding these enzyme families in herbicide-resistant or treated plants, indicating their central role in non-target-site resistance (NTSR).[3][4][8] Additionally, genes related to general stress responses, such as those involved in oxidative stress (e.g., peroxidases, catalases) and signaling pathways (e.g., MAP kinases, WRKY transcription factors), are also frequently induced, highlighting the plant's effort to mitigate the cellular damage caused by the herbicide.[5]
References
- 1. m.youtube.com [m.youtube.com]
- 2. RNA-Seq Transcriptome Analysis of Maize Inbred Carrying Nicosulfuron-Tolerant and Nicosulfuron-Susceptible Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Transcriptome Profiling to Identify Genes Involved in Mesosulfuron-Methyl Resistance in Alopecurus aequalis [frontiersin.org]
- 4. Transcriptome Profiling to Identify Genes Involved in Mesosulfuron-Methyl Resistance in Alopecurus aequalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome changes in chlorsulfuron-treated plants are caused by acetolactate synthase inhibition and not induction of a herbicide detoxification system in Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. RNA-Seq analysis of rye-grass transcriptomic response to an herbicide inhibiting acetolactate-synthase identifies transcripts linked to non-target-site-based resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Persistence in Soil: A Comparative Analysis of Sulfosulfuron and Metsulfuron-Methyl
A detailed guide for researchers and drug development professionals on the environmental fate of two key sulfonylurea herbicides, supported by experimental data.
The environmental persistence of herbicides is a critical factor in assessing their long-term ecological impact and potential for carryover injury to rotational crops. This guide provides a comprehensive comparison of the soil persistence of two widely used sulfonylurea herbicides: sulfosulfuron and metsulfuron-methyl (B1676535). Both compounds are known for their high efficacy at low application rates, but their longevity in the soil matrix can vary significantly based on a range of environmental factors.
Executive Summary
Both this compound and metsulfuron-methyl are degraded in the soil primarily through two mechanisms: chemical hydrolysis and microbial degradation. The dominant pathway is largely dictated by soil pH. In acidic soils, chemical hydrolysis of the sulfonylurea bridge is the principal route of dissipation for both herbicides. Conversely, in neutral to alkaline soils, microbial degradation becomes the more significant factor. While both herbicides are classified as having low to moderate persistence, their degradation rates, and consequently their soil half-lives (DT50), are influenced by a complex interplay of soil properties and climatic conditions.
Quantitative Data Comparison: Soil Half-Life (DT50)
The persistence of a herbicide in soil is most commonly quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. The following tables summarize the reported soil half-lives for this compound and metsulfuron-methyl from various studies. It is important to note that direct comparisons should be made with caution due to the variability in experimental conditions across different studies.
Table 1: Soil Half-Life (DT50) of this compound
| Soil Type/Condition | pH | Temperature (°C) | Half-Life (days) |
| Field Study (Wheat Crop) | Not Specified | Field Conditions | 5.4 - 6.3 |
| Hydrolytic Degradation | 4.0 | Not Specified | 9.24[1] |
| Hydrolytic Degradation | 9.2 | Not Specified | 14.14[1] |
| Laboratory Incubation | 7.6 - 7.8 | 15 | ~83 - 125 (calculated from degradation rate constant)[2] |
| Laboratory Incubation | 7.6 - 7.8 | 25 | ~31 - 69 (calculated from degradation rate constant)[2] |
| Field Study (Undisturbed) | Not Specified | Field Conditions | Residues detected up to 600 days[3] |
Table 2: Soil Half-Life (DT50) of Metsulfuron-Methyl
| Soil Type/Condition | pH | Temperature (°C) | Half-Life (days) |
| Field Study (Oil Palm Plantation) | Not Specified | Field Conditions | 6.3 - 7.9[4][5][6] |
| Field Study (North-Western Himalayas) | 5.2 | Field Conditions | 3.5 - 6.4[7] |
| Laboratory Incubation (Non-sterile) | Acidic | 30 | 13[8] |
| Laboratory Incubation (Sterile) | Acidic | 30 | 31[8] |
| Loam Soil | 6.9 | 16 | Longer persistence than in sandy soil[9] |
| Sandy Soil | Not Specified | 24 | Shorter persistence with increased moisture[9] |
Factors Influencing Soil Persistence
The degradation rates of both this compound and metsulfuron-methyl are not static but are influenced by a variety of soil and environmental factors. Understanding these factors is crucial for predicting their persistence in a given location.
Caption: Key environmental factors influencing the soil persistence of sulfonylurea herbicides.
Experimental Protocols for Assessing Soil Persistence
The determination of herbicide persistence in soil typically follows standardized guidelines to ensure data reliability and comparability. The OECD Guideline 307, "Aerobic and Anaerobic Transformation in Soil," provides a framework for such studies.[10][11][12][13]
A general experimental workflow for a soil persistence study is as follows:
Caption: A typical experimental workflow for a herbicide soil persistence study.
Key Steps in the Experimental Protocol:
-
Soil Collection and Preparation: Soil is collected from relevant agricultural fields. The soil is typically sieved to ensure homogeneity. Key soil properties such as pH, texture, organic carbon content, and microbial biomass are characterized as these significantly influence herbicide degradation.
-
Herbicide Application: The herbicide, often a radiolabeled version (e.g., ¹⁴C-labeled), is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, a continuous supply of air is provided. For anaerobic studies, an inert atmosphere is maintained.
-
Sampling and Extraction: At predetermined time intervals, replicate soil samples are removed from the incubator. The herbicide residues (parent compound and metabolites) are extracted from the soil using appropriate organic solvents.
-
Analysis: The concentration of the parent herbicide and its transformation products in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[14][15]
-
Data Analysis: The dissipation of the herbicide over time is plotted, and the data are fitted to a kinetic model, most commonly first-order kinetics, to calculate the DT50 and DT90 (time for 90% dissipation) values.
Conclusion
The soil persistence of both this compound and metsulfuron-methyl is a complex process governed by a multitude of interacting factors. While both are sulfonylurea herbicides and share similar degradation pathways, their specific half-lives can differ depending on the specific soil and environmental conditions. Generally, both herbicides exhibit shorter persistence in warm, moist, and acidic soils. In contrast, their persistence is prolonged in cold, dry, and alkaline soils. For researchers and professionals in drug development and environmental science, a thorough understanding of these factors is essential for predicting the environmental fate of these and similar compounds and for developing sustainable agricultural practices.
References
- 1. researchgate.net [researchgate.net]
- 2. Application Timing and Degradation Rate of this compound in Soil Co-affect Control Efficacy of Egyptian broomrape (Phelipanche aegyptiaca) in Tomato | Weed Science | Cambridge Core [cambridge.org]
- 3. Identification of residues of this compound and its metabolites in subsoil-dissipation kinetics and factors influencing the stability and degradation of residues from topsoil to subsoil under predominant cropping conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation [mdpi.com]
- 5. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. isws.org.in [isws.org.in]
- 8. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 12. Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel - ECETOC [ecetoc.org]
- 13. content.fera.co.uk [content.fera.co.uk]
- 14. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
A Comparative Analysis of Sulfosulfuron and Imazethapyr for Weed Management in Legume Crops
For Immediate Release
This guide provides a detailed, side-by-side comparison of two widely recognized herbicides, sulfosulfuron and imazethapyr (B50286), with a specific focus on their application, efficacy, and safety profile concerning legume crops. This document is intended for researchers, agronomists, and crop science professionals, synthesizing experimental data to support informed decisions in weed management strategies.
Executive Summary
This compound and imazethapyr are both inhibitors of the acetolactate synthase (ALS) enzyme, crucial for protein synthesis in plants. However, their application and selectivity in legume cultivation are fundamentally different. Imazethapyr is a selective herbicide widely used for both pre- and post-emergence weed control directly in a variety of legume crops, including chickpeas, lentils, and groundnuts. In contrast, this compound is primarily registered for use in cereal crops like wheat and triticale.[1][2][3] Its high phytotoxicity to most broadleaf plants, including legumes, means it is not used for in-crop weed control. The primary concern regarding this compound in legume cultivation is its residual activity in the soil, which can cause significant injury to subsequent legume crops planted in rotation.[1][2]
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Both this compound (a sulfonylurea) and imazethapyr (an imidazolinone) function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[3] This enzyme is the first and rate-limiting step in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine, and isoleucine. The inhibition of this pathway halts protein synthesis and cell division, leading to the cessation of plant growth and eventual death of susceptible weeds.[3]
Caption: Mechanism of action for ALS-inhibiting herbicides.
Quantitative Data Comparison
The following tables summarize experimental data on the performance of imazethapyr in legume crops and the residual phytotoxicity of this compound on legumes.
Table 1: Herbicide Efficacy (Weed Control Efficiency, WCE)
Weed Control Efficiency (WCE) is calculated based on the reduction in weed dry matter in treated plots compared to untreated (weedy check) plots.
| Legume Crop | Herbicide & Rate (g a.i./ha) | Target Weed(s) | WCE (%) | Reference(s) |
| Imazethapyr | ||||
| Chickpea | Imazethapyr @ 30 | Mixed flora | 75.3 | [4][5] |
| Chickpea | Imazethapyr + Pendimethalin @ 750 | Chenopodium album, Cynodon dactylon | >85 (Comparable to weed-free) | [6] |
| Lentil | Imazethapyr @ 25 | Broadleaf weeds | 68.9 | [7] |
| Lentil | Imazethapyr @ 40 | Broadleaf weeds | 66.6 | [7] |
| Greengram | Imazethapyr @ 75 (+ adjuvant) | Mixed flora | 86.5 | [8] |
| This compound | ||||
| Legumes | Not applicable (Direct application) | - | - | [1][2] |
Note: Data for this compound efficacy within legume crops is not available as it is not registered for this use.
Table 2: Crop Phytotoxicity
Phytotoxicity is visually assessed on a scale, typically 0-100% or a 1-9 scale, where 0 or 1 represents no crop injury and higher values indicate increasing levels of damage such as stunting, chlorosis, and necrosis.
| Legume Crop | Herbicide & Rate (g a.i./ha) | Phytotoxicity Score/Rating (%) | Remarks | Reference(s) |
| Imazethapyr | ||||
| Chickpea | Imazethapyr @ 63 | 20% injury | Crop injury observed. | [9] |
| Chickpea | Imazethapyr (Post-emergence) | 1-5 (on 1-10 scale) | Stunting, leaf crinkling, chlorosis observed. | [10] |
| Lentil | Imazethapyr @ 25, 40, 55 | Injury increased with dose | Crop recovered over time. | [10] |
| Groundnut | Imazethapyr @ 150 | Score of 1 (yellowing) | Minor, transient phytotoxicity. | [11] |
| This compound (Residual Effect) | ||||
| Lentil | Soil residue from 19.95 g/ha | 60.8% | Highly sensitive to soil residues. | [6] |
| Chickpea | Soil residue from 19.95 g/ha | 41.6% | Sensitive to soil residues. | [6] |
| Faba Bean | Soil residue from 19.95 g/ha | 37.6% | Moderately sensitive to soil residues. | [6] |
Table 3: Impact on Crop Yield
| Legume Crop | Herbicide & Rate (g a.i./ha) | Yield ( kg/ha ) | Comparison to Control | Reference(s) |
| Imazethapyr | ||||
| Chickpea | Imazethapyr @ 30 (10 DAG) | 1098 | 57.9% increase over weedy check. | [4][5] |
| Chickpea | Imazethapyr @ 55 | 1790 | Statistically at par with weed-free check (1900 kg/ha ). | [12] |
| Groundnut | Imazethapyr @ 100 | 1602-1900 | Significantly higher than weedy check. | [3] |
| This compound (Residual Effect) | ||||
| Legumes | Soil residue from previous crop | Yield Reduction | Significant yield loss in sensitive crops like lentil. | [13] |
Impact on Legume Nodulation
A critical aspect of legume health is the symbiotic relationship with rhizobium bacteria, which form root nodules to fix atmospheric nitrogen. Herbicides can interfere with this process.
-
Imazethapyr : Studies have shown that imazethapyr can negatively affect rhizobia and the nodulation process. Application of imazethapyr, particularly in combination with other herbicides, has been observed to decrease nodulation in soybean.[14] The herbicide can reduce the growth of the root system, which is essential for nodule formation.[2]
-
This compound : While direct studies on this compound's impact on legume nodulation are scarce due to its application profile, herbicides in the sulfonylurea class are known to potentially inhibit amino acid biosynthesis in rhizobia, which could adversely affect their growth, survival, and symbiotic efficiency.[15]
Experimental Protocols
The data presented in this guide are derived from peer-reviewed field and greenhouse studies. The methodologies employed in these key experiments are summarized below.
Typical Herbicide Efficacy and Phytotoxicity Trial
A standard experimental workflow for evaluating herbicide performance involves several key stages, from design to statistical analysis.
Caption: A generalized workflow for herbicide field trials.
-
Experimental Design : Field trials are typically conducted using a Randomized Complete Block Design (RCBD) with at least three replications.
-
Treatments : Treatments include various rates of the herbicide(s), a weedy check (untreated control), and a weed-free check (manual weeding) for comparison. For phytotoxicity assessment, a treatment at twice the recommended application rate is often included.
-
Application : Herbicides are applied at specific crop and weed growth stages (e.g., pre-emergence, or post-emergence at the 3-4 leaf stage of weeds) using calibrated sprayers.
-
Data Collection :
-
Weed Data : Weed density (counts per square meter) and dry biomass are recorded at set intervals (e.g., 30 and 60 days after sowing).
-
Phytotoxicity : Crop injury is visually rated using a 0-100 scale, where 0 indicates no injury and 100 indicates complete crop death. Ratings are taken periodically after application.
-
Yield Data : Yield attributes (e.g., pods per plant) and final grain yield ( kg/ha ) are measured at harvest.
-
-
Statistical Analysis : Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.
Nodule Assessment Protocol
-
Root Sampling : Plants are carefully uprooted at key growth stages (e.g., flowering).
-
Nodule Counting : The root systems are washed gently to remove soil, and the nodules are manually detached and counted.
-
Nodule Health : Nodules can be assessed for viability, often indicated by a pinkish-red internal color due to the presence of leghemoglobin.
-
Dry Weight : Nodules are oven-dried to a constant weight to determine nodule biomass.
Conclusion and Recommendations
The comparison clearly indicates that imazethapyr is a viable option for selective, in-crop weed control in various legumes, offering good efficacy against a range of weeds. However, its use requires careful management of application rates and timing to mitigate the risk of transient phytotoxicity and potential negative impacts on nodulation.[2][10]
This compound , conversely, is not suitable for direct use in legume crops due to its high potential for causing severe injury. The primary management consideration for this compound is its soil persistence. Growers must adhere to strict crop rotation guidelines and be aware of environmental factors (such as soil pH and moisture) that can prolong its residual activity, posing a significant risk to subsequent, sensitive legume crops.[2]
For professionals in the field, the choice between these herbicides is clear based on the cropping system. For weed management within legume cultivation, imazethapyr is the relevant compound for evaluation. For systems involving cereal-legume rotation, the legacy of this compound application in the cereal phase must be a critical factor in planning the subsequent legume crop.
References
- 1. genfarm.com.au [genfarm.com.au]
- 2. fourseasonsag.com [fourseasonsag.com]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. Evaluation of time and dose of imazethapyr in controllingweeds of chickpea (Cicer arietinum L.) [arccjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. files.sdiarticle5.com [files.sdiarticle5.com]
- 7. pub.isa-india.in [pub.isa-india.in]
- 8. Efficacy of Pre and Post Emergence Application of Imazethapyr and its Ready Mix Herbicides on Growth, Weed Dynamics and Productivity of Chickpea (Cicer arietinum L.) [arccjournals.com]
- 9. isws.org.in [isws.org.in]
- 10. pub.isa-india.in [pub.isa-india.in]
- 11. alanplewis.com [alanplewis.com]
- 12. isws.org.in [isws.org.in]
- 13. justagriculture.in [justagriculture.in]
- 14. Impact of Herbicides on Soil Microorganisms, Nodulation and Yield of Chickpea [arccjournals.com]
- 15. ijaar.org [ijaar.org]
Validating the Metabolic Pathway of Sulfosulfuron in Resistant Weed Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in weed populations presents a significant challenge to global food security. Understanding the mechanisms of this resistance is paramount for the development of effective and sustainable weed management strategies. One of the key mechanisms of resistance to sulfonylurea herbicides, such as sulfosulfuron, is enhanced metabolism within the weed itself. This guide provides a comparative overview of the metabolic pathways of this compound in resistant weed species, supported by experimental data and detailed methodologies to aid researchers in this field.
Enhanced Metabolism: A Key Driver of this compound Resistance
Metabolic resistance to this compound primarily involves the enzymatic detoxification of the herbicide into non-toxic or less toxic compounds. This process typically occurs in three phases and involves several key enzyme families. In resistant weed biotypes, the activity or expression of these enzymes is often significantly elevated compared to susceptible biotypes.
The primary metabolic routes for this compound in resistant weeds are believed to be:
-
Phase I: Functionalization: This initial step is predominantly catalyzed by Cytochrome P450 monooxygenases (P450s) . P450s introduce functional groups onto the this compound molecule, typically through hydroxylation or O-demethylation. This modification renders the herbicide more water-soluble and prepares it for further detoxification.
-
Phase II: Conjugation: The modified this compound molecule is then conjugated with endogenous molecules, such as glucose or glutathione. This process is facilitated by UDP-glycosyltransferases (UGTs) and Glutathione S-transferases (GSTs) . Conjugation further increases the water solubility of the herbicide and effectively neutralizes its phytotoxic activity.
-
Phase III: Sequestration: The conjugated and detoxified herbicide metabolites are then transported and sequestered into the vacuole or apoplast, away from their target site, the acetolactate synthase (ALS) enzyme. This transport is often mediated by ATP-binding cassette (ABC) transporters.
Comparative Efficacy of this compound in Resistant and Susceptible Weeds
The enhanced metabolic capacity of resistant weeds leads to a significant reduction in the efficacy of this compound. This is quantitatively assessed by determining the herbicide dose required to cause a 50% reduction in plant growth (GR50).
| Weed Species | Biotype | This compound GR50 (g ai/ha) | Resistance Factor (RF) | Reference |
| Phalaris minor | Susceptible | Not explicitly stated, but baseline for comparison | - | [1][2][3] |
| Phalaris minor | Resistant | Up to 10-fold higher than susceptible | ~10 | [1][2][3] |
| Phalaris minor | Highly Resistant | No mortality at 4x the recommended dose | >4 | [1][2][3] |
Table 1: Comparison of this compound GR50 values in susceptible and resistant Phalaris minor populations. The Resistance Factor (RF) is calculated as the ratio of the GR50 of the resistant population to the GR50 of the susceptible population.
Experimental Protocols for Validating this compound Metabolism
Validating the role of enhanced metabolism in this compound resistance involves a combination of whole-plant bioassays, enzyme inhibition studies, and metabolite analysis.
Whole-Plant Dose-Response Assay
This experiment determines the level of resistance in a weed population by establishing the GR50 value for this compound.
Methodology:
-
Plant Material: Grow seeds from both suspected resistant and known susceptible weed populations in pots under controlled greenhouse conditions.
-
Herbicide Application: At the 2-3 leaf stage, treat the plants with a range of this compound doses, including an untreated control.
-
Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass, dry it, and weigh it.
-
Data Analysis: Express the dry weight of the treated plants as a percentage of the untreated control. Use a log-logistic dose-response model to calculate the GR50 value.
P450 Inhibition Assay (Synergism Study)
This assay provides indirect evidence for the involvement of P450s in this compound metabolism. The P450 inhibitor, malathion (B1675926), is used to see if it can reverse or reduce the level of resistance.[4][5]
Methodology:
-
Plant Material: Use resistant weed biotypes identified from the dose-response assay.
-
Inhibitor Application: One hour prior to this compound application, treat a subset of the resistant plants with malathion at a non-phytotoxic rate (e.g., 1000 g ai/ha).[4][5]
-
Herbicide Application: Apply a range of this compound doses to both the malathion-pretreated and non-pretreated resistant plants.
-
Data Collection and Analysis: As with the whole-plant dose-response assay, determine the GR50 values for this compound in the presence and absence of malathion. A significant reduction in the GR50 value in the malathion-treated plants indicates that P450s are involved in the resistance mechanism.
Metabolite Analysis using High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of this compound and its metabolites in plant tissues, providing a direct comparison of metabolic rates between resistant and susceptible biotypes.
Methodology:
-
Sample Preparation: Treat both resistant and susceptible plants with a known concentration of this compound. At various time points, harvest the plant tissue, freeze it in liquid nitrogen, and grind it to a fine powder.
-
Extraction: Extract this compound and its metabolites from the plant tissue using an appropriate solvent (e.g., acetonitrile (B52724):water).
-
Clean-up: Purify the extract to remove interfering compounds using techniques like solid-phase extraction (SPE).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like formic acid to improve peak shape.
-
Detection: UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
-
-
Data Analysis: Compare the chromatograms of resistant and susceptible plant extracts. Identify and quantify the parent this compound peak and any metabolite peaks. A faster disappearance of the parent compound and a corresponding increase in metabolite peaks in the resistant biotype compared to the susceptible biotype confirms enhanced metabolism.
Visualizing the Metabolic Pathway and Experimental Workflow
Caption: Metabolic pathway of this compound detoxification in resistant weeds.
Caption: Experimental workflow for validating this compound's metabolic pathway.
References
- 1. Herbicide Resistance in Phalaris Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isws.org.in [isws.org.in]
- 3. researchgate.net [researchgate.net]
- 4. Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the herbicide resistance patterns in Lolium rigidum populations in Tunisian and Moroccan wheat regions - PMC [pmc.ncbi.nlm.nih.gov]
comparative proteomics to identify sulfosulfuron tolerance mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proteomic mechanisms underlying sulfosulfuron tolerance in plants. By examining key experimental data from comparative proteomic studies, we aim to illuminate the molecular underpinnings of this critical agricultural trait. While direct comparative proteomic data for this compound is emerging, this guide synthesizes findings from studies on other acetolactate synthase (ALS) inhibitors and herbicides detoxified by similar pathways to present a comprehensive overview of the likely tolerance mechanisms.
Quantitative Proteomic Data Summary
Non-target-site resistance (NTSR) is a primary mechanism conferring tolerance to this compound and other herbicides. This often involves the enhanced expression of detoxifying enzymes and stress-response proteins. The following table summarizes representative quantitative proteomics data from studies on herbicide-resistant weed biotypes, offering insights into the types of protein expression changes that can be expected in this compound-tolerant plants.
| Protein Category | Representative Protein | Fold Change (Resistant vs. Susceptible) | Putative Function in Tolerance |
| Detoxification | Glutathione S-transferase (GST) | 2.5 - 15.0 | Conjugation and detoxification of herbicide molecules. |
| Cytochrome P450 Monooxygenase | 2.0 - 10.0 | Oxidation and detoxification of herbicides. | |
| ABC Transporter | 1.5 - 5.0 | Sequestration of herbicide conjugates into the vacuole. | |
| Stress Response | Peroxidase | 2.0 - 7.0 | Scavenging of reactive oxygen species (ROS) induced by herbicide stress. |
| Heat Shock Protein (HSP70/90) | 1.5 - 4.0 | Protein folding and stabilization under cellular stress. | |
| Aldehyde Dehydrogenase | 2.0 - 6.0 | Detoxification of cytotoxic aldehydes produced during oxidative stress. | |
| Metabolism | Malate Dehydrogenase | 1.8 - 3.5 | Altered energy metabolism to support detoxification processes. |
| UDP-glucosyltransferase | 2.0 - 8.0 | Glycosylation and detoxification of herbicides. |
Note: The fold changes presented are illustrative and compiled from various studies on herbicide resistance, not exclusively from this compound-specific experiments. These values represent the typical magnitude of protein upregulation observed in resistant plant biotypes compared to their susceptible counterparts.
Experimental Protocols
The following is a detailed methodology for a typical comparative proteomics experiment to identify differentially abundant proteins in this compound-tolerant and susceptible plant lines using Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Plant Material and this compound Treatment
-
Plant Growth: Seeds of this compound-tolerant and susceptible biotypes are germinated and grown in a controlled environment (e.g., 25°C day/20°C night, 16h photoperiod).
-
Herbicide Application: At the 3-4 leaf stage, plants are treated with a discriminating dose of this compound. Leaf tissue is harvested at various time points (e.g., 0, 24, 48, 72 hours) post-treatment, flash-frozen in liquid nitrogen, and stored at -80°C.
Protein Extraction
-
Tissue Homogenization: Frozen leaf tissue is ground to a fine powder in liquid nitrogen using a mortar and pestle.
-
Lysis Buffer: The powder is homogenized in a lysis buffer containing Tris-HCl, sucrose, and a cocktail of protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Precipitation: Proteins are precipitated from the supernatant using a trichloroacetic acid (TCA)/acetone (B3395972) solution overnight at -20°C.
-
Pellet Washing and Solubilization: The protein pellet is washed with ice-cold acetone and resolubilized in a buffer containing urea, thiourea, and CHAPS.
Protein Digestion and iTRAQ Labeling
-
Protein Quantification: The protein concentration is determined using a Bradford or BCA assay.
-
Reduction and Alkylation: Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) to break and block disulfide bonds.
-
Tryptic Digestion: The protein solution is digested with sequencing-grade trypsin overnight at 37°C.
-
iTRAQ Labeling: The resulting peptides are labeled with iTRAQ reagents according to the manufacturer's protocol. For example, peptides from the susceptible control could be labeled with iTRAQ tag 114, susceptible treated with 115, tolerant control with 116, and tolerant treated with 117.
LC-MS/MS Analysis
-
Peptide Fractionation: The labeled peptides are pooled and fractionated using strong cation exchange (SCX) or high-pH reverse-phase chromatography to reduce sample complexity.
-
Mass Spectrometry: Each fraction is analyzed on a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled with a nano-liquid chromatography system.
-
Data Acquisition: The mass spectrometer is operated in data-dependent acquisition (DDA) mode, where a full MS scan is followed by MS/MS scans of the most intense precursor ions.
Data Analysis
-
Database Searching: The raw MS/MS data is searched against a relevant protein database (e.g., Arabidopsis thaliana or a species-specific database if available) using a search engine like Mascot or Sequest.
-
Protein Identification and Quantification: The search results are processed to identify and quantify proteins based on the iTRAQ reporter ion intensities.
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are performed to identify proteins with statistically significant changes in abundance between the different conditions. A fold change cutoff (e.g., >1.5 or <0.67) and a p-value threshold (e.g., <0.05) are typically applied.
-
Bioinformatics Analysis: Differentially abundant proteins are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to determine their functional roles and the biological pathways they are involved in.
Visualizations
This compound Tolerance Mechanism: A Signaling Pathway
The following diagram illustrates a potential signaling pathway leading to this compound tolerance, primarily through non-target-site resistance mechanisms.
Caption: A proposed signaling pathway for this compound tolerance in plants.
Experimental Workflow for Comparative Proteomics
This diagram outlines the key steps in a typical iTRAQ-based comparative proteomics workflow to identify proteins involved in this compound tolerance.
Caption: Workflow for iTRAQ-based comparative proteomics of this compound tolerance.
Safety Operating Guide
Proper Disposal of Sulfosulfuron: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of sulfosulfuron, a potent sulfonylurea herbicide, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is imperative to prevent environmental contamination and ensure the safety of all personnel. This guide provides a comprehensive overview of the necessary procedures, immediate safety measures, and logistical considerations for the compliant disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. The following safety measures must be strictly observed:
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including but not limited to:
-
Long-sleeved shirt and long pants
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety glasses with side shields or chemical splash goggles
-
Closed-toe shoes and socks
-
-
Ventilation: All handling of this compound, especially of powdered formulations, should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where this compound is handled and stored.
-
Spill Management: In the event of a spill, immediately contain the material to prevent it from entering drains or waterways. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it into a designated waste container.
Regulatory Framework
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary regulatory frameworks are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA), and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and your state's Pesticide or Environmental Control Agency for specific guidance tailored to your location.[1][2][3] Improper disposal of pesticide wastes is a violation of federal law.
Quantitative Data on this compound Properties and Environmental Fate
Understanding the chemical and environmental properties of this compound is key to selecting the appropriate disposal method.
| Property | Value | References |
| Acceptable Daily Intake (ADI) | 0.2 mg/kg/day | [4] |
| Water Solubility | Highly soluble | [4] |
| Soil Sorption Coefficient (Koc) | 33 (indicates high mobility) | [5] |
| Persistence in Soil | Moderately persistent | [4] |
| Leaching Potential | High | [4][6] |
Hydrolysis of this compound
Hydrolysis is a key degradation pathway for this compound, and its rate is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life (t½) | References |
| 4.0 | 25 | 9.24 days | [7][8] |
| 7.0 | 25 | 168 days | [8] |
| 9.2 | 25 | 14.14 days | [7][8] |
| 6.8 | 10 | 518 hours | [7][8] |
| 6.8 | 50 | 10 hours | [7][8] |
Ecotoxicity of this compound
This compound exhibits toxicity to various aquatic organisms.
| Organism | Test Duration | Endpoint | Value (mg/L) | References |
| Fish (general) | 96 hours | LC50 | Moderately toxic | [4] |
| Daphnia (invertebrate) | 48 hours | EC50 | Moderately toxic | [4] |
| Algae | 72-96 hours | EC50 | Moderately toxic | [4] |
Experimental Protocols for this compound Disposal
Method 1: Chemical Hydrolysis (for dilute aqueous solutions)
This method is suitable for the degradation of small quantities of dilute aqueous this compound solutions. The principle is to accelerate the natural hydrolysis process by adjusting the pH.
1.1. Alkaline Hydrolysis:
-
Preparation: In a designated and properly labeled chemical waste container, dilute the this compound solution with water to a concentration below 100 ppm.
-
pH Adjustment: While stirring, slowly add a 1 M solution of sodium hydroxide (B78521) (NaOH) to raise the pH of the solution to approximately 9-10. Monitor the pH using a calibrated pH meter.
-
Degradation: Allow the solution to stand in a secure, well-ventilated area for a minimum of 24-48 hours. The elevated pH will facilitate the cleavage of the sulfonylurea bridge, rendering the molecule inactive.
-
Neutralization: After the degradation period, neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M hydrochloric acid).
-
Disposal: Dispose of the neutralized solution in accordance with local regulations for non-hazardous aqueous waste, as confirmed by your EHS department.
1.2. Acidic Hydrolysis:
-
Preparation: In a designated and properly labeled chemical waste container, dilute the this compound solution with water to a concentration below 100 ppm.
-
pH Adjustment: While stirring, slowly add a 1 M solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) to lower the pH of the solution to approximately 4. Monitor the pH using a calibrated pH meter.
-
Degradation: Allow the solution to stand in a secure, well-ventilated area. Acidic conditions also promote the breakdown of the sulfonylurea linkage.
-
Neutralization: After a suitable degradation period (which may be longer than alkaline hydrolysis), neutralize the solution to a pH between 6 and 8 by slowly adding a dilute base (e.g., 1 M sodium hydroxide).
-
Disposal: Dispose of the neutralized solution as per local regulations for non-hazardous aqueous waste, following approval from your EHS office.
Method 2: Collection for Licensed Hazardous Waste Disposal
This is the most common and recommended method for the disposal of concentrated this compound, solid waste, and contaminated materials.
-
Waste Segregation: Collect all this compound waste, including unused product, contaminated labware (pipette tips, gloves, etc.), and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.
-
Pickup Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed hazardous waste management company.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these guidelines and consulting with institutional and local authorities, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Microbial degradation as a powerful weapon in the removal of sulfonylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. danielshealth.com [danielshealth.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water‐sediment systems: Assessing fate pathways using molecular descriptors | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfosulfuron
For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sulfosulfuron, a sulfonylurea herbicide. Adherence to these procedures will minimize exposure risks and ensure responsible disposal, fostering a culture of safety and precision in your laboratory.
Key Safety and Handling Information at a Glance
| Parameter | Specification | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 141776-32-1 | |
| Physical State | Off-white solid (granules) | [1] |
| Odor | Weak characteristic odor | [1] |
| Flammability | Non-flammable | [1] |
| Solubility | Dispersible in water | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.[2]
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Safety goggles with side protection or a face shield. | To guard against splashes of liquids and airborne dust.[3][4] |
| Hand Protection | Chemical-resistant gauntlet gloves (e.g., nitrile, butyl rubber). | Prevents direct skin contact. Avoid leather or fabric gloves as they can absorb the chemical. Wash the exterior of gloves before removal.[2][4][5] |
| Respiratory Protection | An approved P2 particle respirator or a NIOSH/MSHA approved full-face piece airline respirator in positive pressure mode. | Required in case of inadequate ventilation or when airborne dust may be generated.[3][6] |
| Protective Clothing | Long-sleeved shirt, long pants, and a chemical-resistant apron. Cotton overalls buttoned to the neck and wrist are also suggested. | Minimizes skin contact with the product.[7][8] |
| Footwear | Chemical-resistant boots. | Pants should be worn over the top of boots to prevent chemicals from entering.[4] |
Operational and Disposal Plans: A Step-by-Step Procedural Guide
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] If natural ventilation is insufficient, use local exhaust ventilation.[6]
-
Safe Handling Practices: Avoid generating dust.[1] Do not eat, drink, or smoke in work areas.[3] Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1] Keep away from food, drink, and animal feedingstuffs.[3]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation develops.[1][9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[1][9]
-
Eye Contact: Hold eyelids open and rinse with water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]
Spill and Disposal Protocol:
-
Spill Containment: In the event of a spill, prevent the substance from entering drains or water courses.[1] For solid spills, sweep the granules into a pile and shovel into a suitable container for disposal.[1] Avoid generating dust.
-
Disposal: Dispose of this compound and its container in accordance with local, state, and federal regulations.[1] This may involve an industrial combustion plant or a designated waste management facility.[3][10] Do not reuse empty containers.[7] Puncture and dispose of in a sanitary landfill, or by incineration if allowed by authorities.[11]
Visualizing Safe Handling: An Experimental Workflow
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
This comprehensive guide, based on current safety data, provides the necessary framework for the safe handling and disposal of this compound. By integrating these practices into your laboratory's standard operating procedures, you contribute to a safer and more effective research environment.
References
- 1. unitedchemicals.in [unitedchemicals.in]
- 2. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 3. genfarm.com.au [genfarm.com.au]
- 4. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 5. solutionsstores.com [solutionsstores.com]
- 6. hpmindia.com [hpmindia.com]
- 7. raccolto.in [raccolto.in]
- 8. Personal Protective Equipment for Pesticide Handlers - CEU Citrus Industry Magazine [citrusindustry.net]
- 9. genfarm.com.au [genfarm.com.au]
- 10. fourseasonsag.com [fourseasonsag.com]
- 11. This compound | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
